Technical Documentation Center

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
  • CAS: 119923-27-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known by its IUPAC name (E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid, is a substituted pyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known by its IUPAC name (E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid, is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological activities, drawing upon data from related compounds to offer insights for future research and development.

Core Chemical Properties

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is a white to off-white solid.[1] Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
CAS Number 119923-27-2[1]
IUPAC Name (E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid[2]
Synonyms (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine[2]
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Plausible Synthetic Pathways

Knoevenagel-Döbner Condensation

The Knoevenagel-Döbner condensation is a classic method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid.[3][4] This reaction is typically carried out in the presence of a basic catalyst, such as pyridine or piperidine.[5]

Proposed Reaction Scheme:

G reactant1 2,4-dimethoxy-5-formylpyrimidine catalyst Pyridine / Piperidine reactant2 Malonic Acid product (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine catalyst->product Heat (-CO2, -H2O) G reactant1 2,4-dimethoxy-5-formylpyrimidine intermediate Betaine Intermediate reactant1->intermediate reactant2 (Carboxymethylene)triphenylphosphorane reactant2->intermediate product (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct G cluster_0 Cell TargetMolecule (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine Kinase Tyrosine Kinase (e.g., EGFR) TargetMolecule->Kinase Inhibition PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase SignalTransduction Signal Transduction Pathway PhosphorylatedSubstrate->SignalTransduction CellProliferation Cell Proliferation & Survival SignalTransduction->CellProliferation

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, multi-technique methodology for the complete st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, multi-technique methodology for the complete structure elucidation of (E)-5-(2-carboxyvinyl)-2,4-dimethoxypyrimidine. As a Senior Application Scientist, this document moves beyond a simple listing of procedures; it details the strategic rationale behind the analytical workflow, emphasizing how data from orthogonal techniques are integrated into a self-validating system. We will leverage Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to confirm the molecular formula, identify key functional groups, and definitively map the atomic connectivity and stereochemistry of the target compound.

Strategic Overview: A Logic-Driven Workflow

The structure elucidation of a novel or target compound is not a linear process but an iterative cycle of hypothesis and verification. Our approach is designed to systematically deconstruct the molecule, starting from its elemental composition and progressively building up a complete picture of its connectivity and spatial arrangement. Each analytical step provides a set of constraints that the proposed structure must satisfy, ensuring a high degree of confidence in the final assignment.

The logical flow of this investigation is visualized below. We begin with foundational data from mass spectrometry to establish the molecular formula, proceed to IR spectroscopy for functional group identification, and then employ a powerful suite of NMR techniques to assemble the molecular puzzle piece by piece.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity Mapping cluster_3 Final Confirmation MS High-Resolution Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy MS->IR Confirms Molecular Formula Calculates Degree of Unsaturation H1_NMR ¹H NMR IR->H1_NMR Identifies Key Functional Groups (e.g., -COOH, C=C, Ar-O) C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Maps Proton Environments Suggests Stereochemistry (J-coupling) COSY COSY C13_NMR->COSY Defines Carbon Skeleton (CH, CH₃, Quaternary) HSQC HSQC COSY->HSQC Establishes ¹H-¹H Proximity (e.g., vinyl system) HMBC HMBC HSQC->HMBC Links Protons to Attached Carbons Final Final Structure Confirmation (Stereochemistry & Connectivity) HMBC->Final Maps Long-Range ¹H-¹³C Connectivity (Assembles Fragments)

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The first and most critical step is to determine the exact molecular formula. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule due to the presence of the acidic carboxylic acid group, which readily forms a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

  • Objective: To determine the elemental composition and calculate the degree of unsaturation.

  • Expected Result: An exact mass measurement consistent with the molecular formula C₉H₁₀N₂O₄ (Monoisotopic Mass: 210.0641 Da)[1][2].

  • Causality: HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula, ruling out other potential combinations of C, H, N, and O that might have the same nominal mass.

  • Degree of Unsaturation (DoU): For C₉H₁₀N₂O₄, the DoU is calculated as: DoU = C + 1 + (N/2) - (H/2) = 9 + 1 + (2/2) - (10/2) = 6 This value of 6 is immediately informative. It suggests a combination of rings and π-bonds. The pyrimidine ring accounts for 4 degrees of unsaturation (one ring and three double bonds), the carboxyvinyl group's C=C bond accounts for one, and the carbonyl C=O bond accounts for the final one. This initial calculation is perfectly consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. By exposing the sample to infrared radiation, we can probe the vibrational frequencies of specific bonds.

  • Objective: To confirm the presence of the carboxylic acid, alkene, and substituted pyrimidine functionalities.

  • Methodology: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Expected Absorptions: The spectrum is expected to show several characteristic bands.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance
2500-3300 (very broad)O–H stretchCarboxylic AcidThe extreme broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids[3][4].
~1710 (strong, sharp)C=O stretchConjugated Carboxylic AcidThe frequency is slightly lowered from a typical saturated acid (~1725 cm⁻¹) due to conjugation with the C=C double bond[3].
~1630 (medium)C=C stretchAlkeneConfirms the vinyl group.
~1570, ~1540 (medium)C=N, C=C stretchPyrimidine RingCharacteristic absorptions for the aromatic heterocyclic ring system[5].
~1250 (strong)C–O stretchCarboxylic Acid & Aryl EtherConfirms the C-O single bonds.
~980 (strong)=C–H bend (out-of-plane)trans-AlkeneThis is a highly diagnostic peak for the (E)-stereochemistry of the double bond.

The presence of all these bands provides strong, direct evidence for the major structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For clarity in the following discussion, the proposed structure is numbered as shown below.

structure mol

Caption: Structure of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine with atom numbering.

¹H NMR Spectroscopy – The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Objective: To identify all proton signals, determine their integration (relative count), and analyze their splitting patterns (multiplicity) and coupling constants (J).

  • Expected Data: The spectrum, typically run in DMSO-d₆ to ensure solubility and observation of the acidic proton, should display five distinct signals.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-10 (COOH)~12.5Broad Singlet1HN/AThe acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal[3].
H-6~8.5Singlet1HN/AAromatic proton on the electron-deficient pyrimidine ring. It has no adjacent protons, hence it is a singlet.
H-7~7.6Doublet1H~16 HzVinyl proton α to the pyrimidine ring. Deshielded by the ring. Coupled only to H-8.
H-8~6.4Doublet1H~16 HzVinyl proton α to the carbonyl group. Coupled only to H-7.
H-1, H-3 (OCH₃)~4.0 & ~3.9Two Singlets3H eachN/AProtons of the two electronically distinct methoxy groups.

Causality and Key Insight: The most telling feature here is the coupling constant between H-7 and H-8. A large J-value of ~16 Hz is characteristic of a trans (or E) configuration across a double bond. A cis (Z) configuration would exhibit a much smaller coupling constant (typically 8-12 Hz). This single piece of data provides strong evidence for the assigned stereochemistry.

¹³C NMR and DEPT – The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate them based on the number of attached protons.

  • Objective: To account for all 9 carbon atoms and classify them as C (quaternary), CH (methine), or CH₃ (methyl).

  • Expected Data:

Carbon LabelPredicted δ (ppm)DEPT-135 SignalAssignment Rationale
C-2, C-4~170, ~165NoneQuaternary carbons in the pyrimidine ring, highly deshielded by adjacent O and N atoms.
C-9 (C=O)~167NoneCarbonyl carbon of an α,β-unsaturated carboxylic acid[3][6].
C-6~158PositiveMethine (CH) carbon of the pyrimidine ring.
C-7~140PositiveVinyl methine (CH) carbon attached to the pyrimidine ring.
C-5~112NoneQuaternary carbon of the pyrimidine ring, attached to the vinyl group.
C-8~120PositiveVinyl methine (CH) carbon α to the carbonyl group.
C-1, C-3 (OCH₃)~55, ~54PositiveThe two distinct methyl carbons of the methoxy groups.
2D NMR – Confirming Connectivity

Two-dimensional NMR experiments are essential for assembling the fragments identified by 1D NMR into the final, unambiguous structure. They act as a self-validating system where correlations must be mutually consistent.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds[7].

    • Key Correlation: A single, strong cross-peak will be observed between the vinyl protons H-7 and H-8 . This confirms they are part of the same spin system and are adjacent to each other. The isolated nature of H-6 and the methoxy protons means they will not show any COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation)[8].

    • Key Correlations:

      • H-6 signal correlates to the C-6 signal.

      • H-7 signal correlates to the C-7 signal.

      • H-8 signal correlates to the C-8 signal.

      • The two methoxy proton singlets correlate to the two methoxy carbon signals (C-1 and C-3).

    • Causality: HSQC provides undeniable proof of the C-H one-bond connectivities, anchoring the proton assignments to the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall molecular structure, as it reveals correlations between protons and carbons over 2 to 3 bonds[9][10]. It is the final step in piecing the puzzle together.

G cluster_0 Key HMBC Correlations img

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular framework.

  • Critical HMBC Correlations and Their Significance:

    • H-6 to C-4 and C-5: This correlation definitively places the lone pyrimidine proton (H-6) adjacent to the C-4 (methoxy-substituted) and C-5 (vinyl-substituted) positions.

    • H-7 to C-5 and C-9: The correlation from the vinyl proton (H-7) back to the pyrimidine carbon C-5 proves the carboxyvinyl group is attached at the 5-position. The correlation to the carbonyl carbon C-9 links the vinyl system to the carboxylic acid.

    • H-8 to C-9 and C-7: The correlation to the carbonyl C-9 further confirms the acrylic acid moiety.

    • Methoxy Protons (H-1) to C-2: This correlation links one of the methoxy groups to the C-2 position of the pyrimidine ring.

    • Methoxy Protons (H-3) to C-4: This correlation links the other methoxy group to the C-4 position.

Summary of Evidence and Final Conclusion

The collective and mutually reinforcing data from all analytical techniques lead to the unambiguous elucidation of the structure.

  • HRMS established the molecular formula as C₉H₁₀N₂O₄ and a DoU of 6.

  • IR Spectroscopy confirmed the presence of a conjugated carboxylic acid, a pyrimidine ring, and a trans-disubstituted alkene.

  • ¹H NMR identified all proton environments and, crucially, the large coupling constant (~16 Hz) between the vinyl protons confirmed the (E)-stereochemistry .

  • ¹³C NMR & DEPT accounted for all 9 carbon atoms and their types.

  • COSY confirmed the connectivity of the vinyl proton spin system.

  • HSQC mapped all protons to their directly attached carbons.

  • HMBC provided the final, definitive long-range correlations that pieced together the pyrimidine core, the two distinct methoxy groups at C-2 and C-4, and the (E)-carboxyvinyl substituent at the C-5 position.

All empirical data are consistent with and fully support the assignment of the compound as (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine .

Standard Operating Protocols

NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gradient-selected COSY, HSQC, and HMBC spectra at 298 K using standard manufacturer pulse programs.

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a 1:1 mixture of methanol and water.

  • Introduce the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • Perform mass calibration using a known standard to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Claridge, T.D.W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. PubMed Central. Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 12, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Theoretical NMR correlations based Structure Discussion. PubMed Central. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 12, 2026, from [Link]

Sources

Foundational

(E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid synthesis

An In-depth Technical Guide to the Synthesis of (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid, a molecule of significant interest in medicinal chemistry and drug development. The pyrimidine core is a privileged scaffold, integral to numerous bioactive compounds and pharmaceuticals, including DNA/RNA bases and anticancer agents.[1][2][3] When functionalized with an acrylic acid moiety, the resulting structure presents a valuable building block for creating novel therapeutic agents.[1] This document details two primary synthetic strategies, with a principal focus on a robust and efficient route commencing from readily available starting materials. We will delve into the synthesis of a key aldehyde intermediate, followed by its conversion to the target acrylic acid via a Knoevenagel-Doebner condensation. An alternative approach utilizing a Palladium-catalyzed Heck reaction is also discussed. Each section provides mechanistic insights, detailed experimental protocols, and process optimization considerations to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of Pyrimidine-Acrylic Acid Hybrids

The fusion of pyrimidine and acrylic acid motifs into a single molecular entity creates a compound with substantial potential for biological activity. Pyrimidines are a cornerstone of medicinal chemistry, renowned for their diverse pharmacological profiles, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4][5] Their inherent ability to mimic the structures of nucleic acid bases allows them to interact with a wide array of biological targets.[3]

Similarly, the acrylic acid group is a key pharmacophore found in various biologically active molecules.[1] The conjugated system of the α,β-unsaturated carboxylic acid can act as a Michael acceptor and participate in crucial interactions with biological macromolecules. The stereochemistry of the double bond is critical, with the (E)-isomer often being the desired configuration for specific biological targets.

Consequently, (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid (PubChem CID: 688432) represents a versatile scaffold for the development of novel therapeutics.[6] The 2,4-dimethoxy substitution pattern on the pyrimidine ring modulates the electronic properties and potential hydrogen bonding capabilities of the core, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides the chemical blueprint for its synthesis, empowering researchers to access this valuable compound for further investigation.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct approaches for the formation of the C5-acrylic acid side chain.

  • Route A: Knoevenagel-Doebner Condensation. This is the most direct approach, involving the disconnection of the Cα-Cβ double bond. This strategy relies on the condensation of the key intermediate, 2,4-dimethoxypyrimidine-5-carbaldehyde , with malonic acid. This classic reaction is highly reliable for forming (E)-α,β-unsaturated carboxylic acids.[7][8]

  • Route B: Heck Reaction. An alternative disconnection points towards a palladium-catalyzed cross-coupling reaction. This route would involve coupling a 5-halo-2,4-dimethoxypyrimidine (where the halogen is typically Br or I) with an acrylate ester, such as ethyl acrylate, followed by saponification of the ester to yield the desired carboxylic acid.[9][10]

While both routes are viable, this guide will focus on Route A as the primary method due to the typically milder conditions and avoidance of expensive palladium catalysts, which can be advantageous for scalability. Route B will be presented as a valid alternative.

Retrosynthetic Analysis Target (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid Disconnect1 Cα-Cβ Bond Disconnection Target->Disconnect1 Disconnect2 C-C Bond Disconnection (Heck Coupling) Target->Disconnect2 Intermediate_A 2,4-Dimethoxypyrimidine-5-carbaldehyde Disconnect1->Intermediate_A Route A (Knoevenagel) Reagent_A Malonic Acid Disconnect1->Reagent_A Intermediate_B 5-Halo-2,4-dimethoxypyrimidine Disconnect2->Intermediate_B Route B (Heck) Reagent_B Ethyl Acrylate Disconnect2->Reagent_B

Caption: Retrosynthetic pathways for the target molecule.

Synthesis of Key Intermediate: 2,4-Dimethoxypyrimidine-5-carbaldehyde

The cornerstone of the primary synthetic route is the preparation of 2,4-dimethoxypyrimidine-5-carbaldehyde. This multi-step synthesis begins with the common and inexpensive starting material, uracil.

Intermediate Synthesis Workflow Uracil Uracil Step1 Vilsmeier-Haack Formylation Uracil->Step1 Dihydroxy 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Step1->Dihydroxy Step2 Chlorination (e.g., POCl₃) Dihydroxy->Step2 Dichloro 2,4-Dichloro-5- pyrimidinecarbaldehyde Step2->Dichloro Step3 Methoxylation (NaOMe) Dichloro->Step3 Aldehyde 2,4-Dimethoxypyrimidine- 5-carbaldehyde Step3->Aldehyde

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Step 1: Formylation of Uracil

The initial step involves a Vilsmeier-Haack type reaction to install a formyl group at the C5 position of uracil. This reaction utilizes a Vilsmeier reagent generated in situ from a suitable formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphoryl chloride, POCl₃, or thionyl chloride, SOCl₂).[11]

Experimental Protocol:

  • To a flask containing N,N-dimethylformamide (DMF, 3.0 eq.), cool the solution to 0°C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 3.0 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add uracil (1.0 eq.) portion-wise to the pre-formed reagent.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 6-7 is reached, causing the product to precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Chlorination to 2,4-Dichloro-5-pyrimidinecarbaldehyde

The dihydroxy intermediate is converted to the more reactive dichloro derivative using an excess of a chlorinating agent, typically phosphoryl chloride (POCl₃).[11][12] This step is crucial for enabling the subsequent nucleophilic substitution.

Experimental Protocol:

  • In a flask equipped with a reflux condenser, suspend 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1.0 eq.) in phosphoryl chloride (POCl₃, 5.0-10.0 eq.).

  • Add a catalytic amount of N,N-dimethylaniline or DMF (0.1 eq.).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and slowly pour it onto a stirred mixture of crushed ice and dichloromethane (DCM).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be purified by column chromatography or recrystallization.

Step 3: Methoxylation to 2,4-Dimethoxypyrimidine-5-carbaldehyde

The final step in preparing the key intermediate is a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms at the C2 and C4 positions are displaced by methoxide ions. The C4 position is generally more electrophilic and reacts faster than the C2 position.[13][14] Using a slight excess of sodium methoxide ensures complete conversion.

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq.) to anhydrous methanol under an inert atmosphere (N₂) at 0°C.

  • Once all the sodium has reacted, add a solution of 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq.) in anhydrous methanol dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield pure 2,4-dimethoxypyrimidine-5-carbaldehyde.

Step Reagent Molar Eq. Typical Yield Purpose
1 Uracil1.070-80%Starting Material
DMF / POCl₃3.0 / 3.0Vilsmeier-Haack Reagent
2 2,4-Dihydroxy-5-pyrimidinecarbaldehyde1.085-95%Intermediate
POCl₃5.0 - 10.0Chlorinating Agent
3 2,4-Dichloro-5-pyrimidinecarbaldehyde1.075-90%Intermediate
Sodium Methoxide (NaOMe)2.2 - 2.5Nucleophile for SNAr

Final Synthesis via Knoevenagel-Doebner Condensation

With the key aldehyde in hand, the final step is the construction of the acrylic acid side chain. The Knoevenagel-Doebner condensation is an ideal choice, reacting the aldehyde with malonic acid in the presence of a basic catalyst system, typically pyridine and a small amount of piperidine.[7] The reaction proceeds via an initial Knoevenagel condensation to form a dicarboxylic acid intermediate, which then undergoes decarboxylation upon heating to afford the (E)-acrylic acid product stereoselectively.

Knoevenagel-Doebner Mechanism cluster_0 Knoevenagel Condensation cluster_1 Decarboxylation Aldehyde R-CHO (Pyrimidine Aldehyde) Intermediate R-CH=C(COOH)₂ (Unstable Intermediate) Aldehyde->Intermediate Malonic CH₂(COOH)₂ (Malonic Acid) Malonic->Intermediate Base Pyridine/ Piperidine Base->Intermediate Product (E)-R-CH=CH-COOH (Target Acrylic Acid) Intermediate->Product CO2 CO₂ Intermediate->CO2 Heat Δ (Heat) Heat->Product

Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.

Experimental Protocol
  • In a round-bottom flask, dissolve 2,4-dimethoxypyrimidine-5-carbaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in anhydrous pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor for CO₂ evolution, which indicates the decarboxylation step is proceeding.

  • Follow the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) until the pH is ~2. This will protonate the carboxylate and precipitate the product.

  • Stir the acidic mixture for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water to remove pyridine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid as a solid.

Reagent Molar Eq. Typical Yield Purpose
2,4-Dimethoxypyrimidine-5-carbaldehyde1.065-85%Electrophile
Malonic Acid1.5Nucleophile / Carboxy source
PyridineSolventBase and Solvent
Piperidine0.1Catalyst

Alternative Synthetic Route: The Heck Reaction

An alternative strategy for forming the C-C double bond is the Mizoroki-Heck reaction.[9] This palladium-catalyzed reaction couples a vinyl or aryl halide with an alkene. In this case, a 5-halo-2,4-dimethoxypyrimidine would be coupled with an acrylate ester.

Conceptual Workflow:

  • Halogenation: Synthesize 5-bromo- or 5-iodo-2,4-dimethoxypyrimidine from 2,4-dimethoxypyrimidine.

  • Heck Coupling: React the halo-pyrimidine (1.0 eq.) with ethyl acrylate (1.2 eq.) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF or acetonitrile.[9][15]

  • Hydrolysis: Saponify the resulting ethyl ester using a base like sodium hydroxide (NaOH) in an alcohol/water mixture, followed by acidic workup to yield the final carboxylic acid.

While highly effective, this route requires an additional halogenation step and the use of a palladium catalyst, which can add cost and require further purification steps to remove metal residues.

Conclusion

This guide has detailed a reliable and efficient synthetic route for the preparation of (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. The presented methodology, centered around the synthesis of a key 2,4-dimethoxypyrimidine-5-carbaldehyde intermediate followed by a Knoevenagel-Doebner condensation, provides a robust framework for researchers. This approach is advantageous due to its use of inexpensive starting materials and avoidance of transition metal catalysts in the final bond-forming step. The resulting compound is a valuable building block, primed for exploration in drug discovery programs targeting a multitude of diseases where the pyrimidine scaffold has shown promise.[1][2]

References

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics. [Link]

  • Heck reaction. Wikipedia. [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. PubChem, National Institutes of Health. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2024). ResearchGate. [Link]

  • A Microscale Heck Reaction In Water. (2007). The Chemical Educator. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2024). ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. (2023). ResearchGate. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]

  • Spectroscopic, X‐ray Crystal, DFT and In Vitro Analysis of 3‐(2,4‐Dimethoxy‐3‐(3‐methylbut‐2‐en‐1‐yl)phenyl) Acrylic Acid. (2020). ResearchGate. [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (2023). MDPI. [Link]

  • The Heck reaction in the production of fine chemicals. (2002). University of Groningen. [Link]

Sources

Exploratory

Spectroscopic Data of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine: A Technical Guide

Introduction to (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known as (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid, with CAS number 119923-27-2, is a substituted...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known as (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid, with CAS number 119923-27-2, is a substituted pyrimidine derivative.[1][2] The pyrimidine core is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of the acrylic acid moiety and methoxy groups suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its structural characteristics essential.

Spectroscopic analysis is indispensable for the unambiguous structure elucidation and purity assessment of novel chemical entities. This guide will delve into the predicted data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a foundational dataset for researchers working with this molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout this guide to assign specific spectroscopic signals to their corresponding atoms.

Caption: Molecular structure and atom numbering of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in a deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, vinylic, methoxy, and carboxylic acid protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet, broad1HH11 (COOH)
~8.5Singlet1HH6
~7.6Doublet1HH8
~6.4Doublet1HH7
~4.0Singlet3HH13 (2-OCH₃)
~3.9Singlet3HH14 (4-OCH₃)
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (H11): The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (~12.5 ppm) due to deshielding and hydrogen bonding.

  • Pyrimidine Proton (H6): The lone proton on the pyrimidine ring (H6) is anticipated to be a singlet around 8.5 ppm. Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the nitrogen atoms.

  • Vinylic Protons (H7 and H8): The two protons on the carbon-carbon double bond (H7 and H8) will appear as doublets due to coupling with each other. The trans-configuration is expected to result in a large coupling constant (J) of approximately 15-18 Hz. H8, being closer to the electron-withdrawing carboxylic acid group, is predicted to be more deshielded and resonate further downfield (~7.6 ppm) compared to H7 (~6.4 ppm).

  • Methoxy Protons (H13 and H14): The two methoxy groups are in different chemical environments. The 2-OCH₃ group (H13) and the 4-OCH₃ group (H14) are expected to appear as sharp singlets at approximately 4.0 ppm and 3.9 ppm, respectively.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary to ensure complete relaxation of all protons.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~168C9 (C=O)
~165C2
~163C4
~145C6
~140C8
~118C7
~110C5
~55C13 (2-OCH₃)
~54C14 (4-OCH₃)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon is expected at the most downfield position (~168 ppm).

  • Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring will have distinct chemical shifts. C2 and C4, being attached to electronegative oxygen and nitrogen atoms, will be significantly deshielded, appearing around 165 ppm and 163 ppm, respectively. The protonated carbon C6 is predicted to be around 145 ppm, while the substituted carbon C5 will be the most upfield of the ring carbons at approximately 110 ppm.

  • Vinylic Carbons (C7 and C8): The vinylic carbons will resonate in the alkene region, with C8 (~140 ppm) being more downfield than C7 (~118 ppm) due to its proximity to the carboxylic acid group.

  • Methoxy Carbons (C13 and C14): The two methoxy carbons are expected to have similar chemical shifts in the range of 54-55 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): The expected monoisotopic mass of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine (C₉H₁₀N₂O₄) is 210.06 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 210.

  • Key Fragmentation Patterns:

    • Loss of a methoxy radical (•OCH₃) from the molecular ion would result in a fragment at m/z = 179.

    • Loss of a carboxyl group (•COOH) would lead to a fragment at m/z = 165.

    • Decarboxylation (loss of CO₂) from the molecular ion would give a fragment at m/z = 166.

G M [M]⁺˙ m/z = 210 F1 [M - •OCH₃]⁺ m/z = 179 M->F1 - •OCH₃ F2 [M - •COOH]⁺ m/z = 165 M->F2 - •COOH F3 [M - CO₂]⁺˙ m/z = 166 M->F3 - CO₂

Sources

Foundational

An In-depth Technical Guide to (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid (CAS 119923-27-2)

Introduction (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid, registered under CAS number 119923-27-2, is a member of the pyrimidine acrylic acid class of organic compounds. The core structure features a pyrimidine ring,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid, registered under CAS number 119923-27-2, is a member of the pyrimidine acrylic acid class of organic compounds. The core structure features a pyrimidine ring, a fundamental heterocycle found in nucleic acids, substituted with two methoxy groups and an acrylic acid moiety at the 5-position. The "E" designation in its name refers to the stereochemistry of the double bond in the acrylic acid side chain, indicating that the carboxyl group and the pyrimidine ring are on opposite sides of the double bond.

Pyrimidine derivatives are of profound interest to researchers in drug discovery and development due to their diverse pharmacological activities. They are known to exhibit a wide range of biological effects, including but not limited to, antiviral, anticancer, and enzyme inhibitory properties. The incorporation of an acrylic acid functional group introduces a potential Michael acceptor and a carboxylic acid handle for further chemical modifications, making this compound a versatile building block in medicinal chemistry.

Physicochemical Properties

Based on its chemical structure and information from chemical suppliers, the following physicochemical properties can be outlined for (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. It is important to note that while some of these are calculated, they provide valuable insights for experimental design.

PropertyValue/InformationSource
CAS Number 119923-27-2[1]
IUPAC Name (E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid[1]
Synonyms (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE[2][3][4]
Molecular Formula C₉H₁₀N₂O₄[5]
Molecular Weight 210.19 g/mol [5]
Appearance White to off-white solid[2][3]
Storage Sealed in dry, 2-8°C[2]
Computed LogP 0.8[1]
Computed Topological Polar Surface Area 77.9 Ų[1]
Computed Hydrogen Bond Donor Count 1[1]
Computed Hydrogen Bond Acceptor Count 5[1]

Synthesis and Purification

Proposed Synthetic Pathway: The Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of synthesizing (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid, a plausible route would involve the coupling of a 5-halopyrimidine derivative with an acrylate.

G cluster_0 Heck Coupling cluster_1 Hydrolysis A 5-Bromo-2,4-dimethoxypyrimidine C (E)-Methyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate A->C Pd catalyst, Base B Acrylic Acid Ester (e.g., methyl acrylate) B->C D (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid (CAS 119923-27-2) C->D Base (e.g., NaOH), then Acid G cluster_0 Wittig Reaction cluster_1 Hydrolysis A 2,4-Dimethoxypyrimidine-5-carbaldehyde C (E)-Ethyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate A->C Base B Phosphonium Ylide (e.g., from (Carbethoxymethyl)triphenylphosphonium bromide) B->C D (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid (CAS 119923-27-2) C->D Base (e.g., NaOH), then Acid

Sources

Exploratory

Biological activity of dimethoxypyrimidine compounds

An In-depth Technical Guide to the Biological Activity of Dimethoxypyrimidine Compounds Foreword The pyrimidine ring is a cornerstone of medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Dimethoxypyrimidine Compounds

Foreword

The pyrimidine ring is a cornerstone of medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to its presence in the essential building blocks of life—the nucleobases of DNA and RNA.[1][2][3] Among its myriad derivatives, dimethoxypyrimidine compounds have emerged as a particularly versatile and fruitful area of research. The strategic placement of two methoxy groups on the pyrimidine core imparts specific electronic and steric properties that enable these molecules to interact with a wide range of biological targets. This guide offers an in-depth exploration of the diverse biological activities of dimethoxypyrimidine compounds, moving beyond a simple catalog of effects to explain the underlying mechanisms, structure-activity relationships, and the experimental methodologies used to validate these findings. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for novel therapeutic and agricultural innovations.

The Dimethoxypyrimidine Core: A Scaffold of Opportunity

The 2-amino-4,6-dimethoxypyrimidine (ADMP) scaffold is a highly versatile starting point for chemical synthesis. The presence of an amino group and two methoxy groups provides multiple reactive sites, allowing for extensive derivatization to create large, diverse molecular libraries. This chemical tractability, combined with the inherent biological relevance of the pyrimidine nucleus, has led to the discovery of compounds with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, herbicidal, and neuroprotective properties.[4][5]

Major Biological Activities and Mechanisms of Action

The functional versatility of dimethoxypyrimidine derivatives allows them to modulate numerous biological pathways. This section details their most significant and well-documented activities.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[6][7] Derivatives of dimethoxypyrimidine have been extensively investigated as potent anticancer agents that act through multiple mechanisms.

2.1.1 Mechanism: Kinase Inhibition A primary mechanism of action is the inhibition of protein kinases, which are crucial for cancer cell proliferation, angiogenesis, and survival.[2][6] The 2-aminopyrimidine core is a common feature in many kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP in the kinase active site.[6][8] Key kinase targets include:

  • EGFR and VEGFR-2: Inhibition of Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor 2 disrupts signaling pathways critical for tumor growth and the formation of new blood vessels that supply the tumor.[6][9]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Dimethoxypyrimidine derivatives have been designed as selective inhibitors of kinases within this cascade, such as mTOR and PI3K.[10]

  • SRC Family Kinases (SFKs): Over-activation of SRC is observed in many cancers, making it an attractive therapeutic target.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Dimethoxypyrimidine Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway with inhibition points.

2.1.2 Other Anticancer Mechanisms Beyond kinase inhibition, these compounds can induce cancer cell death through:

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11]

  • Apoptosis Induction: Treatment with certain dimethoxypyrimidines has been shown to trigger programmed cell death, as confirmed by assays like annexin V-FITC staining.[10]

2.1.3 Quantitative Data: In Vitro Cytotoxicity The antiproliferative activity of dimethoxypyrimidine derivatives has been evaluated against a wide range of human cancer cell lines.

Compound IDTarget Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 19 HL-60 (TB)Not specified (85% GI)mTOR/VEGFR-2 Inhibition[10]
Compound 19 NCI-H460Not specified (88% GI)mTOR/VEGFR-2 Inhibition[10]
4h, 4o, 4q, 4v Various (6 lines)Good ActivityTubulin Polymerization[9]
Compound 9 HepG2Significant ActivityApoptosis/Necrosis[12]
Compound 3d U87, U251 (Glioma)Significant ActivityAnti-proliferative[13][14]

GI50: Concentration for 50% growth inhibition.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Dimethoxypyrimidine derivatives have shown promising activity against a spectrum of bacteria and fungi.[6][15][16]

2.2.1 Mechanism of Action The precise mechanisms are varied, but the pyrimidine core can interfere with essential microbial processes, including nucleic acid synthesis and folate metabolism, analogous to the action of sulfonamides and trimethoprim. The structural diversity allows for the development of compounds that can overcome existing resistance mechanisms.

2.2.2 Spectrum of Activity Studies have demonstrated efficacy against:

  • Gram-Positive Bacteria: Including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[17][18]

  • Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[17][18][19]

  • Fungi: Including Candida albicans and Aspergillus niger.[16][17][19]

2.2.3 Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is a standard measure of a compound's antimicrobial potency.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
DHPM DerivativesPseudomonas aeruginosa62.5[17]
DHPM DerivativesGram-positive cocci0.16–80[18]
DHPM DerivativesGram-negative bacilli23.2–80[18]
Novel DHPMsAspergillus niger32[19]
Novel DHPMsCandida albicans32[19]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Dimethoxypyrimidine derivatives can modulate inflammatory responses by targeting key enzymes and signaling pathways.[20]

2.3.1 Mechanism: Inhibition of Inflammatory Mediators These compounds have been shown to inhibit the production and activity of critical pro-inflammatory mediators:

  • COX-2 and iNOS: They can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce inflammatory molecules like prostaglandins and nitric oxide.[20][21]

  • Cytokines: They can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22]

  • Dual mPGES-1/5-LOX Inhibition: Some derivatives act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), offering a multi-pronged approach to blocking inflammatory pathways.[22]

2.3.2 Quantitative Data: Enzyme Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 3j mPGES-10.92[22]
Compound 3j 5-LOX1.98[22]
Compounds 5 & 6 COX-20.04[20]
Herbicidal Activity

The 4,6-dimethoxypyrimidine motif is a key structural unit in many commercial herbicides.[23] These compounds are vital for modern agriculture in controlling weed growth.

2.4.1 Mechanism: Inhibition of Amino Acid Synthesis The primary mode of action for many herbicidal dimethoxypyrimidines is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[23][24]

  • AHAS Inhibition: This enzyme is the first and rate-limiting step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[23][24] Since this pathway is absent in animals, these herbicides are highly selective for plants and have low toxicity to mammals.

AHAS_Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->AminoAcids ProteinSynthesis Protein Synthesis & Plant Growth AminoAcids->ProteinSynthesis Herbicide Dimethoxypyrimidine Herbicide Herbicide->AHAS INHIBITS

Inhibition of branched-chain amino acid synthesis.

Another identified target for pyrimidine-like scaffolds is dihydroorotate dehydrogenase (DHODH), which disrupts the de novo pyrimidine biosynthesis pathway in plants.[25][26]

2.4.2 Quantitative Data: Herbicidal Efficacy The post-emergence herbicidal activity of various pyrimidine–N-heterocycle hybrids has been tested against several weed species.

Compound IDTarget WeedInhibition (%) at 750 g ai/haReference
5q Digitaria sanguinalisGood to Excellent[23]
5a, 5e, 5j, 5n, 5o Digitaria sanguinalis≥60%[23]
Neuroprotective Activity

Emerging research indicates that pyrimidine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.[27][28] The mechanisms are often multifactorial and include:

  • Antioxidant Effects: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are key contributors to neuronal damage.[28][29]

  • GSK-3β Inhibition: Glycogen synthase kinase 3 beta (GSK-3β) is implicated in tau protein hyperphosphorylation, a hallmark of Alzheimer's. Inhibition of this kinase is a promising therapeutic strategy.[27][30]

  • Anti-inflammatory Action: Reducing chronic neuroinflammation, which plays a crucial role in the progression of neurodegenerative disorders.[27]

Key Experimental Protocols and Workflows

The validation of biological activity relies on robust and reproducible experimental methods. This section provides standardized protocols for the synthesis and evaluation of dimethoxypyrimidine compounds.

General Synthesis Workflow

A common and efficient method for synthesizing diverse pyrimidine derivatives is the multicomponent reaction (MCR), often facilitated by microwave irradiation to reduce reaction times and improve yields.[9]

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, 6-Amino-2,4-dimethoxypyrimidine, Dimedone) Reaction One-Pot Multicomponent Reaction (Microwave Irradiation, Glacial Acetic Acid) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity, Antimicrobial Assays) Characterization->BioAssay Final Pure, Characterized Compound

General workflow for synthesis and evaluation.

Protocol: Microwave-Assisted Multicomponent Synthesis of a Pyrimido[4,5-b]quinoline Derivative [9] Causality: This protocol leverages the efficiency of microwave-assisted organic synthesis to rapidly construct a complex heterocyclic system from simple precursors in a single step, which is ideal for library synthesis in drug discovery.

  • Reactant Preparation: In a microwave reactor vial, combine an aromatic aldehyde (1 mmol), 6-amino-2,4-dimethoxypyrimidine (1 mmol), and dimedone (1 mmol).

  • Solvent Addition: Add glacial acetic acid (5 mL) to the vial to serve as both a solvent and a catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes). The microwave energy accelerates the reaction by creating localized high-temperature and high-pressure regions.

  • Product Isolation: After cooling, the solid product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

3.2.1 Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution [15][17] Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) because it is quantitative, reproducible, and allows for the testing of multiple compounds against multiple microbial strains in a high-throughput format.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Nutrient Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

3.2.2 Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [21] Causality: This assay provides a reliable measure of anti-inflammatory potential by quantifying the inhibition of nitric oxide (NO), a key inflammatory mediator. RAW 264.7 macrophage cells are used as they reliably produce NO upon stimulation with lipopolysaccharide (LPS), mimicking an inflammatory response.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethoxypyrimidine test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include wells with cells and LPS only (positive control) and cells alone (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • NO Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be calculated using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only control.

Conclusion and Future Perspectives

Dimethoxypyrimidine compounds represent a privileged and highly adaptable chemical scaffold with a remarkable breadth of biological activities. Their proven success as kinase inhibitors in oncology, broad-spectrum antimicrobial agents, potent anti-inflammatory modulators, and selective herbicides underscores their significance. The synthetic accessibility of the core structure allows for fine-tuning of steric and electronic properties, enabling the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can simultaneously modulate multiple targets (e.g., dual kinase and inflammatory pathway inhibitors) could lead to more effective treatments for complex diseases like cancer.[31]

  • Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major challenge. The structural diversity achievable with the dimethoxypyrimidine scaffold provides an excellent platform for developing novel agents that can circumvent known resistance mechanisms.

  • Exploring New Therapeutic Areas: While significant work has been done, the potential of these compounds in areas like neuroprotection and antiviral therapy is still emerging and warrants deeper investigation.

The continued exploration of dimethoxypyrimidine chemistry, guided by a mechanistic understanding of its biological interactions, will undoubtedly lead to the discovery of new and impactful therapeutic agents and agrochemicals.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals.
  • Li, S., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances. [Link]

  • ResearchGate. (n.d.). Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds. [Link]

  • EVALUATIONS OF ANTIMICROBIAL ACTIVITY OF SOME PHARMACOLOGICAL IMPORTANT DIHYDROPYRIMIDINES COMPOUNDS. (n.d.). [Link]

  • Bhat, M. A., et al. (2022). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Polish Journal of Chemical Technology. [Link]

  • Sharma, D., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. [Link]

  • BenchChem. (2025).
  • Li, J., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. [Link]

  • Andre, E. L., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link]

  • Patel, R. B., et al. (2024). Antimicrobial screening of dihydropyrimidine derivatives. Authorea. [Link]

  • Bhat, M. A., et al. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Fares, M., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Ali, M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Jara, M. C., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

  • Li, J., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. PubMed. [Link]

  • BenchChem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
  • Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Frontiers in Chemistry. [Link]

  • Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. [Link]

  • Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Foroumadi, A., et al. (2007). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. DARU Journal of Pharmaceutical Sciences. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]

  • El-Sayed, M. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • da Silva, G. N., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. [Link]

  • Andre, E. L., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed Central. [Link]

  • Jesse, C. R., et al. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. Phytotherapy Research. [Link]

  • Al-Ostath, R. A., et al. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. [Link]

  • Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]

  • BenchChem. (2025).
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

  • de la Torre, A., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants. [Link]

  • Lin, T., et al. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • de la Torre, A., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

Sources

Foundational

A Comprehensive Technical Guide to (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides an in-depth technical overview of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a functionalized pyrimid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a functionalized pyrimidine derivative. Pyrimidines are foundational scaffolds in medicinal chemistry, constituting the core of numerous therapeutic agents and biologically essential molecules. This guide details the physicochemical properties, a plausible synthetic route, robust analytical characterization methods, and the potential research applications of this compound. While direct biological activity data for this specific molecule is not extensively documented, its structure presents it as a valuable intermediate for synthesizing more complex molecules with potential therapeutic relevance, particularly in the antiviral and antineoplastic fields. This whitepaper serves as a critical resource for researchers utilizing this compound as a building block in drug discovery and development pipelines.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged structure in pharmacology. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in various vitamins and cofactors, such as thiamine and folic acid. The inherent biological significance of the pyrimidine nucleus has driven extensive research, leading to the development of numerous drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents.[1]

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known as (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid, is a derivative that combines this key heterocyclic core with two reactive functional groups: a vinyl group and a carboxylic acid.[2][3] These features make it an attractive starting material or intermediate for chemical elaboration, allowing for a wide range of subsequent modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in a research setting. (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is typically supplied as a white to off-white solid.[3][4]

2.1 Key Identifiers and Properties
PropertyValueSource
IUPAC Name (2E)-3-(2,4-dimethoxy-5-pyrimidinyl)-2-propenoic acidN/A
Synonyms (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid[3][4]
CAS Number 119923-27-2[2][3][5]
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3][4]
Appearance White to off-white solid[3][4]
Storage Conditions Sealed in a dry environment at 2-8°C[3][4]
SMILES String COC1=CC(=NC(=N1)OC)\C=C\C(=O)ON/A
Synthesis and Purification

While multiple synthetic routes may exist, a logical and common approach for synthesizing acrylic acid derivatives appended to an aromatic or heterocyclic ring is through a condensation reaction. The causality behind this choice lies in the reliability and high yields often associated with such methods for C-C bond formation.

3.1 Retrosynthetic Analysis & Plausible Pathway

A plausible synthesis involves the Doebner-Knoevenagel condensation. This reaction pathway is chosen for its efficiency in reacting an aldehyde with malonic acid to form an α,β-unsaturated carboxylic acid. The retrosynthetic analysis points to two key precursors: 2,4-dimethoxy-5-formylpyrimidine and malonic acid . The raw materials listed for the compound's preparation, which include malonic acid and precursors to the pyrimidine ring like 2,4-Dichloropyrimidine, support this proposed pathway.[3]

3.2 Illustrative Synthesis Protocol

This protocol is an illustrative example based on standard chemical principles and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dimethoxy-5-formylpyrimidine (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine. Pyridine often serves as both the solvent and the basic catalyst.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to facilitate the condensation reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3. This step protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts and pyridine hydrochloride.

  • Drying: Dry the crude product under vacuum to yield (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

3.3 Purification Workflow

The choice of purification depends on the purity of the crude product. Recrystallization is often sufficient.

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration and dry under vacuum.

Diagram: Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Combine Precursors: 2,4-dimethoxy-5-formylpyrimidine + Malonic Acid in Pyridine B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Monitor via TLC C->D E 5. Cool & Acidify (dilute HCl) D->E Reaction Complete F 6. Precipitate Product E->F G 7. Vacuum Filtration & Wash with Water F->G H 8. Dry Crude Product G->H I 9. Recrystallize from suitable solvent (e.g., EtOH/H2O) H->I Proceed to Purification J 10. Collect Pure Crystals by Filtration I->J K 11. Final Drying Under Vacuum J->K L Final Product K->L Yields Pure Compound

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. Each technique provides a unique piece of information, and together they form a self-validating system of characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence of specific proton environments. Expected signals would include two singlets for the two non-equivalent methoxy groups, characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) confirming the E (trans) configuration, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verifies the carbon backbone of the molecule, showing distinct signals for the pyrimidine ring carbons, methoxy carbons, vinyl carbons, and the carbonyl carbon of the carboxylic acid.

  • MS (Mass Spectrometry): Determines the molecular weight. Electrospray ionization (ESI) in negative mode would show a prominent peak at m/z 209.05 [M-H]⁻, confirming the mass of the deprotonated molecule.

  • HPLC (High-Performance Liquid Chromatography): Assesses the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) would typically be used. A pure sample should exhibit a single, sharp peak.

Diagram: Analytical Validation Workflow

cluster_spectroscopy Spectroscopic Analysis (Structure ID) cluster_chromatography Chromatographic Analysis (Purity) Start Purified Solid Sample NMR 1H & 13C NMR (Confirms C-H Framework & E-geometry) Start->NMR MS Mass Spectrometry (MS) (Confirms Molecular Weight) Start->MS HPLC Reverse-Phase HPLC (Assesses Purity >95%) Start->HPLC Validation Structure & Purity Validated NMR->Validation Correct Signals MS->Validation Correct m/z HPLC->Validation Single Peak

Caption: A multi-technique workflow for analytical characterization.

Biological Significance and Research Applications

While this specific molecule may not be a final drug, its true value lies in its role as a versatile chemical intermediate. The pyrimidine core is a known pharmacophore in many antiviral and anticancer drugs. For instance, derivatives like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) are potent inhibitors of herpes simplex virus (HSV-1) replication.[6][7]

The structural motifs within (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine make it an ideal precursor for creating libraries of novel compounds:

  • Carboxylic Acid Handle: Allows for amide bond formation, esterification, or reduction to an alcohol, enabling conjugation to other molecules or modification of physicochemical properties.

  • Vinyl Group: Can be used in various addition reactions or as a substrate in cross-coupling reactions to build molecular complexity.

  • Dimethoxypyrimidine Core: The methoxy groups can potentially be displaced or demethylated to reveal hydroxyl groups, providing further sites for modification.

Hypothetical Application: A Precursor in Antiviral Drug Synthesis

Given the known activity of related vinyl-pyrimidine nucleosides, this compound could serve as a key intermediate. The pyrimidine base could be coupled with a modified sugar moiety, and the vinyl group could be further functionalized (e.g., halogenated) to mimic known antiviral agents.

Diagram: Potential as a Synthetic Intermediate

cluster_mods Chemical Modifications cluster_targets Potential Therapeutic Leads Core (E)-5-(2-Carboxyvinyl) -2,4-dimethoxypyrimidine Mod1 Amide Coupling (via -COOH) Core->Mod1 Mod2 Esterification (via -COOH) Core->Mod2 Mod3 Vinyl Halogenation (e.g., Bromination) Core->Mod3 Target1 Novel Antiviral Agents (e.g., Nucleoside Analogs) Mod1->Target1 Target3 Molecular Probes Mod1->Target3 Target2 Anticancer Agents (e.g., Kinase Inhibitors) Mod2->Target2 Mod3->Target1

Caption: Role as a versatile intermediate for diverse therapeutic leads.

Safety and Handling

As with any laboratory chemical, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to ensure long-term stability.[3][4]

Conclusion

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its stable, solid form and the presence of multiple reactive functional groups provide a robust platform for the synthesis of novel pyrimidine derivatives. While it may not be an end-product, its role as a key intermediate is critical for researchers aiming to develop next-generation therapeutics targeting viral diseases, cancer, and other conditions where pyrimidine-based agents have shown promise. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable compound in advanced research applications.

References
  • (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE. Achemica. [Link]

  • (e)-5-(2-carboxyvinyl)-2,4-dimethoxypyrimidine. Chongqing Chemdad Co., Ltd. [Link]

  • 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976. PubChem, National Center for Biotechnology Information. [Link]

  • 2,4-Diamino-5-(2-methoxy-5-(4-carboxybutyloxy)benzyl)pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Bobek, M., Kavai, I., & De Clercq, E. (1987). Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. Journal of Medicinal Chemistry, 30(8), 1494-1497. [Link]

  • Couch, J. A., & Barrows, L. R. (1979). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 22(11), 1325-1327. [Link]

  • Bodenteich, M., & Griengl, H. (1987). Enantiospecific synthesis of carbocyclic (+)-(E)-5-(2-bromovinyl)-2'-deoxyuridine. Nucleic Acids Symposium Series, (18), 13-16. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • El-Hashash, M. A., El-Naggar, A. M., El-Sayed, R. K., & El-Gendy, M. A. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 1-15. [Link]

  • Structure−Activity Relationships of (E)-5-(2-Bromovinyl)uracil and Related Pyrimidine Nucleosides as Antiviral Agents for Herpes Viruses. ResearchGate. [Link]

  • Al-Issa, S. A. (2020). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC advances, 10(20), 11843-11863. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Compounds

Abstract The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is of immense significance in the chemical and biological sciences.[1][2] This guide provides a comprehensive exploration of the dis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is of immense significance in the chemical and biological sciences.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of pyrimidine-based compounds, from their initial synthesis in the 19th century to their contemporary roles as essential components of life and as cornerstones of modern pharmacology. We will traverse the key scientific milestones, from the elucidation of the structure of pyrimidine and its derivatives to the groundbreaking discovery of their function in nucleic acids, and the subsequent rational design of a vast array of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the causality behind experimental choices and the evolution of our understanding of this critical class of molecules.

The Dawn of Pyrimidine Chemistry: Isolation and Early Synthesis

The journey into the world of pyrimidines began in the 19th century, a period of fervent activity in organic chemistry. While pyrimidine derivatives like alloxan were known earlier, the systematic study and synthesis of the parent ring system marked a pivotal moment in heterocyclic chemistry.[3]

The Pioneering Synthesis of Barbituric Acid

One of the earliest significant pyrimidine derivatives to be synthesized was barbituric acid. In 1864, the German chemist Adolf von Baeyer first prepared this compound by reducing what he called "Alloxanbromid" (alloxan dibromide).[4] Later, in 1879, French chemist Édouard Grimaux synthesized barbituric acid from malonic acid and urea in the presence of phosphorus oxychloride (POCl₃).[3][4] This reaction is a classic example of a condensation reaction, a fundamental process in organic synthesis.

The choice of malonic acid and urea was crucial. Malonic acid provides the three-carbon backbone, while urea contributes the two nitrogen atoms required for the heterocyclic ring. Phosphorus oxychloride acts as a dehydrating agent, facilitating the cyclization reaction. This foundational synthesis paved the way for the creation of a vast family of derivatives known as barbiturates.[4]

Experimental Protocol: Grimaux's Synthesis of Barbituric Acid (Conceptual)

  • Reactant Preparation: Malonic acid and urea are combined in a reaction vessel.

  • Addition of Condensing Agent: Phosphorus oxychloride is slowly added to the mixture. This is an exothermic reaction and requires careful temperature control. The POCl₃ activates the carbonyl groups of malonic acid, making them more susceptible to nucleophilic attack by the nitrogen atoms of urea.

  • Reflux: The reaction mixture is heated under reflux to drive the condensation and cyclization to completion.

  • Isolation and Purification: The resulting barbituric acid is isolated from the reaction mixture and purified, typically by recrystallization.

Pinner's Contribution and the Naming of Pyrimidine

The systematic investigation of pyrimidines is largely credited to Adolf Pinner. In 1884, Pinner began synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3] This method, now known as the Pinner pyrimidine synthesis, provided a versatile route to a variety of substituted pyrimidines.[5][6] It was Pinner who, in 1885, first proposed the name "pyrimidin".[3][5][7]

The parent pyrimidine compound, however, was not synthesized until 1900 by Gabriel and Colman.[3] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[3]

The Biological Awakening: Pyrimidines in the Fabric of Life

The significance of pyrimidines took on a new dimension with the discovery of their central role in the chemistry of life. This shift in focus from purely synthetic chemistry to biochemistry revolutionized our understanding of genetics and cellular function.

The Discovery of Pyrimidine Nucleobases

In 1893, Albrecht Kossel and Albert Neumann isolated pyrimidine bases from calf thymus tissue, a landmark achievement in biochemistry.[8] This discovery was instrumental in identifying the chemical components of nucleic acids. The three primary pyrimidine bases found in nucleic acids are cytosine (C), thymine (T), and uracil (U).[1][8] Cytosine and thymine are found in deoxyribonucleic acid (DNA), while in ribonucleic acid (RNA), uracil replaces thymine.[8][9]

The structural elucidation of these nucleobases and the understanding of their specific pairing with purine bases (adenine with thymine or uracil, and guanine with cytosine) were critical prerequisites for one of the most significant scientific breakthroughs of the 20th century: the discovery of the DNA double helix in 1953 by James Watson and Francis Crick, with crucial contributions from Maurice Wilkins and Rosalind Franklin.[8]

The "RNA World" Hypothesis and Prebiotic Synthesis

The fundamental role of pyrimidines in genetic material has led to speculation about their origins in a prebiotic world. The "RNA world" hypothesis posits that RNA, with its ability to both store genetic information and catalyze chemical reactions, was the primary form of life before the evolution of DNA and proteins.[3] This theory places pyrimidines at the very heart of the origin of life.

In 2009, NASA scientists demonstrated that uracil could be synthesized from pyrimidine and water ice under space-like conditions when exposed to ultraviolet light, suggesting a possible extraterrestrial origin for this crucial nucleobase.[10] Further experiments in 2014 showed that complex DNA and RNA organic compounds, including uracil, cytosine, and thymine, could be formed in the laboratory under simulated outer space conditions.[3][11]

The Pharmacological Era: Pyrimidine-Based Compounds as Therapeutic Agents

The rich chemistry of the pyrimidine ring and its central role in biological processes made it an attractive scaffold for the development of therapeutic agents. The 20th century witnessed the rise of numerous pyrimidine-based drugs, many of which remain in clinical use today.

The Sulfa Drugs: A Revolution in Antibacterial Therapy

The story of sulfonamides, the first broadly effective systemic antibacterial drugs, began in the 1930s.[12] In 1932, Gerhard Domagk, a researcher at Bayer, discovered the antibacterial properties of a red dye called Prontosil.[13][14] He famously used it to save his own daughter from a severe streptococcal infection.[15] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[13][14]

It was later discovered by Ernest Fourneau in 1936 that Prontosil was a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide.[12][13] Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential nutrient for many bacteria.

Mechanism of Action: Competitive Inhibition

Bacteria synthesize their own folic acid, a crucial coenzyme, using PABA. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which incorporates PABA into dihydrofolic acid.[12] By mimicking PABA, sulfonamides block this essential metabolic pathway, leading to a bacteriostatic effect (inhibiting bacterial growth and multiplication).[12][14] Humans are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[14]

Sulfa_Drug_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide drugs.

Barbiturates: Modulators of the Central Nervous System

Following the initial synthesis of barbituric acid, numerous derivatives were created by modifying its chemical structure.[16] The first barbiturate to be used in medicine was barbital (Veronal) in 1903, followed by phenobarbital in 1912.[4] For several decades, barbiturates were the primary drugs used as sedatives and hypnotics.[16] Over 2,500 different barbiturates have been synthesized, with about 50 having been used clinically.[4][16]

Structure-Activity Relationship of Barbiturates

The pharmacological properties of barbiturates are largely determined by the substituents at the C-5 position of the pyrimidine ring.[17] Different alkyl or aryl groups at this position modulate the drug's potency, duration of action, and lipid solubility, which in turn affects its ability to cross the blood-brain barrier.

Pyrimidine Analogs in Cancer Chemotherapy

A major breakthrough in cancer treatment came with the development of pyrimidine analogs as antimetabolites.[18] These drugs are structurally similar to endogenous pyrimidine nucleosides and act by interfering with the synthesis of DNA and RNA, thereby inhibiting cell division.[19][20] This approach is particularly effective against rapidly dividing cancer cells.[20]

Key Pyrimidine Antagonists and Their Mechanisms:

  • 5-Fluorouracil (5-FU): A uracil analog that, once converted to its active metabolites, inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[21]

  • Cytarabine (Ara-C): A cytosine analog that, after conversion to its triphosphate form, competitively inhibits DNA polymerase, thereby blocking DNA synthesis and repair.[20]

  • Gemcitabine: A deoxycytidine analog that inhibits ribonucleotide reductase, reducing the pool of deoxynucleotides required for DNA synthesis, and is also incorporated into DNA, leading to chain termination.[20]

Pyrimidine_Antagonist_Mechanism cluster_0 Normal Pyrimidine Metabolism cluster_1 Action of Pyrimidine Antagonists Pyrimidine_Nucleosides Pyrimidine Nucleosides DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Nucleosides->DNA_RNA_Synthesis Cell_Division Cell Division DNA_RNA_Synthesis->Cell_Division Pyrimidine_Analog Pyrimidine Analog (e.g., 5-FU, Ara-C) Enzyme_Inhibition Enzyme Inhibition (e.g., Thymidylate Synthase, DNA Polymerase) Pyrimidine_Analog->Enzyme_Inhibition Inhibits DNA_RNA_Disruption Disruption of DNA/RNA Synthesis Pyrimidine_Analog->DNA_RNA_Disruption Incorporated into Enzyme_Inhibition->DNA_RNA_Disruption Apoptosis Cell Death (Apoptosis) DNA_RNA_Disruption->Apoptosis

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Abstract This document provides a detailed protocol and scientific rationale for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a valuable heterocyclic building block. The synthesis is achieved via the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a valuable heterocyclic building block. The synthesis is achieved via the Mizoroki-Heck reaction, a cornerstone of modern organic chemistry for carbon-carbon bond formation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, process visualizations, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine serves as a key intermediate in the synthesis of various biologically active compounds, including nucleoside analogues and potential kinase inhibitors.[1] Its structure, featuring a reactive carboxylic acid moiety and a substituted pyrimidine ring, makes it a versatile scaffold for further chemical modification.

The most efficient and stereoselective method for its preparation is the palladium-catalyzed Mizoroki-Heck reaction.[2] This powerful transformation couples an unsaturated halide with an alkene, offering excellent control over the formation of the desired (E)-stereoisomer.[3] The strategic approach detailed herein involves the cross-coupling of 5-iodo-2,4-dimethoxypyrimidine with acrylic acid, facilitated by a palladium catalyst system.

Overall Reaction Scheme

The synthesis proceeds via a single-step palladium-catalyzed coupling as illustrated below.

G cluster_product Product R1 5-Iodo-2,4-dimethoxypyrimidine Catalyst Pd(OAc)₂ PPh₃, Et₃N DMF, 90 °C R2 Acrylic Acid P1 (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine Catalyst->P1

Caption: Overall synthetic scheme for the Heck coupling.

Mechanistic Rationale: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Mizoroki-Heck reaction operates via a catalytic cycle involving palladium in its 0 and +2 oxidation states.[4]

The Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_complex + Ar-I oxidative_add_text Oxidative Addition alkene_coord Alkene Coordination Complex pd_complex->alkene_coord + Alkene migratory_insert Migratory Insertion Product (σ-alkyl Pd(II)) alkene_coord->migratory_insert Syn-Addition insertion_text Migratory Insertion beta_elim β-Hydride Elimination Product (π-alkene Pd(II)-H) migratory_insert->beta_elim Syn-Elimination elimination_text β-Hydride Elimination beta_elim->pd0 - Product - HX + Base reductive_elim_text Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Catalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[5] In the presence of a phosphine ligand (e.g., triphenylphosphine), it is reduced in situ to the active Pd(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-2,4-dimethoxypyrimidine. This is often the rate-determining step. Iodo-arenes are used preferentially over bromo- or chloro-arenes due to the lower C-X bond dissociation energy, leading to faster reaction rates.[4]

  • Alkene Coordination & Migratory Insertion: The alkene (acrylic acid) coordinates to the palladium(II) complex. Subsequently, the pyrimidinyl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon sigma bond.[2]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form the alkene product and a hydridopalladium(II) complex. This step establishes the trans (E) stereochemistry of the final product.[3][4]

  • Reductive Elimination: The base (triethylamine) reacts with the hydridopalladium(II) complex to regenerate the Pd(0) catalyst, allowing the cycle to begin anew.[2]

Causality Behind Reagent Choices
ComponentSelectionRationale
Aryl Halide 5-Iodo-2,4-dimethoxypyrimidineThe C-I bond is the most reactive among halogens in oxidative addition, ensuring efficient reaction kinetics.[4]
Alkene Acrylic AcidThe electron-withdrawing carboxylic acid group activates the double bond, making it more susceptible to migratory insertion.[2] Using the acid directly avoids a separate hydrolysis step.
Pd Precatalyst Palladium(II) Acetate (Pd(OAc)₂)A stable, air-tolerant, and cost-effective Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst.[5][6]
Ligand Triphenylphosphine (PPh₃)Stabilizes the Pd(0) species, preventing its decomposition into palladium black. It also modulates the reactivity of the catalyst.[7]
Base Triethylamine (Et₃N)Acts as a halide scavenger and is crucial for the reductive elimination step to regenerate the Pd(0) catalyst.[2] Its boiling point is suitable for typical reaction temperatures.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction, particularly the ionic intermediates in the catalytic cycle.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.MW ( g/mol )M.P. (°C)AmountMoles (mmol)Equiv.
5-Iodo-2,4-dimethoxypyrimidine52522-99-3266.0469-735.00 g18.81.0
Acrylic Acid79-10-772.06131.63 g (1.55 mL)22.61.2
Palladium(II) Acetate3375-31-3224.50205 (dec.)211 mg0.940.05
Triphenylphosphine603-35-0262.2980-82494 mg1.880.1
Triethylamine (Et₃N)121-44-8101.19-1153.93 mL28.21.5
N,N-Dimethylformamide (DMF)68-12-273.09-6150 mL--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser with nitrogen/argon inlet

  • Magnetic stirrer and hotplate

  • Thermometer or temperature controller

  • Glass funnels, Büchner funnel, and filter flask

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.

    • Place the apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition:

    • To the flask, add 5-iodo-2,4-dimethoxypyrimidine (5.00 g, 18.8 mmol).[8]

    • Add triphenylphosphine (494 mg, 1.88 mmol) and palladium(II) acetate (211 mg, 0.94 mmol).

    • Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

    • Begin stirring the mixture to achieve a suspension.

    • Add triethylamine (3.93 mL, 28.2 mmol) followed by acrylic acid (1.55 mL, 22.6 mmol) to the stirring suspension at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (Mobile Phase: Ethyl Acetate/Hexanes 1:1 with 1% acetic acid). The starting iodide spot should disappear and a new, more polar product spot should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the dark mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add 100 mL of water and 100 mL of ethyl acetate.

    • Shake and separate the layers. Discard the organic layer (which contains neutral impurities).

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove residual DMF and impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. A white precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

    • Dry the product under high vacuum. For further purification, the solid can be recrystallized from an ethanol/water mixture. The expected yield is typically 70-85%.

Characterization
  • Appearance: White to off-white solid.[9]

  • Molecular Weight: 210.19 g/mol .[9]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the methoxy groups (~4.0 ppm), the vinyl protons (doublets, ~6.5 and ~7.8 ppm), the pyrimidine proton (singlet, ~8.8 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

  • Mass Spectrometry (ESI-): Expect [M-H]⁻ at m/z 209.05.

Process Visualization

The entire laboratory workflow can be summarized in the following diagram.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Reactants: - Pyrimidine-Iodide - PPh₃, Pd(OAc)₂ A->B C 3. Add Solvents/Reagents: - DMF, Et₃N, Acrylic Acid B->C D 4. Heat to 90 °C (4-6 hours) C->D E 5. Cool to RT & Filter through Celite D->E F 6. Aqueous Work-up: - Add H₂O/EtOAc - Separate Layers E->F G 7. Acidify Aqueous Layer with 2M HCl to pH 2 F->G H 8. Isolate Product via Vacuum Filtration G->H I 9. Wash Solid with Cold H₂O & Ether H->I J 10. Dry under Vacuum I->J K 11. Characterize: (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting & Safety Considerations

Potential IssueLikely CauseRecommended Solution
Low or No Reaction Inactive catalyst; wet reagents/solvent.Ensure the Pd(OAc)₂ is of good quality. Use anhydrous solvents and dry glassware thoroughly.
Formation of Black Precipitate (Pd Black) Ligand dissociation/decomposition.Increase the amount of phosphine ligand slightly (e.g., from 0.1 to 0.12 equiv.). Ensure the reaction is kept under an inert atmosphere.
Low Yield after Precipitation Product is partially soluble in acidic water.Ensure the aqueous layer is thoroughly chilled before and during filtration. Minimize the amount of water used for washing the solid.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. Ensure the internal temperature reaches the target of 90 °C.
Safety Precautions
  • Palladium Compounds: Can be toxic and are heavy metal catalysts. Handle with care, avoid inhalation of dust.

  • Acrylic Acid: Corrosive and has a pungent odor. Handle only in a fume hood.

  • N,N-Dimethylformamide (DMF): A teratogen and skin irritant. Always wear gloves and avoid exposure.

  • Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

  • General: Always wear safety glasses, a lab coat, and appropriate gloves. The acidification step is exothermic and should be performed slowly in an ice bath.

References

  • Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Martin, W. B., & Kateley, L. J. (2020). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 97(10), 3766-3770. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Sathee, J. (n.d.). Chemistry Heck Reaction. [Link]

  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction. [Link]

  • Molbase. (n.d.). (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE. [Link]

  • Scott, D., & Scott, J. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]

  • MDPI. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]

  • El-Sayed, N. F., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Chemdad. (n.d.). (E)-5-(2-carboxyvinyl)-2,4-dimethoxypyrimidine. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxypyrimidine. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Kandil, S. M., et al. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. [Link]

  • Wyrzykiewicz, E., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Pharmazie, 64(11), 720-5. [Link]

Sources

Application

The Synthetic Versatility of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine: A Gateway to Novel Molecules

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known as (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid, is a highly functionalized pyrimidine derivative that has emerged as a valuable building block in modern orga...

Author: BenchChem Technical Support Team. Date: January 2026

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, also known as (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid, is a highly functionalized pyrimidine derivative that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, comprising a reactive acrylic acid moiety and a dimethoxypyrimidine core, offer a versatile platform for the construction of complex molecules with significant potential in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including antiviral and anticancer agents.[1] The strategic incorporation of substituents onto the pyrimidine ring is a cornerstone of drug design, enabling the fine-tuning of pharmacological properties. (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine serves as a key intermediate, providing a readily modifiable handle for the introduction of diverse functionalities and the elaboration of complex molecular architectures.

Synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

The primary and most efficient method for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is the Wittig reaction.[2] This powerful olefination reaction allows for the stereoselective formation of the carbon-carbon double bond, yielding predominantly the desired (E)-isomer. The reaction proceeds via the condensation of 2,4-dimethoxy-5-formylpyrimidine with a suitable phosphorus ylide.

G start 2,4-dimethoxy- 5-formylpyrimidine intermediate Oxaphosphetane Intermediate start->intermediate Wittig Reaction ylide Phosphorus Ylide (e.g., (Carbethoxymethylene)- triphenylphosphorane) ylide->intermediate product (E)-5-(2-Carboalkoxyvinyl)- 2,4-dimethoxypyrimidine intermediate->product Elimination of Triphenylphosphine oxide final_product (E)-5-(2-Carboxyvinyl)- 2,4-dimethoxypyrimidine product->final_product Hydrolysis G start (E)-5-(2-Carboxyvinyl)- 2,4-dimethoxypyrimidine intermediate1 Halodecarboxylation start->intermediate1 intermediate2 5-(1-Halovinyl)- 2,4-dimethoxypyrimidine intermediate1->intermediate2 intermediate3 Coupling with Protected Sugar intermediate2->intermediate3 final_product Brivudine Analogue intermediate3->final_product

Sources

Method

Application Notes & Protocols: The Multifaceted Role of Pyrimidine Derivatives in Medicinal Chemistry

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a fundamental component of nucleic acids, its derivatives are uni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a fundamental component of nucleic acids, its derivatives are uniquely positioned to interact with biological systems, leading to diverse pharmacological activities.[2][4] This guide provides an in-depth exploration of pyrimidine derivatives, detailing their applications across major therapeutic areas, including oncology, virology, and microbiology. We will elucidate the mechanisms of action for key drugs, provide validated experimental protocols for synthesis and biological evaluation, and present quantitative data to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Privileged Pyrimidine Scaffold

The six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is of paramount importance in biological systems.[1] Its presence in the nucleobases cytosine, thymine, and uracil makes it a fundamental building block of DNA and RNA.[2] This inherent biocompatibility and structural versatility have made the pyrimidine core a "privileged scaffold" in drug design. Medicinal chemists leverage this framework to create molecules that can act as antagonists or inhibitors in various pathological processes, leading to treatments for a wide range of diseases.[1][2][3][5]

Therapeutic Applications of Pyrimidine Derivatives

The broad utility of pyrimidine derivatives is evident in the number of FDA-approved drugs that feature this core structure.[4][6] Their applications span multiple disease categories.

Anticancer Agents

Pyrimidine derivatives represent one of the earliest and most successful classes of antimetabolite drugs in cancer chemotherapy.[7] They primarily function by interfering with nucleic acid synthesis, a process critical for rapidly proliferating cancer cells.[8][9]

Mechanism Spotlight: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a synthetic pyrimidine analog widely used in the treatment of solid tumors, particularly colorectal and breast cancers.[10][11] Its mechanism is multifaceted:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP).[11][12] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[11][12] This complex blocks the enzyme's normal function—the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[8][11] The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity.[8]

  • Incorporation into RNA and DNA: 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[10][11][12] This misincorporation disrupts RNA processing and DNA integrity, further contributing to cell death.[8][10][12]

Signaling Pathway: 5-FU Mechanism of Action

The following diagram illustrates the intracellular activation of 5-FU and its primary mechanism of action, the inhibition of Thymidylate Synthase.

five_FU_MoA FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT/ UP/UK FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUMP->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Forms stable ternary complex RNA RNA FUTP->RNA Incorporation DNA_Synth DNA Synthesis TS->DNA_Synth Required for dTMP production DNA_dam DNA Damage & Inhibition of Replication TS->DNA_dam Inhibition leads to RNA_dys RNA Dysfunction RNA->RNA_dys DNA_Synth->DNA_dam Inhibited MTT_Workflow start Start seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (Allow cell attachment) seed->incubate1 treat 3. Treat with Compound (Serial dilutions + Controls) incubate1->treat incubate2 4. Incubate 48-72h (Drug exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 150 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Data Analysis (Calculate % viability, plot dose-response, determine IC50) read->analyze end End analyze->end

Sources

Application

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine: A Comprehensive Guide for the Research Scientist

Introduction: The Potential of a Substituted Pyrimidine in Modern Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Substituted Pyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products.[1][2][3] Its inherent biological relevance, as a key component of nucleobases, provides a unique starting point for the design of molecules that can interact with a wide array of biological targets.[1][2] Among the vast chemical space of pyrimidine derivatives, compounds bearing substituents at the 5-position have shown significant promise, exhibiting a range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

This guide focuses on (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine , a research chemical with potential applications in oncology and virology. The presence of the electron-withdrawing carboxyvinyl group in conjugation with the pyrimidine ring suggests a potential for Michael addition reactions with biological nucleophiles and the ability to act as a mimic of endogenous metabolites.[7] This document provides a detailed exploration of this compound, from its synthesis and characterization to protocols for investigating its potential biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄PubChem CID: 688432[8]
Molecular Weight 210.19 g/mol PubChem CID: 688432[8]
IUPAC Name (E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acidPubChem CID: 688432[8]
CAS Number 119923-27-2PubChem CID: 688432[8]
Predicted XLogP3 0.8PubChem CID: 688432[8]
Appearance White to off-white solidGeneric Supplier Data
Storage Sealed in dry, 2-8°CGeneric Supplier Data

Synthesis and Characterization: A Detailed Protocol

The synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine can be achieved through a two-step process involving a palladium-catalyzed Heck coupling reaction followed by ester hydrolysis. This approach offers a reliable and scalable method for obtaining the target compound.

Logical Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: 5-Bromo-2,4-dimethoxypyrimidine Ethyl acrylate Step1 Step 1: Heck Coupling Start->Step1 Intermediate Ethyl (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 FinalProduct (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine Step2->FinalProduct Purification Purification (Column Chromatography/Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Anticancer_Workflow Start Compound Synthesis and Characterization Assay1 In vitro Cytotoxicity Screening (MTT Assay) Start->Assay1 Decision1 IC50 < 10 µM? Assay1->Decision1 Assay2 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Decision1->Assay2 Yes Stop Low Potency Decision1->Stop No Continue Further Development Assay2->Continue Antiviral_Workflow Start Compound Synthesis and Characterization Assay1 In vitro Antiviral Screening (Plaque Reduction Assay) Start->Assay1 Decision1 EC50 < 10 µM? Assay1->Decision1 Assay2 Cytotoxicity Assessment (MTT Assay on Host Cells) Decision1->Assay2 Yes Stop Low Potency or High Toxicity Decision1->Stop No Decision2 Selectivity Index > 10? Assay2->Decision2 Decision2->Stop No Continue Further Development Decision2->Continue Yes

Sources

Method

Application Notes and Protocols for Evaluating the Antiviral Activity of Pyrimidine Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Introduction: The Enduring Potential of Pyrimidine Analogues in Antiviral Therapy Pyrimidine analogues repr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Potential of Pyrimidine Analogues in Antiviral Therapy

Pyrimidine analogues represent a cornerstone of antiviral chemotherapy, a class of molecules that has been instrumental in the management of viral diseases for decades. Their structural resemblance to the natural pyrimidine nucleosides (cytidine, thymidine, and uracil) allows them to act as deceptive substrates for viral enzymes, thereby disrupting the replication of a wide array of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), hepatitis B virus (HBV), and influenza virus.[1][2] This guide provides a comprehensive overview of the principles and methodologies for evaluating the antiviral activity of pyrimidine analogues, from fundamental mechanisms of action to detailed in vitro and in vivo experimental protocols. The focus is on providing not just procedural steps, but the scientific rationale that underpins each experimental design, ensuring a robust and insightful approach to antiviral drug discovery and development.

The Molecular Basis of Antiviral Action: A Tale of Deception

The primary mechanism by which most pyrimidine nucleoside analogues exert their antiviral effect is through the targeted inhibition of viral nucleic acid synthesis.[3] As prodrugs, these compounds are inactive upon administration and require intracellular phosphorylation by both host and, in some cases, viral kinases to be converted into their active triphosphate forms.[4][5] This active metabolite then competes with the natural deoxynucleoside or nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[5]

This incorporation event can lead to two primary outcomes:

  • Chain Termination: Many analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the premature termination of the nucleic acid chain.[5] A classic example of this is Zidovudine (AZT), an analogue of thymidine, which has been a key component of HIV therapy.[1]

  • Mutagenesis: Some analogues, like Favipiravir, are incorporated into the viral RNA and can be ambiguously read by the polymerase during subsequent replication rounds, leading to an accumulation of mutations that ultimately results in non-viable viral progeny, a phenomenon known as "lethal mutagenesis".[6][7]

It is this selective targeting of viral polymerases, which often have a higher affinity for the analogue triphosphate than their host cell counterparts, that provides the therapeutic window for these drugs.

cluster_cell Host Cell cluster_virus Viral Replication PA Pyrimidine Analogue (Prodrug) PAMP Analogue Monophosphate PA->PAMP Host/Viral Kinase PADP Analogue Diphosphate PAMP->PADP Host Kinase PATP Analogue Triphosphate (Active Drug) PADP->PATP Host Kinase VP Viral Polymerase (e.g., RdRp, RT) PATP->VP Competitive Inhibition VNA Viral Nucleic Acid (DNA/RNA) VP->VNA Incorporation Term Chain Termination or Mutagenesis VNA->Term caption Mechanism of Action of Nucleoside Pyrimidine Analogues

Caption: General mechanism of action for nucleoside pyrimidine analogues.

In Vitro Evaluation: A Step-by-Step Guide to Assessing Antiviral Potency and Toxicity

The in vitro assessment of pyrimidine analogues is a critical first step in the drug development pipeline. It involves a series of assays designed to determine the compound's efficacy in inhibiting viral replication and its potential for host cell toxicity. The ultimate goal is to identify compounds with a high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[8] A higher SI value indicates a more promising therapeutic window.

cluster_workflow In Vitro Antiviral Screening Workflow cluster_assays Parallel Assays start Start: Pyrimidine Analogue prep Prepare Serial Dilutions of Compound start->prep antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction) Infected Cells + Compound prep->antiviral cytotox Cytotoxicity Assay (e.g., MTT) Uninfected Cells + Compound prep->cytotox data Data Collection (e.g., Plaque Counts, Absorbance Reading) antiviral->data cytotox->data calc Calculate EC50 & CC50 data->calc si Determine Selectivity Index (SI) SI = CC50 / EC50 calc->si end Lead Candidate Selection si->end caption Workflow for In Vitro Antiviral Screening

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

Protocol: Cytotoxicity Assay (MTT Assay)

It is imperative to assess the cytotoxicity of a test compound to ensure that any observed antiviral effect is not simply a result of the compound killing the host cells.[9] The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Host cells appropriate for the virus of interest

  • Cell culture medium

  • 96-well cell culture plates

  • Pyrimidine analogue stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the pyrimidine analogue in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 24-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the antiviral activity of a compound.[10] It provides a direct measure of the reduction in infectious virus particles.

Principle: This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Confluent host cell monolayers in 6- or 12-well plates

  • Virus stock of known titer

  • Pyrimidine analogue serial dilutions

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Staining solution (e.g., crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use confluent monolayers of host cells.

  • Virus Adsorption: Remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the serial dilutions of the pyrimidine analogue prepared in the overlay medium to the respective wells.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days). The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Plaque Visualization: Remove the overlay and fix the cells (e.g., with 10% formaldehyde). Stain the cells with crystal violet, which stains viable cells, leaving the plaques unstained and visible.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Protocol: Virus Yield Reduction Assay with qPCR

This assay provides a quantitative measure of the reduction in the production of new infectious virus particles in the presence of an antiviral compound.[10][11] The use of quantitative PCR (qPCR) allows for a highly sensitive and specific quantification of viral genomes.

Principle: Cells are infected with a virus in the presence of varying concentrations of the test compound. After a single replication cycle, the amount of newly produced virus in the supernatant is quantified by determining the number of viral genomes using qPCR.

Materials:

  • Host cells in 24- or 48-well plates

  • High-titer virus stock

  • Pyrimidine analogue serial dilutions

  • Viral RNA/DNA extraction kit

  • qPCR master mix, primers, and probe specific for the target virus

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Seed cells and allow them to reach confluency. Infect the cells with a high multiplicity of infection (MOI) to ensure that most cells are infected. After a 1-2 hour adsorption period, wash the cells and add fresh medium containing serial dilutions of the pyrimidine analogue.

  • Incubation: Incubate the plates for a duration that allows for a single round of viral replication (typically 24-48 hours).

  • Sample Collection: Harvest the cell culture supernatant.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the supernatant using a suitable commercial kit.

  • qPCR Analysis: Perform qPCR using primers and a probe specific to a conserved region of the viral genome. Include a standard curve of known concentrations of viral nucleic acid to allow for absolute quantification of viral genome copies.

  • Data Analysis: Determine the number of viral genome copies per milliliter for each compound concentration. Calculate the percentage of reduction in virus yield compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Structure-Activity Relationship and Efficacy Data

The antiviral potency and cytotoxicity of pyrimidine analogues are highly dependent on their chemical structure. Modifications to the pyrimidine base, the sugar moiety, or the addition of prodrug moieties can significantly impact their activity. The following tables summarize representative EC50 and CC50 values for several pyrimidine analogues against common viruses.

Table 1: Antiviral Activity against Herpes Simplex Virus (HSV-1)

CompoundModificationEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
AcyclovirAcyclic guanosine analogue~0.1-1.0>100>100-1000[2]
Idoxuridine5-iodo-2'-deoxyuridine~0.5-2.0~20-50~10-100[12]
Brivudine5-(2-bromovinyl)-2'-deoxyuridine~0.01-0.1>100>1000-10000[12]

Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV-1)

CompoundModificationEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Zidovudine (AZT)3'-azido-3'-deoxythymidine~0.005-0.05>100>2000-20000[13]
Lamivudine (3TC)2',3'-dideoxy-3'-thiacytidine~0.01-0.1>100>1000-10000[14]
Emtricitabine (FTC)5-fluoro-2',3'-dideoxy-3'-thiacytidine~0.005-0.02>100>5000-20000[12]

Table 3: Antiviral Activity against Influenza A Virus

CompoundModificationEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Favipiravir (T-705)Pyrazinecarboxamide derivative~0.5-5.0>100>20-200[3][15]
Ribavirin1,2,4-triazole-3-carboxamide~5-20>50~2.5-10[16]

Table 4: Antiviral Activity against SARS-CoV-2

CompoundModificationEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
RemdesivirAdenosine analogue prodrug~0.01-1.0>10>10-1000[13][17]
MolnupiravirN4-hydroxycytidine prodrug~0.3-1.0>10>10-33[18]

In Vivo Evaluation: Translating In Vitro Success to Preclinical Models

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. The choice of animal model is critical and depends on the virus being studied.

  • Herpes Simplex Virus (HSV): Mice and guinea pigs are the most commonly used models for HSV infections.[19][20] Mice are useful for studying acute disease, while guinea pigs are the gold standard for modeling recurrent genital herpes, as they exhibit spontaneous reactivation of the virus, mimicking the human condition.[19]

  • Influenza Virus: Ferrets are considered the best model for human influenza as they are susceptible to human strains and exhibit similar clinical symptoms, such as sneezing.[21][22] Mice are also widely used, particularly for initial efficacy studies and for investigating the host immune response, although they often require mouse-adapted viral strains.[21]

  • Human Immunodeficiency Virus (HIV): Due to the narrow host range of HIV-1, "humanized" mice, which are immunodeficient mice engrafted with human immune cells or tissues, are the primary small animal model.[23][24] Non-human primates, such as rhesus macaques infected with simian immunodeficiency virus (SIV) or chimeric simian-human immunodeficiency virus (SHIV), are the most relevant models for studying HIV pathogenesis and for the preclinical evaluation of antiretroviral drugs and vaccines.[25]

  • SARS-CoV-2: Syrian hamsters are a well-established model for studying COVID-19 as they exhibit weight loss and lung pathology similar to that seen in humans. Transgenic mice expressing the human ACE2 receptor are also valuable for testing vaccines and antiviral therapies. Ferrets and non-human primates are also used to model viral transmission and pathogenesis.[8]

Conclusion and Future Directions

The evaluation of pyrimidine analogues for antiviral activity is a multifaceted process that requires a combination of robust in vitro assays and relevant in vivo models. The protocols and principles outlined in this guide provide a framework for the systematic assessment of these compounds, from initial screening to preclinical evaluation. As new viral threats emerge and existing ones develop resistance to current therapies, the continued exploration and development of novel pyrimidine analogues will remain a critical component of our antiviral armamentarium. Future research will likely focus on the development of analogues with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic properties to address the ongoing challenges of viral diseases.

References

  • Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Animal models for HIV/AIDS research. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • The Role of Non-human Primate Models in HIV Antiviral Drug Research. (2024). Primate plausible. Retrieved January 12, 2026, from [Link]

  • Using in vivo animal models for studying SARS-CoV-2. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • HIV & AIDS. (n.d.). Understanding Animal Research. Retrieved January 12, 2026, from [Link]

  • Animal models for SARS-CoV-2. (2021). PubMed. Retrieved January 12, 2026, from [Link]

  • A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. (2024). Frontiers. Retrieved January 12, 2026, from [Link]

  • Small Animal Models to Study Herpes Simplex Virus Infections. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Animal Models for HIV Cure Research. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). Journal of Visualized Experiments. Retrieved January 12, 2026, from [Link]

  • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021). Signal Transduction and Targeted Therapy. Retrieved January 12, 2026, from [Link]

  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. Retrieved January 12, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved January 12, 2026, from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Antiviral activity of triptolide on herpes simplex virus in vitro. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Preclinical Influenza Models for Efficacy Testing. (n.d.). Charles River. Retrieved January 12, 2026, from [Link]

  • Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • List of antiviral drugs. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • An improved RT-qPCR method for direct quantification of enveloped RNA viruses. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020). Systematic Reviews in Pharmacy. Retrieved January 12, 2026, from [Link]

  • Virus Yield Reduction Assay Service. (2023). Labinsights. Retrieved January 12, 2026, from [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]

  • List of FDA-Approved Antiviral Drugs 1987-2017. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Viral DNA Polymerase Inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Pyrimidine Nucleosides with Selective Antiviral Activity. (1982). Springer. Retrieved January 12, 2026, from [Link]

  • Small Animal Models to Study Herpes Simplex Virus Infections. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically inhibit SARS-CoV-2 replication. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • qPCR Assay for Testing Antiviral Agents. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

  • Animal Models for Influenza Research: Strengths and Weaknesses. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Viral Plaque Assay. (2020). protocols.io. Retrieved January 12, 2026, from [Link]

  • Association between herpes simplex virus type 1 and the risk of Alzheimer's disease: a retrospective case–control study. (n.d.). BMJ Open. Retrieved January 12, 2026, from [Link]

  • Toyocamycin. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. (2025). Sterispharma. Retrieved January 12, 2026, from [Link]

  • Comparative Pathology of Animal Models for Influenza A Virus Infection. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in Drug Design

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a compelling rationale for its utility in designing molecules that can interact with biological systems.[2] This inherent biocompatibility and synthetic tractability have led to the development of a wide array of pyrimidine-based drugs with applications spanning oncology, infectious diseases, and metabolic disorders.[2][3] These compounds can function as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways, underscoring the versatility of the pyrimidine scaffold in drug design.[3]

This guide focuses on (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine , a specific pyrimidine derivative with potential applications in drug design, particularly in the realm of oncology. While this molecule is not as extensively characterized as some clinical agents, its structural features suggest a compelling hypothesis for its mechanism of action. This document will provide a detailed exploration of its postulated biological target, along with comprehensive protocols for its synthesis and biological evaluation.

Postulated Mechanism of Action: A Potential Inhibitor of Thymidylate Synthase

Based on its structural analogy to known antimetabolites, we postulate that (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine acts as an inhibitor of Thymidylate Synthase (TS) . TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5][6] By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS provides the sole intracellular source of thymidylate.[4][5] Consequently, the inhibition of TS leads to a depletion of the dTMP pool, resulting in DNA damage and "thymineless death" in rapidly proliferating cells, such as cancer cells.[4] This makes TS a well-validated and attractive target for cancer chemotherapy.[4][5]

The structure of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, featuring a pyrimidine core with an electrophilic carboxyvinyl group at the C5 position, suggests that it could act as a covalent inhibitor of TS. The catalytic mechanism of TS involves the formation of a covalent ternary complex with dUMP and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[5][6] A key step in this process is a nucleophilic attack by a conserved cysteine residue in the enzyme's active site on the C6 position of the dUMP pyrimidine ring.[4][5] We hypothesize that the carboxyvinyl substituent of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine could serve as a Michael acceptor for this catalytic cysteine, leading to the irreversible inactivation of the enzyme.

TS_Inhibition_Mechanism cluster_0 Thymidylate Synthase Active Site cluster_1 Inhibition Pathway TS TS (Cys195-SH) dTMP dTMP TS->dTMP Catalyzes conversion DHF DHF TS->DHF Releases Covalent_Complex TS-Compound Covalent Adduct (Inactive Enzyme) dUMP dUMP dUMP->TS Binds to active site mTHF N⁵,N¹⁰-CH₂-THF mTHF->TS Binds to active site Compound (E)-5-(2-Carboxyvinyl)- 2,4-dimethoxypyrimidine Compound->TS Synthesis_Workflow Start Start: 5-bromo-2,4-dimethoxypyrimidine + Acrylic Acid Reaction Heck Coupling (Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C) Start->Reaction Workup Aqueous Workup (EtOAc, HCl, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Product: (E)-5-(2-Carboxyvinyl)- 2,4-dimethoxypyrimidine Purification->Product Characterization Characterization (NMR, MS) Product->Characterization TS_Assay_Workflow Prepare_Reagents Prepare Reaction Mix (Buffer, dUMP, CH₂THF) and Compound Dilutions Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Pre_Incubate Pre-incubate at 37°C for 15 min Dispense->Pre_Incubate Initiate_Reaction Add hTS Enzyme to Initiate Reaction Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Read at 340 nm (10-15 min) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Determine IC₅₀ Value Data_Analysis->Calculate_IC50

Sources

Method

Application Notes and Protocols for Growing Single Crystals of Pyrimidine Compounds

Introduction Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antiviral and anticancer agents, as well as func...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antiviral and anticancer agents, as well as functional organic materials.[1] The precise three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR), guiding drug design, and securing intellectual property.[1] However, the growth of high-quality single crystals suitable for such analysis is often a significant bottleneck, demanding a systematic and informed approach.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for successfully growing single crystals of pyrimidine compounds. This document moves beyond a simple recitation of methods to explain the underlying causality of experimental choices, empowering the researcher to troubleshoot and optimize their crystallization strategies.

The Critical Role of Single Crystals

High-quality single crystals are essential for unambiguously determining the molecular structure, including stereochemistry and solid-state conformation. This information is critical for:

  • Drug Development: Understanding how a drug molecule interacts with its biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.[2][3]

  • Materials Science: Correlating molecular structure with physical properties such as conductivity, optical activity, and mechanical strength.

Foundational Principles of Crystallization

The formation of a single crystal from a solution is a thermodynamically driven process governed by the principle of achieving a state of supersaturation in a slow and controlled manner.[1] This process can be conceptually divided into two key stages: nucleation and crystal growth. The ideal crystallization experiment allows for the formation of a limited number of nuclei, which then grow slowly into large, well-ordered single crystals.

Core Crystallization Techniques

The most effective methods for growing single crystals of organic compounds, including pyrimidine derivatives, involve gradually decreasing the solubility of the compound in a solvent, thereby inducing crystallization. The three primary techniques are Slow Evaporation, Vapor Diffusion, and Slow Cooling.

Slow Evaporation

Principle: This is the most straightforward technique, where the concentration of the solute is gradually increased by the slow evaporation of the solvent until the solution reaches supersaturation and crystals begin to form.[1][4][5]

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent with moderate volatility is ideal.[1] Highly volatile solvents will evaporate too quickly, leading to rapid precipitation and the formation of small, poorly-defined crystals or amorphous powder.[1] The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel. A nearly sealed container will slow down evaporation, promoting the growth of larger, higher-quality crystals.

Protocol: Slow Evaporation of a Substituted Pyrimidine

Materials:

  • Substituted pyrimidine compound (5-10 mg)

  • High-purity solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/ethanol)[1]

  • Small, clean glass vial (e.g., 2 mL) with a cap or parafilm

  • Pasteur pipette and glass wool (optional, for filtration)

Procedure:

  • Dissolution: Dissolve 5-10 mg of the pyrimidine derivative in the minimum amount of the chosen solvent in the vial. Gentle warming may be necessary to achieve full dissolution.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean vial to prevent unwanted nucleation sites.[1]

  • Evaporation Setup: Cover the vial with a cap, but do not tighten it completely, or use parafilm with a few small holes poked by a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or in a desiccator.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. Avoid disturbing the vial during this time.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and gently wash the crystals with a small amount of cold, fresh solvent.

Vapor Diffusion

Principle: This is often the most successful method for growing high-quality single crystals, especially when only small amounts of the compound are available.[4][5][6] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).[6] This gradually decreases the solubility of the compound, leading to crystallization.

Causality Behind Experimental Choices: The key to this technique is the differential volatility of the two solvents. The anti-solvent should be more volatile than the solvent in which the compound is dissolved.[6] This ensures that the anti-solvent vapor diffuses into the solution, rather than the "good" solvent evaporating too quickly. The setup is designed to allow for a very slow mixing of the two solvents in the vapor phase.

Protocol: Vapor Diffusion for a Pyrimidine Derivative

Materials:

  • Pyrimidine compound (2-5 mg)

  • "Good" solvent (e.g., chloroform, toluene, acetonitrile)[6]

  • "Anti-solvent" (e.g., pentane, diethyl ether, hexane)[6]

  • Small inner vial (e.g., 0.5 mL)

  • Larger outer vial or jar with a screw cap (e.g., 20 mL scintillation vial)

Procedure:

  • Solution Preparation: Dissolve the pyrimidine compound in a small amount of the "good" solvent in the inner vial.

  • Assembly: Place the inner vial containing the solution inside the larger outer vial.

  • Anti-Solvent Addition: Add a larger volume of the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

  • Sealing: Tightly seal the outer vial to create a closed system.

  • Incubation: Store the setup in a stable, vibration-free location. Placing it in a refrigerator can slow down the diffusion process, which may lead to better crystals.[4]

  • Observation: Monitor for crystal growth over several days to weeks. Crystals will typically form in the inner vial.

Workflow for Vapor Diffusion Technique

Vapor_Diffusion cluster_0 Preparation cluster_1 Crystallization A Dissolve Pyrimidine in 'Good' Solvent B Place Solution in Inner Vial A->B C Add 'Anti-Solvent' to Outer Vial B->C D Seal Outer Vial C->D Incubate E Anti-Solvent Vapor Diffuses into Solution D->E F Supersaturation is Reached E->F G Single Crystals Form F->G

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Slow Cooling

Principle: This method is based on the principle that the solubility of most compounds decreases as the temperature is lowered.[7] A saturated solution of the pyrimidine compound is prepared at an elevated temperature and then allowed to cool slowly, inducing crystallization.

Causality Behind Experimental Choices: The rate of cooling is a critical parameter. Rapid cooling will lead to the formation of many small crystals, while slow, controlled cooling allows for the growth of fewer, larger, and more perfect crystals.[7][8] Insulating the crystallization vessel can help to achieve a slow cooling rate.

Protocol: Slow Cooling of a Pyrimidine Compound

Materials:

  • Pyrimidine compound

  • Suitable solvent (in which the compound has a significant temperature-dependent solubility, e.g., ethanol, isopropanol, water for some derivatives)[9]

  • Erlenmeyer flask

  • Heating source (hot plate or oil bath)

  • Insulating container (e.g., Dewar flask or a beaker filled with vermiculite)

Procedure:

  • Prepare a Saturated Solution: In the Erlenmeyer flask, add the pyrimidine compound to the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add the solvent in small portions until a clear, saturated solution is obtained at the elevated temperature.

  • Hot Filtration (if necessary): If any solid impurities remain, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat and place it in the insulating container to ensure slow cooling to room temperature.

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator and then an ice bath to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[7]

Advanced and Specialized Techniques

Co-crystallization

For pyrimidine derivatives that are difficult to crystallize on their own, co-crystallization can be a powerful technique. This involves crystallizing the target molecule with a second compound (a "co-former") to form a new crystalline solid with a defined stoichiometric ratio. The co-former is chosen based on its ability to form strong intermolecular interactions, such as hydrogen bonds, with the pyrimidine derivative. For example, barbiturates have been successfully co-crystallized with other organic molecules.[10]

Handling Compounds Soluble Only in High-Boiling Point Solvents

Some pyrimidine derivatives may only be soluble in high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11] For these compounds, slow evaporation and slow cooling are often impractical. In such cases, anti-solvent vapor diffusion is a highly effective technique.[7] The pyrimidine is dissolved in a minimal amount of DMF or DMSO in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).[7] The anti-solvent vapor slowly diffuses into the high-boiling point solvent, reducing the compound's solubility and promoting crystallization.[7]

Key Considerations for Successful Crystallization

Purity of the Compound

The purity of the starting material is arguably the most critical factor for successful single crystal growth. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor-quality crystals. It is highly recommended to purify the pyrimidine compound by techniques such as column chromatography or recrystallization before attempting to grow single crystals.

Solvent Selection

The choice of solvent is crucial and often requires empirical screening. An ideal solvent for slow cooling should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.[7] For slow evaporation, a solvent with moderate volatility is preferred.[1] A summary of common solvents and their properties is provided in the table below.

SolventBoiling Point (°C)VolatilityPolarityPotential for Hydrogen Bonding
Water 100LowHighHigh
Ethanol 78ModerateHighHigh
Methanol 65HighHighHigh
Ethyl Acetate 77ModerateMediumLow
Acetone 56HighMediumLow
Dichloromethane 40HighMediumLow
Toluene 111LowLowLow
Hexane 69HighLowLow
Acetonitrile 82ModerateHighLow
DMF 153Very LowHighLow
DMSO 189Very LowHighLow
The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[3] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point.[3] The formation of a particular polymorph can be influenced by various factors, including the solvent, temperature, and rate of crystallization. For example, different polymorphs of phenobarbital have been obtained by melt crystallization using seeding with isomorphic barbiturate homologues.[12] It is therefore essential to characterize the resulting crystals to ensure the desired polymorph has been obtained.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Allow more solvent to evaporate.- Try scratching the inside of the vial with a glass rod to create nucleation sites.[7]- Add a seed crystal of the compound.[7]
Oil Formation - Compound is too soluble in the chosen solvent.- Cooling is too rapid.- Try a solvent in which the compound is less soluble.- Allow the solution to cool more slowly.
Formation of a Powder or Many Small Crystals - Supersaturation was reached too quickly.- Slow down the rate of evaporation or cooling.- Use a slightly more dilute solution.
Crystals are of Poor Quality (e.g., twinned, aggregated) - Impurities are present.- Crystallization occurred too rapidly.- Further purify the starting material.- Slow down the crystallization process.
Logical Flow for Troubleshooting Crystallization

Troubleshooting Start Crystallization Attempt Result Observe Outcome Start->Result NoCrystals No Crystals Formed Result->NoCrystals No Growth OilingOut Oil Formed Result->OilingOut Oily Substance PoorQuality Poor Quality Crystals Result->PoorQuality Small/Aggregated Crystals Success High-Quality Single Crystals Result->Success Good Crystals Action1 Increase Supersaturation (Evaporate more solvent) NoCrystals->Action1 Action2 Induce Nucleation (Scratch/Seed) NoCrystals->Action2 Action3 Change Solvent System OilingOut->Action3 Action4 Slow Down Cooling/Evaporation OilingOut->Action4 PoorQuality->Action4 Action5 Purify Compound Further PoorQuality->Action5 Action1->Start Action2->Start Action3->Start Action4->Start Action5->Start

Sources

Application

Application Note: NMR Spectroscopy for Pyrimidine Structure Validation

A Guide for Researchers in Medicinal Chemistry and Drug Development Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural valida...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural validation of novel pyrimidine derivatives is a critical step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of a research campaign.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard analytical technique for the complete and precise characterization of these molecules in solution.[3][4][5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation and validation of pyrimidine-based compounds. We present field-proven protocols, explain the causality behind experimental choices, and offer a systematic workflow for integrating data from various NMR experiments to achieve confident structure determination.

Introduction: The Central Role of Pyrimidines and NMR

Pyrimidines are a class of heterocyclic aromatic compounds fundamental to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[] Their inherent ability to engage in various biological interactions has made them a "privileged scaffold" in drug design. This significance is underscored by their presence in a wide array of approved drugs, including anticancer agents, antivirals, and antibiotics.[1][]

As medicinal chemists synthesize novel pyrimidine derivatives to optimize potency, selectivity, and pharmacokinetic properties, the precise determination of their molecular structure is paramount.[2] An incorrect structural assignment can derail a research program, leading to misleading SAR data and wasted resources.[2]

NMR spectroscopy is an exceptionally powerful and non-destructive technique that provides atomic-level information about molecular structure, connectivity, and conformation in solution.[3][4][9] It allows for the direct observation of ¹H, ¹³C, and other magnetically active nuclei, making it indispensable for:

  • Confirming the identity of synthesized compounds.[10]

  • Elucidating the structure of unknown impurities or metabolites.[7][11]

  • Determining regiochemistry in substitution reactions.

  • Analyzing stereochemistry and conformational preferences .[6][12]

This guide will walk through the fundamental and advanced NMR techniques essential for the robust validation of pyrimidine structures.

Foundational 1D NMR Analysis of Pyrimidines

The first step in structural analysis involves acquiring and interpreting basic 1D ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Protons as Structural Reporters

The ¹H NMR spectrum provides initial, critical information based on chemical shifts, signal multiplicity (splitting patterns), and integration.

  • Chemical Shifts (δ): The positions of the pyrimidine ring protons are highly diagnostic. The electron-deficient nature of the ring, due to the two electronegative nitrogen atoms, causes the ring protons to resonate in the downfield region of the spectrum. For the parent pyrimidine molecule, the proton chemical shifts are approximately δ 9.26 (H2), δ 8.78 (H4, H6), and δ 7.36 (H5).[13] Substituents dramatically influence these values; electron-donating groups (e.g., -NH₂, -OCH₃) will shift nearby protons upfield, while electron-withdrawing groups (e.g., -NO₂, -Cl) will shift them further downfield.[14]

  • J-Coupling Constants: Spin-spin coupling between non-equivalent protons provides direct evidence of connectivity. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the protons.

    • Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., ³J_H4-H5_) is typically the largest and most informative.

    • Meta Coupling (⁴J): Coupling across four bonds (e.g., ⁴J_H2-H4_) is smaller.

    • Long-Range Coupling (⁵J): Five-bond couplings, such as between a substituent and a ring proton, can sometimes be observed and provide valuable structural clues.[15][16]

Table 1: Typical ¹H NMR Characteristics of an Unsubstituted Pyrimidine Ring
ProtonTypical Chemical Shift (δ, ppm) in CDCl₃Typical Coupling Constants (J, Hz)
H2~9.26⁴J_H2-H4_ = ~1.5 Hz
H4, H6~8.78³J_H4-H5_ = ~5.0 Hz
H5~7.36³J_H5-H6_ = ~5.0 Hz

Data sourced from ChemicalBook for pyrimidine in CDCl₃.[13][17]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C (1.1%), these spectra generally require a higher sample concentration or longer acquisition time.[18]

  • Chemical Shifts (δ): Similar to ¹H NMR, the chemical shifts of pyrimidine carbons are influenced by the nitrogen atoms and attached substituents. The carbons adjacent to nitrogen (C2, C4, C6) are significantly deshielded and appear far downfield.

Table 2: Typical ¹³C NMR Chemical Shifts for an Unsubstituted Pyrimidine Ring
CarbonTypical Chemical Shift (δ, ppm)
C2~158.4
C4, C6~156.9
C5~121.7

Note: Chemical shifts can vary significantly based on solvent and substituents.[19]

Advanced 2D NMR for Unambiguous Structure Validation

While 1D NMR provides a foundational view, complex substitution patterns or isomeric mixtures demand more powerful 2D techniques to resolve ambiguities.[4][20] 2D NMR experiments correlate signals along two frequency axes, revealing connections that are difficult or impossible to deduce from 1D spectra alone.

Diagram 1: Key 2D NMR Correlations for Pyrimidine Analysis

This diagram illustrates which nuclei are correlated by the most common 2D NMR experiments on a generic 4-substituted pyrimidine scaffold.

Caption: Key through-bond correlations detected by COSY, HSQC, and HMBC experiments.

  • COSY (Homonuclear Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton coupling networks.[21][22] A cross-peak in a COSY spectrum indicates that two protons are mutually coupled (typically over 2-4 bonds). For a pyrimidine, it will definitively link H4 to H5 and H5 to H6, establishing the connectivity of the protonated portion of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.[2][4] It is incredibly useful for assigning carbon resonances. Each cross-peak represents a one-bond C-H connection, cleanly resolving which proton signal corresponds to which carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_).[23][24] This is crucial for:

    • Connecting Fragments: Linking substituents (e.g., a methyl group) to their specific position on the pyrimidine ring. For example, the protons of a methyl group at C4 would show a correlation to C4, C5, and N3 (if observable).

    • Confirming Substitution Patterns: A proton at H5 will show HMBC correlations to C4 and C6, confirming the atoms flanking it.

    • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. Their positions are confirmed by observing HMBC correlations from nearby protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which detect through-bond correlations, NOESY detects protons that are close in three-dimensional space (<5 Å), regardless of whether they are bonded.[25][26] This is the primary method for determining stereochemistry and conformation, for instance, by observing the spatial proximity of a substituent to a specific ring proton.[27][28]

Protocols and Methodologies

Adherence to proper sample preparation and data acquisition protocols is essential for obtaining high-quality, interpretable NMR data.

Protocol 1: Sample Preparation for Small Molecule NMR

The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[29]

  • Determine Sample Amount:

    • For ¹H NMR , 5-25 mg of the pyrimidine derivative is typically sufficient.[18][30]

    • For ¹³C NMR and 2D NMR , a more concentrated sample is required, typically 20-100 mg, due to the lower sensitivity of the ¹³C nucleus.[18]

  • Select Deuterated Solvent:

    • Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully dissolves the compound.[18][31] The deuterium signal is used by the spectrometer to "lock" the magnetic field, and using a deuterated solvent prevents large, overwhelming solvent signals in the ¹H spectrum.[18][30]

    • Causality: The choice of solvent can affect chemical shifts. DMSO-d₆ is excellent for polar compounds and can reveal exchangeable protons (e.g., -NH, -OH), which often appear as broad singlets.[10]

  • Dissolution and Transfer:

    • Dissolve the sample in a small vial with ~0.6-0.7 mL of the chosen deuterated solvent.[29][31] Gentle vortexing or warming can aid dissolution.[18]

    • If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[18][32] Causality: Particulates disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[29][30]

  • Add Internal Standard (Optional but Recommended):

    • Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). For aqueous samples, DSS or TSP can be used.[29]

  • Label and Secure:

    • Cap the NMR tube securely and label it clearly. Do not use paper labels on the section of the tube that enters the magnet.[31]

Protocol 2: Acquiring High-Quality 1D and 2D NMR Spectra

While specific parameters are instrument-dependent, the general procedure on a modern NMR spectrometer is as follows:

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. Poor shimming results in broad and distorted peaks.

  • ¹H Spectrum Acquisition:

    • Run a standard proton experiment. A quick acquisition (1-5 minutes) is usually sufficient.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C Spectrum Acquisition:

    • Run a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Causality: Proton decoupling collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.

    • Acquisition may take 20 minutes to several hours depending on the sample concentration.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment (e.g., cosygpqf). This is typically a fast experiment (10-20 minutes).

    • HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgpsisp2.3). Acquisition time is typically 20-60 minutes.

    • HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (typically set to 8 Hz) (e.g., hmbcgplpndqf). This is often the longest experiment, potentially requiring several hours for dilute samples.

Integrated Workflow for Pyrimidine Structure Elucidation

A systematic approach is key to efficiently assembling the final structure from the wealth of NMR data.

Diagram 2: Systematic Workflow for NMR-Based Structure Validation

G cluster_B cluster_C A 1. Sample Preparation (Protocol 1) B 2. Acquire 1D ¹H NMR A->B C 3. Acquire 1D ¹³C NMR B->C B->G D 4. Acquire 2D COSY C->D C->H E 5. Acquire 2D HSQC D->E D->G F 6. Acquire 2D HMBC E->F E->H I 9. Assemble Fragments & Confirm Connectivity F->I G->I H->I J 10. Propose Structure I->J K 11. Optional: Acquire NOESY for Stereochemistry J->K L 12. Final Validated Structure J->L If stereochemistry is not required K->L

Caption: A step-by-step workflow from sample preparation to final structure validation.

Interpretation Steps:

  • Analyze the ¹H NMR: Identify the number of signals, their integration, chemical shifts, and multiplicities. Note the characteristic downfield signals of the pyrimidine ring protons.

  • Identify ¹H-¹H Spin Systems with COSY: Use the COSY spectrum to connect coupled protons. This will build fragments of the molecule, such as the H4-H5-H6 system or protons on alkyl chains.

  • Assign Directly-Bonded C-H Pairs with HSQC: Use the HSQC spectrum to assign the ¹³C signal for every protonated carbon identified in the previous steps.

  • Assemble the Full Structure with HMBC: This is the critical final step. Use the long-range HMBC correlations to connect the fragments identified from the COSY spectrum. Confirm the positions of substituents and quaternary carbons. For example, a correlation from a substituent's proton to a pyrimidine ring carbon definitively places that substituent.

  • Confirm Stereochemistry with NOESY (if applicable): If the molecule contains stereocenters or has conformational rigidity, use the NOESY spectrum to confirm the spatial arrangement of atoms.

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of the medicinal chemist for the structural validation of novel pyrimidine derivatives. A logical and systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides an unparalleled level of structural detail, ensuring the integrity of chemical matter and enabling confident, data-driven decisions in the drug discovery process. By following robust protocols for sample preparation and employing an integrated data analysis workflow, researchers can unambiguously determine connectivity, regiochemistry, and stereochemistry, thereby accelerating the journey from hit identification to lead optimization.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Pell, A. J., & Kotecha, M. (2016). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - PubMed Central. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Gomaa, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

  • Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Takeuchi, K., et al. (2019). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • University College London. (2024). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Tolman, J. R., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Shana, A., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. [Link]

  • Rattan, S. S., & Taneja, P. (2014). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Silva Elipe, M. V. (2020). Applications of NMR in Drug Substance and Drug Product Development. OUCI. [Link]

  • Taylor & Francis. NOE – Knowledge and References. [Link]

  • ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13C and.... [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Hruska, F. E., et al. (1973). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

  • Hafez, H. N., et al. (2016). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. [Link]

  • Silva Elipe, M. V. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Books.
  • American Laboratory. (2012). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. [Link]

  • ResearchGate. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Caffrey, M. V., et al. (2018). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. PMC. [Link]

  • Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

  • Butts, C. P., & Jones, C. R. (2012). Reference-free NOE NMR analysis. PMC - NIH. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Testbook. (2025). The correct match of 13C NMR chemical shift values.... [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Giraud, N., et al. (2019). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. NIH. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Duddeck, H., et al. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • ResearchGate. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

  • ResearchGate. H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Prepared by the Office of Senior Application Scientists Welcome to the technical support resource for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support resource for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies for this synthesis, which typically proceeds via a Palladium-catalyzed Mizoroki-Heck reaction. Our goal is to help you navigate the common challenges of this C-C bond formation, improve your reaction yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs): Reaction Optimization & Core Concepts

This section addresses high-level strategic questions about setting up and optimizing the synthesis.

Q1: My overall yield for the Heck reaction is consistently low. What are the most common factors I should investigate first?

A1: Low yields in Heck reactions are a frequent challenge and often stem from a few critical areas.[1] The primary causes include:

  • Inactive Catalytic Species: The active catalyst is Pd(0), which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(IV) salt like (NH₄)₂PdCl₆.[1][2] Incomplete reduction of the precatalyst, often facilitated by a phosphine ligand or an amine base, will result in a low concentration of the active catalyst and stall the reaction.

  • Catalyst Poisoning or Decomposition: The Pd(0) catalyst is sensitive to impurities and oxygen. Impurities in your reagents (aryl halide, alkene, solvent, or base) can act as catalyst poisons.[1] Ensure all reagents are high purity and that solvents are anhydrous and thoroughly degassed. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial. High temperatures can also lead to catalyst decomposition into palladium black, which is inactive.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base is not only required to neutralize the HX generated but also plays a role in regenerating the Pd(0) catalyst at the end of the cycle.[2][3] The solvent must solubilize all components and be stable at the reaction temperature. A systematic screening of these parameters is often necessary.

  • Poor Reagent Quality: Aryl halides, particularly bromides and iodides, can degrade over time. The alkene (acrylic acid or acrylate ester) can polymerize, especially at elevated temperatures. Always use fresh, high-purity starting materials.[1]

Q2: Should I use acrylic acid directly or an acrylate ester followed by hydrolysis? What are the trade-offs?

A2: This is a crucial strategic decision.

  • Acrylate Ester (e.g., ethyl or n-butyl acrylate): This is the most common and often recommended route. Acrylate esters are generally more soluble in organic solvents and less prone to polymerization under typical Heck conditions than acrylic acid. The resulting product is an ester, which is easier to purify via standard methods like column chromatography before the final hydrolysis step. While it adds a saponification step to the synthesis, this two-step process frequently results in a cleaner final product and a higher overall yield.[4]

  • Acrylic Acid: Using acrylic acid directly offers a more atom-economical and shorter route. However, it presents several challenges. Acrylic acid can coordinate to the palladium center and inhibit catalysis. It is also more prone to polymerization at the high temperatures often required for the reaction. Furthermore, the resulting carboxylic acid product can be difficult to purify directly from the reaction mixture due to its polarity and potential to form salts with the amine base.

Recommendation: For initial attempts and for achieving the highest purity and yield, the acrylate ester route followed by hydrolysis is strongly recommended.

Q3: How do I select the optimal palladium source and phosphine ligand for coupling with 5-bromo-2,4-dimethoxypyrimidine?

A3: Catalyst and ligand selection is key to success. The 2,4-dimethoxypyrimidine ring is electron-rich, which influences the oxidative addition step.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, effective, and relatively inexpensive precatalyst that is reduced in situ to Pd(0).[2] Other sources like PdCl₂(PPh₃)₂ or palladacycles are also effective.[5] For highly reactive substrates like the corresponding 5-iodopyrimidine, ligandless conditions using Pd/C or Pd(OAc)₂ alone may be sufficient, but these are often less controlled.[4]

  • Phosphine Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing decomposition, and modulating its reactivity.[2]

    • Monodentate Ligands: Simple triarylphosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are standard starting points. The increased steric bulk of P(o-tol)₃ can sometimes promote the reductive elimination step and improve yields.[4]

    • Bulky/Electron-Rich Ligands: For challenging couplings, more sophisticated ligands developed by Buchwald or Hartwig, such as XPhos or SPhos, can be highly effective. These bulky, electron-rich ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species that are extremely active in oxidative addition.[6]

    • Bidentate Ligands: Diphosphine ligands like dppf can also be used, though they create a different coordination geometry around the palladium center.[7]

Recommendation: Start with Pd(OAc)₂ and a simple, robust ligand like P(o-tol)₃ at a Pd:Ligand ratio of 1:2 to 1:4. If yields are poor, consider screening more advanced, bulky monophosphine ligands.

Troubleshooting Guide: Diagnosing Specific Experimental Issues

This section provides direct answers to common problems encountered during the experiment.

Issue / Observation Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion (<10%) 1. Catalyst Inactivity: Precatalyst was not reduced to active Pd(0); catalyst was poisoned by oxygen or impurities.[1] 2. Incorrect Temperature: Reaction temperature is too low to overcome the activation energy.[1] 3. Wrong Base/Solvent: The chosen base or solvent is inappropriate for the substrate.1. Check Inert Atmosphere: Ensure the reaction is rigorously protected from air. Use properly degassed solvents (e.g., via freeze-pump-thaw or sparging with argon). 2. Verify Reagent Purity: Use fresh, high-purity starting materials and anhydrous solvents.[1] 3. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Optimal temperatures for Heck reactions are often between 100-140 °C.[6] 4. Screen Bases: Switch to a different base. If using an amine like Et₃N, try an inorganic base like K₂CO₃ or K₃PO₄.[6]
Reaction stalls at ~50% conversion 1. Catalyst Deactivation: The active Pd(0) species has decomposed over the course of the reaction (often visible as palladium black precipitate).[1] 2. Insufficient Base: The base has been fully consumed.1. Add More Catalyst: In some cases, adding a second portion of the catalyst and ligand can restart the reaction. 2. Optimize Ligand: Use a more robust or sterically hindered ligand that better protects the palladium center from aggregation.[6][8] 3. Ensure Base Stoichiometry: Ensure at least 1.5-2.0 equivalents of base are used relative to the aryl halide.
TLC shows a new, non-polar spot (besides starting material and product) 1. Homocoupling: The aryl halide (5-bromo-2,4-dimethoxypyrimidine) has coupled with itself to form 2,2',4,4'-tetramethoxy-5,5'-bipyrimidine.[1]1. Lower Temperature: Homocoupling is often favored at higher temperatures. Try running the reaction at a lower temperature for a longer time.[1] 2. Add/Change Ligand: The addition of a suitable phosphine ligand can suppress homocoupling by favoring the desired cross-coupling pathway.[1]
A solid precipitate forms during the reaction 1. Palladium Black: A fine black precipitate is likely decomposed, inactive palladium. This indicates catalyst deactivation. 2. Insoluble Salts: The halide salt byproduct (e.g., [Et₃NH]Br) may be precipitating from the solvent. 3. Polymerization: The acrylate may be polymerizing.1. See "Reaction stalls" solutions. 2. This is normal and usually does not impede the reaction. 3. Add Inhibitor: Add a small amount of a radical inhibitor like hydroquinone or BHT to the acrylate before use. Consider a lower reaction temperature.
Difficulty purifying the final carboxylic acid 1. Contamination with Base: If an amine base (e.g., Et₃N) was used, it can form a salt with the product, making extraction difficult. 2. Polar Impurities: The crude product may contain polar byproducts that are difficult to separate by crystallization.1. Use an Inorganic Base: In the Heck reaction, use an inorganic base like K₂CO₃ which can be easily removed by an aqueous wash. 2. Acid-Base Extraction: Dissolve the crude product from the hydrolysis step in a base (e.g., 1M NaOH). Wash with an organic solvent (e.g., EtOAc or DCM) to remove neutral impurities. Re-acidify the aqueous layer with HCl to pH ~2 to precipitate your pure product, then filter or extract.
Experimental Protocols & Methodologies

Protocol 1: Optimized Heck Coupling of 5-Bromo-2,4-dimethoxypyrimidine with Ethyl Acrylate

This protocol provides a robust starting point for the synthesis of the ester precursor.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Ethyl acrylate (freshly distilled or passed through basic alumina)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or sealed reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and P(o-tol)₃ (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under inert atmosphere, add anhydrous, degassed DMF (to make a ~0.2 M solution based on the pyrimidine) via syringe. Follow with the addition of ethyl acrylate (1.5 eq).

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl (E)-5-(2-ethoxycarbonylvinyl)-2,4-dimethoxypyrimidine.

Protocol 2: Saponification to (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Materials:

  • Ethyl (E)-5-(2-ethoxycarbonylvinyl)-2,4-dimethoxypyrimidine

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (2.0-3.0 eq) to the solution. Stir at room temperature and monitor the disappearance of the starting material by TLC (typically 2-6 hours).

  • Work-up: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction (Optional): Wash the basic aqueous solution with ethyl acetate to remove any remaining non-acidic impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2. A white or off-white precipitate of the carboxylic acid should form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Visualizations: Reaction Mechanism & Troubleshooting

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition Complex (Pd(II)) A->B Ar-X C Alkene Coordination Complex B->C + Alkene - L D Migratory Insertion Intermediate C->D Migratory Insertion E β-Hydride Elimination Complex D->E β-Hydride Elimination E->A + Base - [HBase]X Product Product (Substituted Alkene) E->Product

// No Conversion Path no_conversion [label="No Conversion", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; cause_catalyst [label="Potential Cause:\nCatalyst Inactivity", style=dashed, shape=note]; solution_catalyst [label="Action:\n1. Ensure inert atmosphere.\n2. Use degassed, anhydrous solvents.\n3. Verify reagent purity."];

// Low Conversion Path low_conversion [label="Low/Stalled Conversion", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; cause_deactivation [label="Potential Cause:\nCatalyst Deactivation or\nSuboptimal Conditions", style=dashed, shape=note]; solution_deactivation [label="Action:\n1. Increase temperature.\n2. Screen different bases/ligands.\n3. Check for byproducts (homocoupling)."];

// Connections start -> check_conversion; check_conversion -> no_conversion [label="No"]; check_conversion -> low_conversion [label="Yes"]; no_conversion -> cause_catalyst; cause_catalyst -> solution_catalyst; low_conversion -> cause_deactivation; cause_deactivation -> solution_deactivation; } dot Caption: A workflow for troubleshooting low-yield Heck reactions.

References
  • Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Heck reaction. Chemistry LibreTexts.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library.
  • What are some common causes of low reaction yields? Reddit.
  • Heck Reaction. Organic Chemistry Portal.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • The Heck reaction in the production of fine chemicals. University of Groningen.
  • Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. PubMed.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc.
  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate.

Sources

Optimization

Technical Support Center: Purification of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Welcome to the technical support center for the purification of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is a substituted pyrimidine with a carboxylic acid functionality, making its purification a multi-faceted challenge. The presence of both the basic pyrimidine ring and the acidic carboxyl group dictates its solubility and chromatographic behavior. This guide provides a structured approach to the most common purification techniques: recrystallization and column chromatography, addressing specific issues you may encounter during your experiments.

Purification Strategy Overview

The choice of purification method hinges on the scale of your synthesis and the nature of the impurities. For multi-gram quantities with crystalline product, recrystallization is often the most efficient method. For smaller scales or when dealing with complex impurity profiles, column chromatography is the preferred approach.

Purification_Workflow start Crude (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine decision Purity Assessment (TLC, NMR) start->decision recrystallization Recrystallization decision->recrystallization High-yielding synthesis, crystalline solid chromatography Column Chromatography decision->chromatography Complex mixture, oily product recrystallization->chromatography Persistent impurities pure_product Pure Product (>98%) recrystallization->pure_product Successful chromatography->pure_product Pure fractions further_purification Impure Fractions chromatography->further_purification Mixed fractions further_purification->chromatography Re-purify Troubleshooting_Guide cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues rec_start Recrystallization Problem oiling_out Compound Oils Out rec_start->oiling_out Oily substance forms low_recovery Low Recovery rec_start->low_recovery Little to no solid impure_crystals Crystals are Impure rec_start->impure_crystals Discolored crystals sol1 sol1 oiling_out->sol1 Use more solvent sol2 sol2 oiling_out->sol2 Use lower boiling solvent sol3 sol3 low_recovery->sol3 Use less solvent sol4 sol4 low_recovery->sol4 Cool slowly sol5 sol5 impure_crystals->sol5 Wash with cold solvent sol6 sol6 impure_crystals->sol6 Repeat recrystallization chrom_start Chromatography Problem streaking Streaking on TLC chrom_start->streaking no_movement Compound at baseline chrom_start->no_movement poor_separation Poor Separation chrom_start->poor_separation sol7 sol7 streaking->sol7 Add 0.5% Acetic Acid to eluent sol8 sol8 no_movement->sol8 Increase eluent polarity (add MeOH) sol9 sol9 no_movement->sol9 Switch to reverse phase sol10 sol10 poor_separation->sol10 Optimize solvent system with TLC sol11 sol11 poor_separation->sol11 Use a longer column

Troubleshooting

Common issues in pyrimidine synthesis and solutions

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of pyrimidine derivatives. Here, we combine established chemical principles with practical, field-proven solutions to help you navigate the complexities of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during pyrimidine synthesis, presented in a question-and-answer format. We delve into the root causes of these issues and provide actionable solutions.

Issue 1: Low Yield in Biginelli Reaction

Question: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the most common causes and how can I improve it?

Answer: Low yields in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), are a frequent challenge. Several factors can be responsible, ranging from suboptimal reaction conditions to reactant quality.[1]

Probable Causes & Recommended Solutions:

Cause Explanation Solution
Inefficient Catalysis The classical Biginelli reaction often suffers from low yields without a proper catalyst. The catalyst is crucial for activating the components and driving the reaction forward.[1][2]Screen Catalysts: Experiment with various Brønsted or Lewis acids. While strong acids like HCl can be used, Lewis acids such as Yb(OTf)₃, FeCl₃, or ZnCl₂ often provide better yields under milder conditions.[1][2][3] Ensure your catalyst is active, especially if it's reusable, as it may require regeneration.[1]
Suboptimal Temperature Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of urea and promote side reactions, while a temperature that is too low may result in an incomplete reaction.[1][4]Optimize Temperature & Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[1] This will help determine the optimal reaction time and temperature for your specific substrates, preventing product degradation from prolonged heating.[2]
Poor Solvent Choice The solvent affects reactant solubility and the overall reaction rate.[1] The polarity of the solvent can significantly influence the outcome.[1]Solvent Screening: While ethanol is commonly used, other polar solvents like acetonitrile can be effective.[1][2] For certain substrates, solvent-free conditions or the use of greener solvents like p-cymene have been shown to improve yields.[1]
Impure Reagents Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction or lead to the formation of unwanted byproducts.[1][5]Verify Reagent Purity: Use high-purity starting materials. If necessary, purify the reactants before use.
Steric Hindrance Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, slowing it down and reducing the yield.[1]Adjust Reaction Time: For sterically hindered substrates, extending the reaction time may be necessary to achieve a reasonable yield.[1]
Troubleshooting Workflow for Low Yield in Biginelli Reaction

G start Low Yield in Biginelli Reaction check_catalyst Is the catalyst optimal? start->check_catalyst check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts Screen Lewis/Brønsted acids (e.g., Yb(OTf)₃, FeCl₃) check_catalyst->screen_catalysts No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_temp_time Optimize temperature and time (Monitor by TLC) check_conditions->optimize_temp_time No purify_reagents Purify starting materials check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes screen_catalysts->check_conditions optimize_temp_time->check_reagents screen_solvents Screen solvents or try solvent-free conditions purify_reagents->success

Caption: Troubleshooting workflow for the Biginelli reaction.

Issue 2: Unexpected Side Products in Pyrimidine Synthesis

Question: My reaction is producing significant byproducts, complicating purification. What are these side products and how can I minimize them?

Answer: Side reactions are a common issue in pyrimidine synthesis, leading to complex product mixtures and reduced yields of the desired compound. The nature of these byproducts often depends on the specific synthetic route employed.

A. Biginelli Reaction: Hantzsch Dihydropyridine Byproduct

Question: My Biginelli reaction mixture contains a yellow, highly fluorescent byproduct. What is it and how can I avoid it?

Answer: This is a classic issue. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter forming from the decomposition of urea at higher temperatures.[4][5] This pathway directly competes with the desired Biginelli reaction.[5]

Solutions to Minimize Hantzsch DHP Formation:

  • Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[1][4]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[4]

B. Pinner Reaction: Hydrolysis and Self-Condensation

Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

Answer: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions.[4][6] These include the self-condensation of the 1,3-dicarbonyl starting material, hydrolysis of the amidine, or incomplete cyclization.[4][5]

Solutions to Minimize Pinner Reaction Side Products:

  • Ensure Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The intermediate imidate salt (Pinner salt) is susceptible to hydrolysis, which can lead to the formation of ester byproducts.[7] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Amidine Quality: Use freshly prepared or high-purity amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[4]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[4][5] Common bases include sodium ethoxide or potassium carbonate.[4]

Visualizing Competing Reaction Pathways

G cluster_biginelli Biginelli Reaction cluster_pinner Pinner Reaction A Aldehyde + β-Ketoester + Urea DHPM Desired DHPM A->DHPM Desired Pathway DHP Hantzsch DHP (Side Product) A->DHP Competing Pathway (High Temp) B 1,3-Dicarbonyl + Amidine Pyrimidine Desired Pyrimidine B->Pyrimidine Desired Pathway (Anhydrous) Hydrolysis Hydrolysis Products (Side Product) B->Hydrolysis Competing Pathway (Presence of Water)

Caption: Competing pathways in pyrimidine synthesis.

Issue 3: Purification Challenges

Question: I'm having difficulty purifying my pyrimidine derivative. What are the common challenges and how can I address them?

Answer: The purification of pyrimidine derivatives can be challenging due to their diverse physicochemical properties.[8] Common issues include high polarity, poor solubility, and co-elution with impurities.[8]

Common Purification Problems and Solutions:

Problem Explanation Recommended Solution
High Polarity Many pyrimidine derivatives are highly polar, which can lead to poor retention and separation in standard reverse-phase chromatography.[8][9]Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds.[9] Modify Mobile Phase: For reverse-phase HPLC, using polar-endcapped columns or adjusting the mobile phase pH to suppress ionization can improve retention.[9]
Poor Solubility Limited solubility in common organic solvents can make both chromatography and crystallization difficult.[8]Solvent Screening: Systematically test the solubility of your crude product in a range of solvents to find a suitable system for chromatography or recrystallization.[9] Dry Loading: If solubility is very low, the compound can be adsorbed onto silica gel (dry loading) for column chromatography.[8]
Crystallization Failure Inducing crystallization can be difficult due to high solubility in purification solvents or the presence of impurities that inhibit crystal lattice formation.[8]Induce Supersaturation: Slowly evaporate the solvent to increase the concentration of your compound.[8] Use an Anti-Solvent: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to a saturated solution of your compound to induce precipitation.[9]
Peak Tailing in HPLC Basic pyrimidine derivatives can interact with residual acidic silanol groups on silica-based HPLC columns, leading to poor peak shape (tailing).[8]Use End-Capped Columns: Employ columns where the silanol groups have been "end-capped" to reduce these interactions. Add Mobile Phase Modifier: Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to compete for the active sites on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for synthesizing the pyrimidine ring? A1: Pyrimidine and its derivatives are generally synthesized through cyclization reactions. The most common approaches involve the condensation of a compound with an N-C-N moiety (like urea, thiourea, or an amidine) with a three-carbon component, such as a β-dicarbonyl compound. The Biginelli and Pinner reactions are two of the most widely used named reactions for this purpose.

Q2: Can I use aliphatic aldehydes in the Biginelli reaction? A2: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to side reactions like self-condensation.[7] To improve yields with aliphatic aldehydes, consider using a modification of the Biginelli reaction, such as the Atwal modification, which involves pre-forming the enone intermediate.[7]

Q3: My reaction yield drops significantly when I try to scale up the synthesis. Why is this happening? A3: A drop in yield during scale-up is a common problem and can be due to several factors. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[10] Additionally, many pyrimidine syntheses are exothermic, and the heat generated is more difficult to dissipate in a larger vessel, potentially leading to product degradation.[10] Re-optimization of reaction parameters such as stirring rate, temperature control, and rate of reagent addition is often necessary at a larger scale.[10]

Q4: How can I confirm the structure of my synthesized pyrimidine derivative? A4: A combination of spectroscopic techniques is essential for structural confirmation. ¹H and ¹³C NMR spectroscopy will provide information about the carbon-hydrogen framework, while mass spectrometry will confirm the molecular weight of your compound.[11] FT-IR spectroscopy can be used to identify key functional groups.[11]

Experimental Protocols

General Protocol for a Catalyzed Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.[1]

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

General Protocol for the Pinner Pyrimidine Synthesis

This protocol is based on the classical Pinner condensation and emphasizes the need for anhydrous conditions.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).[7] Use anhydrous solvents.

  • In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Add a strong base, such as sodium ethoxide (1.1 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[5]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[5]

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Asian Journal of Chemical Sciences. Retrieved January 12, 2026, from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Retrieved January 12, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Retrieved January 12, 2026, from [Link]

  • Pinner pyrimidine synthesis. (2018). Slideshare. Retrieved January 12, 2026, from [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2001). PMC. Retrieved January 12, 2026, from [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Uridine as the only alternative to pyrimidine de novo synthesis in rat T lymphocytes. (1982). FEBS Letters. Retrieved January 12, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. Retrieved January 12, 2026, from [Link]

  • Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. Retrieved January 12, 2026, from [Link]

  • 7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. Retrieved January 12, 2026, from [Link]

  • Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas: School AI Assistant. Retrieved January 12, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Retrieved January 12, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. Retrieved January 12, 2026, from [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. Retrieved January 12, 2026, from [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. Retrieved January 12, 2026, from [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube. Retrieved January 12, 2026, from [Link]

  • Pyrimidine Synthesis. (2024). YouTube. Retrieved January 12, 2026, from [Link]

  • Purine & Pyrimidine Metabolism. (2025). Harper's Illustrated Biochemistry (31st). Retrieved January 12, 2026, from [Link]

  • Pyrimidine Synthesis and Salvage Pathway. (2017). YouTube. Retrieved January 12, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. Retrieved January 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes and streamline your workflow.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that can arise during the synthesis of pyrimidine derivatives, offering probable causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Pyrimidine Product

A low or non-existent yield is one of the most common frustrations in synthetic chemistry. Several factors, from reagent quality to reaction parameters, can be at play.[1][2]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and reaction time is critical for success.[1][3]

    • Catalyst Choice and Loading: While classical methods may use strong acids like HCl, modern approaches often benefit from Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts.[3] Experiment with different catalysts and optimize the loading, as both too much and too little can hinder the reaction.[3]

    • Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate.[4] While solvent-free conditions can be effective and environmentally friendly, polar solvents like ethanol, acetonitrile, or deep eutectic solvents (DESs) might be necessary to improve yields.[3][5] Ensure your solvent is dry, as water can interfere with the reaction.[3]

    • Temperature and Time: Some reactions proceed efficiently at room temperature, while others require heating.[3] Consider using microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields.[3][6] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]

  • Purity of Starting Materials: Impurities in your starting materials (aldehyde, β-dicarbonyl compound, urea/thiourea) can inhibit the reaction or lead to unwanted side products.[1][3][4] Always use high-purity reagents.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants is a common reason for incomplete conversion.[1] While a 1:1:1 ratio is often a good starting point, a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion and improve yields.[3]

  • Equilibrium and Reversibility: Some steps in pyrimidine synthesis can be reversible. The inefficient removal of byproducts, such as water, can shift the equilibrium back towards the reactants, lowering your yield.[1]

Problem 2: Significant Formation of Side Products

The appearance of multiple spots on your TLC plate indicates the formation of side products, a frequent challenge in pyrimidine synthesis.[1]

Common Side Products and Prevention Strategies:

  • Hantzsch Dihydropyridine Byproduct in Biginelli Reactions: At higher temperatures, a competing reaction, the Hantzsch pyridine synthesis, can occur, leading to the formation of a fluorescent 1,4-dihydropyridine (DHP) byproduct.[4]

    • Solution: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[4] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[4]

  • Knoevenagel Condensation Product: The reaction between the aldehyde and the β-dicarbonyl compound can lead to this side product.[1]

    • Solution: Optimizing the order of reagent addition can sometimes minimize this. For instance, adding the urea or thiourea last may be beneficial in some cases.[4]

  • N-Acylurea Byproducts: These can form and be difficult to remove from the desired product.[4]

    • Solution: Careful control of reaction conditions and stoichiometry can help minimize their formation.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure pyrimidine derivative can be challenging, especially for polar compounds.[7][8]

Purification Strategies:

  • Recrystallization: This is a cost-effective and fundamental technique for purifying solid pyrimidine compounds.[7] The key is selecting an appropriate solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[7] Common solvents include ethanol, methanol, water, and ethyl acetate.[7]

  • Flash Column Chromatography: A rapid and widely used method for purifying pyrimidine derivatives from complex mixtures.[7] The choice of the solvent system is critical and should be determined by TLC to achieve good separation.[7] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining highly pure products, especially for challenging separations or as a final purification step.[7]

  • For Highly Polar Pyrimidine Derivatives:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for very polar compounds.[8]

    • Reverse-Phase Chromatography (RPC): Can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[8]

    • Ion-Exchange Chromatography (IEC): Effective for ionizable pyrimidine derivatives.[8]

Purification Issue Possible Cause Suggested Solution
Compound fails to crystallizeSolution is not supersaturated; compound is too soluble.Evaporate some solvent; add an anti-solvent; try a different solvent system.[8]
Colored impurities in crystalsImpurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.[8]
Low recovery of crystalline productThe compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine derivatives?

A1: The Biginelli and Pinner syntheses are two of the most classical and widely used methods. The Biginelli reaction is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[9] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[9] Many modern variations and other methods, including those utilizing microwave assistance and green catalysts, have also been developed.[6][9][10]

Q2: How do I choose the right catalyst for my pyrimidine synthesis?

A2: The choice of catalyst depends on the specific reaction and desired outcome. For the Biginelli reaction, a variety of Brønsted and Lewis acids have been shown to be effective.[1] While strong protic acids like HCl are traditional, Lewis acids such as FeCl₃ or ZnCl₂ can offer improved yields and milder reaction conditions.[3] For enantioselective synthesis, chiral primary amine catalysts may be employed.[3] It is often beneficial to screen a few different catalysts to find the optimal one for your specific substrates.

Q3: What is the role of microwave irradiation in pyrimidine synthesis?

A3: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields for many pyrimidine syntheses.[3][9] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Q4: Are there any "green" or more sustainable approaches to pyrimidine synthesis?

A4: Yes, there is a growing emphasis on sustainable and green chemistry in pyrimidine synthesis.[6] This includes the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient methods like ball milling and microwave irradiation.[5][6]

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of your reaction.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction[9]
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.3 eq).

  • Solvent Addition: Add ethanol as the solvent.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrates.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[9]

Protocol 2: General Procedure for the Pinner Synthesis[9]
  • Reactant Solution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.

  • Reflux: Heat the solution to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[9]

Protocol 3: General Protocol for Recrystallization[7]
  • Solvent Selection: Choose a solvent in which your pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Process

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Check Purity & Stoichiometry of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_catalyst Screen Different Catalysts & Optimize Loading optimize_conditions->check_catalyst check_solvent Test Various Solvents (including solvent-free) check_catalyst->check_solvent check_temp_time Vary Temperature & Monitor with TLC check_solvent->check_temp_time consider_microwave Consider Microwave-Assisted Synthesis check_temp_time->consider_microwave end Improved Yield consider_microwave->end

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

Biginelli vs. Hantzsch Reaction Pathways

ReactionPathways reactants Aldehyde + β-Ketoester + Urea conditions Reaction Conditions reactants->conditions biginelli Biginelli Reaction Product (Desired Pyrimidine) hantzsch Hantzsch Reaction Product (DHP Byproduct) conditions->biginelli Lower Temperature conditions->hantzsch Higher Temperature

Caption: The influence of temperature on the Biginelli vs. Hantzsch reaction pathways.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate.
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques - PubMed.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
  • Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Optimization of the reaction condition for the synthesis of - ResearchGate.
  • Pyrimidine: Definition, Structure & Synthesis - StudySmarter.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition.
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
  • Synthesis of Pyrimidine and Its Derivatives - YouTube.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit.
  • Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180.
  • Pyrimidine - Wikipedia.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Purine & Pyrimidine Metabolism | Chapter 33 – Harper's Illustrated Biochemistry (31st).
  • Biochemistry: Purines and Pyrimidines Flashcards.
  • Pyrimidine | Definition, Bases & Structure - Lesson - Study.com.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Welcome to the technical support center for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during experimental work with this compound. This guide offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Addressing Poor Solubility in Your Experiments

This section is structured in a question-and-answer format to directly address common challenges. Each answer provides a step-by-step protocol and explains the underlying scientific rationale for the proposed solutions.

Question 1: I'm having difficulty dissolving (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in aqueous solutions for my biological assays. What is the first thing I should try?

Answer:

The primary factor governing the aqueous solubility of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is the pH of the solution. The molecule contains a carboxylic acid group, which can be deprotonated to form a much more soluble carboxylate salt. The key is to adjust the pH to be significantly above the compound's pKa.

The relationship between pH, pKa, and the ionization state of an acidic compound is described by the Henderson-Hasselbalch equation.[1][2] For a weak acid like our compound of interest, the equation is:

pH = pKa + log([A-]/[HA])

Where:

  • [A-] is the concentration of the deprotonated (ionized, more soluble) form.

  • [HA] is the concentration of the protonated (unionized, less soluble) form.

To achieve significant solubility, the goal is to shift the equilibrium towards the [A-] form. As a general rule, adjusting the pH to at least two units above the pKa will result in over 99% ionization of the carboxylic acid group, dramatically increasing aqueous solubility.

  • Prepare a Stock Buffer Solution: Prepare a buffer with a pH in the range of 6.5-7.5 (e.g., phosphate-buffered saline - PBS). A buffer is crucial to maintain a stable pH as the acidic compound is added.[4][5]

  • Initial Slurry: Weigh the desired amount of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine and add it to a small volume of the buffer to create a slurry.

  • Titrate with a Weak Base: While stirring, slowly add a dilute solution of a weak base, such as 0.1 M sodium bicarbonate (NaHCO₃) or 0.1 M sodium hydroxide (NaOH), dropwise.

  • Monitor for Dissolution: Continue adding the base and stirring until the compound is fully dissolved.

  • Final pH Adjustment: If necessary, adjust the final pH of the solution to your desired experimental value using dilute acid or base.

  • Volume Adjustment: Bring the solution to the final desired volume with your buffer.

Below is a diagram illustrating the relationship between pH and the solubility of a carboxylic acid-containing compound.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Predominantly Protonated (HA) Low Solubility high_ph Predominantly Deprotonated (A-) High Solubility low_ph->high_ph Increase pH (add base) high_ph->low_ph Decrease pH (add acid)

Caption: pH-dependent solubility of a carboxylic acid.

Question 2: I need to dissolve (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in an organic solvent for a chemical reaction. Which solvents should I try?

Answer:

For organic synthesis, selecting an appropriate solvent is critical for reaction success. Based on the structure of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, which has both polar (carboxylic acid, pyrimidine ring) and non-polar (dimethoxy groups, vinyl linker) characteristics, a range of polar aprotic and polar protic solvents should be considered.

It is advisable to perform small-scale solubility tests to identify the most suitable solvent or solvent system.

  • Prepare Test Vials: In separate small vials, place a small, accurately weighed amount of the compound (e.g., 1-2 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial.

  • Assess Solubility: Agitate the vials (e.g., using a vortex mixer) and visually inspect for dissolution at room temperature.

  • Incremental Solvent Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue this process up to a reasonable volume (e.g., 1 mL).

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial and observe any changes in solubility. Be cautious of potential degradation at elevated temperatures.

The following table provides a list of recommended solvents to screen, categorized by their polarity. Solubility data for a related compound, pyrimidine-4-carboxylic acid, is included for reference.[5]

Solvent CategoryRecommended SolventsReference Solubility of Pyrimidine-4-Carboxylic Acid (mg/mL)[5]
Polar Aprotic Dimethyl sulfoxide (DMSO)~20
Dimethylformamide (DMF)~2
Tetrahydrofuran (THF)Not reported, but worth screening
Acetonitrile (ACN)Not reported, but worth screening
Polar Protic Methanol (MeOH)Not reported, but generally a good solvent for pyrimidines[6]
Ethanol (EtOH)~0.25
Chlorinated Dichloromethane (DCM)Likely low, but may be useful in co-solvent systems

If the compound exhibits poor solubility in a single solvent, a co-solvent system can be highly effective.[7] For example, a mixture of a highly polar solvent like DMF or DMSO with a less polar co-solvent like DCM or THF can provide the necessary balance of polarity to achieve dissolution.

The following workflow can guide your solvent selection process:

solvent_selection start Start: Undissolved Compound screen_polar_aprotic Screen Polar Aprotic Solvents (DMSO, DMF, THF) start->screen_polar_aprotic screen_polar_protic Screen Polar Protic Solvents (MeOH, EtOH) screen_polar_aprotic->screen_polar_protic Insoluble dissolved Compound Dissolved screen_polar_aprotic->dissolved Soluble screen_polar_protic->dissolved Soluble try_heating Try Gentle Heating screen_polar_protic->try_heating Insoluble try_heating->dissolved Soluble co_solvent Consider Co-Solvent System (e.g., DMF/DCM) try_heating->co_solvent Insoluble co_solvent->dissolved Soluble

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Acrylic Acid Pyrimidines

Welcome to the Technical Support Center for the synthesis of acrylic acid pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable bifunct...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of acrylic acid pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable bifunctional molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common side reactions encountered during synthesis, ensuring higher yields and purity of your target compounds. Our approach is rooted in explaining the "why" behind experimental choices, offering protocols that are self-validating, and grounding our advice in established scientific literature.

Introduction: The Synthetic Challenge

The conjugation of a pyrimidine nucleus with an acrylic acid moiety creates compounds with significant potential in medicinal chemistry and materials science. However, the inherent reactivity of both the pyrimidine ring and the α,β-unsaturated carbonyl system of the acrylic acid presents a unique set of synthetic challenges. The electron-deficient nature of the pyrimidine ring and the electrophilic double bond of the acrylate system can lead to a variety of undesired side reactions. This guide will systematically address the most common of these, providing you with the knowledge to anticipate, diagnose, and mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm attempting to synthesize a pyrimidine-substituted acrylate via a Heck coupling, but I'm observing low yields and the formation of palladium black. What's going wrong?

A1: This is a common issue in Heck reactions involving electron-deficient heterocyclic halides like chloropyrimidines. The formation of palladium black indicates the decomposition of your Pd(0) catalyst. Several factors could be at play:

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient systems, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often more effective at stabilizing the palladium catalyst and promoting reductive elimination over β-hydride elimination.

  • Base Selection: An inappropriate base can lead to side reactions or catalyst deactivation. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like potassium carbonate can also be effective, but their solubility can be an issue. The base is crucial for regenerating the Pd(0) catalyst in the catalytic cycle.

  • Reaction Temperature: While Heck reactions often require elevated temperatures, excessive heat can accelerate catalyst decomposition. It is crucial to find the optimal temperature that promotes the reaction without degrading the catalyst. Microwave-assisted heating can sometimes offer better control and shorter reaction times, potentially reducing byproduct formation.[1]

Troubleshooting Protocol: Optimizing the Heck Coupling

  • Screen Ligands: If using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered ligand from the Buchwald-Hartwig generation of ligands.

  • Vary the Base: Experiment with different organic and inorganic bases. Ensure the base is anhydrous, as water can interfere with the reaction.

  • Optimize Temperature: Run the reaction at a lower temperature for a longer duration. Monitor the reaction by TLC or LC-MS to track product formation versus starting material consumption.

  • Consider Jeffery Conditions: The use of phase-transfer catalysts like tetra-n-butylammonium bromide can help stabilize the palladium catalyst and may allow for milder reaction conditions.[1]

Q2: I'm synthesizing a pyrimidine acrylamide by reacting an aminopyrimidine with acryloyl chloride, but the reaction is messy and gives multiple products. What are the likely side reactions?

A2: The N-acylation of aminopyrimidines with acryloyl chloride can be complicated by several factors:

  • Over-acylation: If there are multiple amine groups or other nucleophilic sites on the pyrimidine ring, you may see acylation at more than one position.

  • Polymerization: Acryloyl chloride is highly reactive and can polymerize, especially in the presence of impurities or at elevated temperatures. The product, a pyrimidine acrylamide, is also a monomer and can polymerize under the reaction conditions.

  • Aza-Michael Addition: The aminopyrimidine can act as a nucleophile and add to the double bond of another molecule of the acrylamide product in an aza-Michael addition, leading to dimers or oligomers.[2][3][4]

Troubleshooting Protocol: N-Acylation of Aminopyrimidines

  • Control Stoichiometry: Use a slight excess of the aminopyrimidine to ensure complete consumption of the highly reactive acryloyl chloride.

  • Low-Temperature Addition: Add the acryloyl chloride dropwise to a cooled solution (0 °C or below) of the aminopyrimidine and a non-nucleophilic base (like triethylamine) to control the exothermic reaction and minimize polymerization.[5]

  • Use of Inhibitors: Add a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ) or phenothiazine, to the reaction mixture to prevent polymerization of the acryloyl chloride and the product.

  • Purification: The crude product may require careful purification by column chromatography to separate the desired monomer from oligomeric byproducts.

In-Depth Troubleshooting Guides

Issue 1: Uncontrolled Polymerization of the Acrylic Moiety

One of the most prevalent side reactions is the free-radical polymerization of the acrylic acid or acrylate moiety, leading to a viscous reaction mixture, low yields of the desired monomer, and difficult purification.

Causality and Mechanism

The double bond in the acrylic system is susceptible to radical-initiated polymerization. This can be triggered by heat, light, or the presence of radical initiators (e.g., peroxides formed from solvents). The pyrimidine ring itself, depending on its substituents, can also influence the electronic nature of the acrylate and its propensity to polymerize.

Diagram: Free-Radical Polymerization Pathway

polymerization cluster_legend Legend Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat/Light Monomer Pyrimidine Acrylate Monomer Radical (R.)->Monomer Initiation Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Propagation Growing Polymer Chain->Growing Polymer Chain Termination Stable Polymer Stable Polymer

Caption: Free-radical polymerization of pyrimidine acrylates.

Troubleshooting and Prevention
StrategyRationaleExperimental Protocol
Use of Radical Inhibitors Inhibitors trap free radicals, preventing the initiation and propagation of polymer chains.Add a catalytic amount (100-500 ppm) of an inhibitor like MEHQ, butylated hydroxytoluene (BHT), or phenothiazine to the reaction mixture. Ensure the inhibitor is soluble in the reaction solvent.
Temperature Control Lower temperatures reduce the rate of radical formation and polymerization.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an ice bath for highly exothermic steps.
Exclusion of Oxygen and Light Oxygen can sometimes promote radical formation, while UV light can initiate polymerization.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel from light by wrapping it in aluminum foil.
Solvent Purity Peroxides in solvents like THF or ethers can act as radical initiators.Use freshly distilled or inhibitor-free solvents that have been purged with an inert gas.

Issue 2: Michael Addition and Dimerization

The electrophilic β-carbon of the acrylic system is susceptible to nucleophilic attack in a Michael addition reaction. The nucleophile can be another molecule of the pyrimidine acrylate (leading to dimerization or oligomerization) or a nucleophilic species present in the reaction mixture.

Causality and Mechanism

The pyrimidine ring, particularly if it contains nucleophilic groups like amines or thiols, can act as a Michael donor. The nitrogen atoms of the pyrimidine ring itself can also participate in aza-Michael additions. This is often base-catalyzed, where a base deprotonates the nucleophile, increasing its reactivity.

Diagram: Michael Addition Side Reaction

michael_addition cluster_legend Legend Pyrimidine-Nu-H Nucleophilic Pyrimidine Pyrimidine-Nu- Pyrimidine-Nu- Pyrimidine-Nu-H->Pyrimidine-Nu- Base Pyrimidine-Acrylate Electrophilic Acrylate Pyrimidine-Nu-->Pyrimidine-Acrylate Nucleophilic Attack Enolate Intermediate Enolate Intermediate Pyrimidine-Acrylate->Enolate Intermediate Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: Base-catalyzed Michael addition leading to dimerization.

Troubleshooting and Prevention
StrategyRationaleExperimental Protocol
Control of Basicity Strong bases promote the formation of nucleophiles that can initiate Michael addition.Use a stoichiometric amount of a non-nucleophilic base, or a weaker base if possible. If the pyrimidine itself is sufficiently basic, an external base may not be necessary.
Protecting Groups Nucleophilic functional groups on the pyrimidine ring can be temporarily protected.Protect amine or thiol groups with suitable protecting groups (e.g., Boc for amines) before introducing the acrylate moiety.
Reaction Concentration High concentrations can favor intermolecular reactions like dimerization.Run the reaction at a lower concentration to disfavor bimolecular side reactions.
Enzyme Catalysis Lipases have been shown to catalyze the Michael addition of pyrimidines to acrylates under mild conditions with high yields, potentially avoiding harsher conditions that lead to side products.[6]Explore enzymatic synthesis as an alternative route. This often involves milder temperatures and neutral pH, minimizing side reactions.

Issue 3: Hydrolysis of the Acrylate Ester

The ester group of the pyrimidine acrylate can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.

Causality and Mechanism

Hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible. The presence of water in the reaction mixture or during workup is a prerequisite for this side reaction.[7]

Diagram: Base-Catalyzed Hydrolysis

hydrolysis Pyrimidine-Acrylate Pyrimidine-Acrylate Tetrahedral Intermediate Tetrahedral Intermediate Pyrimidine-Acrylate->Tetrahedral Intermediate OH- Attack Pyrimidine-Acrylic Acid Pyrimidine-Acrylic Acid Tetrahedral Intermediate->Pyrimidine-Acrylic Acid Loss of -OR Carboxylate Carboxylate Pyrimidine-Acrylic Acid->Carboxylate Deprotonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Troubleshooting and Prevention
StrategyRationaleExperimental Protocol
Anhydrous Conditions The exclusion of water prevents hydrolysis.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering.
Control of pH Avoiding strongly acidic or basic conditions minimizes catalyzed hydrolysis.If a base is required, use a non-nucleophilic organic base and avoid aqueous workups with strong acids or bases if the product is sensitive.
Workup Procedure Rapid and non-aqueous workup can prevent hydrolysis of the product.Quench the reaction with a non-aqueous reagent if possible. During extraction, minimize contact time with aqueous layers and use neutral water for washes.

Issue 4: Decarboxylation of the Acrylic Acid

If the target molecule is a pyrimidine acrylic acid, decarboxylation can be a significant side reaction, especially at elevated temperatures.

Causality and Mechanism

The stability of the carbanion intermediate formed upon loss of CO₂ determines the ease of decarboxylation. Electron-withdrawing groups on the pyrimidine ring can stabilize this intermediate, potentially promoting decarboxylation. The reaction is often facilitated by heat.[8][9] Studies on pyrimidine carboxylic acids show that the position of the carboxyl group on the ring significantly affects the rate of decarboxylation.[10]

Troubleshooting and Prevention
StrategyRationaleExperimental Protocol
Temperature Control Decarboxylation is a thermally driven process.Avoid excessive heating during the reaction and purification steps. If purification by distillation is necessary, use vacuum distillation to lower the boiling point.
pH Control The protonation state of the pyrimidine ring and the carboxyl group can influence the rate of decarboxylation.Maintain a neutral or slightly acidic pH during the reaction and workup, as basic conditions can sometimes facilitate decarboxylation.
Catalyst Choice Certain metal catalysts can promote decarboxylation.If using a metal catalyst for a coupling reaction, screen different metals and ligands to find a system that minimizes decarboxylation of the product. Rhodium(III) has been used in decarboxylative couplings, highlighting the role of the metal.[11]

Conclusion

The synthesis of acrylic acid pyrimidines is a field rich with possibilities, but it requires a careful and informed approach to navigate the potential for side reactions. By understanding the underlying mechanisms of polymerization, Michael addition, hydrolysis, and decarboxylation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic efforts. Remember to monitor your reactions closely, use pure reagents and solvents, and carefully consider the impact of each reaction parameter.

References

  • Michael addition of pyrimidine derivatives with acrylates catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor. RSC Publishing.
  • Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. (2022).
  • Martynenko, A.I., Popova, N.I., Kabanova, E.Y., Lachinov, M.B., & Sivov, N.A. (2008). Free-radical polymerization of guanidine acrylate and methacrylate and the conformational behavior of growing chains in aqueous solutions. Polymer Science Series A, 50, 771–780.
  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst.
  • Imidazoles in the aza‐Michael reaction with acrylic acid derivatives.
  • Synthesis and intramolecular aza‐Michael addition reaction of acrylate....
  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. (2022). RSC Publishing.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. RSC Publishing.
  • The Intramolecular Michael Reaction. Organic Reactions.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
  • Rh(III)
  • Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. (2011).
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository.
  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1 H )-thione into polymer chemistry.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI.
  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation.
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018).
  • Aza-Michael addition between a primary amine and an acrylate. The resulting secondary amine may further undergo aza-Michael addition at a slower reaction rate.
  • Reddit. (2021). Practical Heck Reaction problems!.
  • Representative aza-Michael reactions with acrylates and amines.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012).
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Decarboxyl
  • Synthesis of some new pyrimidine and fused pyrimidine deriv
  • Technical Support Center: Strategies to Reduce Byproduct Form
  • Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)
  • Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. (2024). RSC Publishing.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Screening of Oligomeric (Meth)acrylate Vaccine Adjuvants Synthesized via Catalytic Chain Transfer Polymerization. (2021).
  • Hydrophilic Poly(meth)
  • Heck Reaction. Organic Chemistry Portal.
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016). PubMed.
  • (PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
  • Heck Reaction—St
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Benchchem.
  • Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. (2011). PubMed.

Sources

Troubleshooting

Stability of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine under different conditions

Welcome to the technical support center for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As your Senior Application Scientist, I have structured this guide to address potential stability challenges you may encounter, based on established principles of pyrimidine and acrylate chemistry.

I. Understanding the Stability Profile: A Proactive Approach

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine possesses two key structural motifs that dictate its stability: a dimethoxypyrimidine ring and a carboxyvinyl (acrylic acid) side chain. Understanding the potential liabilities of each is crucial for experimental success.

  • The Pyrimidine Core: The 2,4-dimethoxypyrimidine core is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the methoxy groups.[1] The pyrimidine ring itself can also undergo enzymatic degradation in biological systems.[2][3] Furthermore, pyrimidines are known to be sensitive to UV light, which can induce photohydrate formation or other photochemical reactions.[4][5][6]

  • The Carboxyvinyl Side Chain: The acrylic acid moiety is prone to thermal degradation, primarily through decarboxylation at elevated temperatures.[7] Polymerization of the acrylate group can also be a concern under certain conditions.

This guide will provide you with the tools to anticipate and mitigate these potential stability issues.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

Encountering unexpected results, such as loss of compound, appearance of new peaks in your analysis, or decreased biological activity? This troubleshooting guide will help you diagnose the root cause.

Workflow for Investigating Compound Instability

Troubleshooting_Workflow cluster_mitigation_strategies Mitigation Strategies start Start: Unexpected Experimental Outcome check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Stability (Solvent, pH, Concentration) start->check_solution check_analytical Verify Analytical Method (Standard stability, Method-induced degradation) start->check_analytical degradation_pathway Characterize Degradants (LC-MS, NMR) check_storage->degradation_pathway Improper Storage check_solution->degradation_pathway Solution Instability check_analytical->degradation_pathway Analytical Artifact mitigation Implement Mitigation Strategy degradation_pathway->mitigation optimize_storage Optimize Storage (Lower temp, protect from light, inert gas) mitigation->optimize_storage adjust_solution Adjust Solution Conditions (Buffer pH, use aprotic solvents) mitigation->adjust_solution modify_protocol Modify Experimental Protocol (Minimize exposure to harsh conditions) mitigation->modify_protocol

Caption: Troubleshooting workflow for identifying and resolving instability of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

Q1: What are the optimal storage conditions for solid (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable.

Q2: I am observing degradation of my compound in an aqueous solution. What could be the cause?

A2: Aqueous solutions can present several stability challenges. The pyrimidine ring is susceptible to hydrolysis, which can be exacerbated by non-neutral pH.[1][8] The rate of degradation will depend on the specific pH and temperature of your solution. It is recommended to prepare fresh aqueous solutions for each experiment and to use buffered solutions at a pH where the compound exhibits maximum stability (this should be determined experimentally).

Q3: Is (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine sensitive to light?

A3: Yes, pyrimidine-containing compounds are often photosensitive.[5] Exposure to UV or even ambient light can lead to photodegradation.[4][6] It is crucial to protect solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. The acrylic acid moiety can undergo thermal degradation, and elevated temperatures will also accelerate hydrolytic degradation of the pyrimidine ring.[7] If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature.

Q5: What are the expected degradation products?

A5: Based on the structure, potential degradation products could include:

  • Hydrolysis products: Cleavage of one or both methoxy groups to form the corresponding hydroxypyrimidines.

  • Decarboxylation product: Loss of CO2 from the carboxyvinyl group.

  • Photodegradation products: Formation of pyrimidine photohydrates or cyclobutane dimers if other pyrimidines are present.[4][6]

Summary of Stability under Different Conditions
ConditionPotential for DegradationRecommended Mitigation
Acidic pH High (Hydrolysis of methoxy groups)Use buffered solutions, avoid low pH
Neutral pH Moderate (Slow hydrolysis)Prepare fresh solutions, store at low temperature
Basic pH High (Hydrolysis of methoxy groups)Use buffered solutions, avoid high pH
Elevated Temperature High (Decarboxylation, accelerated hydrolysis)Avoid unnecessary heating, use lowest effective temperature
UV/Visible Light High (Photodegradation)Protect from light using amber vials or foil
Oxidizing Agents Moderate (Oxidation of the pyrimidine ring)Avoid exposure to strong oxidizing agents
Protic Solvents Moderate (Solvolysis)Use aprotic solvents when possible

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your experiments, it is essential to perform stability studies under your specific experimental conditions.

Protocol 1: Preliminary Solution Stability Assessment by HPLC

Objective: To determine the short-term stability of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in a given solvent system.

Materials:

  • (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

  • HPLC-grade solvent of interest (e.g., water, PBS, DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Prepare a stock solution of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.

  • Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the stock solution onto the HPLC system.

  • Compare the peak area of the parent compound at each time point to the initial peak area at t=0. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products under stress conditions.

Materials:

  • (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

  • 0.1 M HCl, 0.1 M NaOH, 3% H2O2

  • HPLC-MS system

  • UV lamp

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H2O2 and incubate at room temperature.

  • Photodegradation: Expose a solution of the compound to a UV lamp for a defined period.

  • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature.

  • Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.

V. Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine based on its chemical structure.

Degradation_Pathways parent (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine hydrolysis1 Mono-hydrolysis Product (4-hydroxy-2-methoxy) parent->hydrolysis1 H+ or OH- decarboxylation Decarboxylation Product parent->decarboxylation Heat photoproduct Photodegradation Product (e.g., photohydrate) parent->photoproduct UV Light hydrolysis2 Di-hydrolysis Product (2,4-dihydroxy) hydrolysis1->hydrolysis2 H+ or OH-

Caption: Potential degradation pathways of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

By understanding the potential stability issues and implementing the proactive measures and troubleshooting strategies outlined in this guide, you can ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES - eGyanKosh. Available at: [Link]

  • Pyrimidine metabolism - Wikipedia. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]

  • Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride) - ResearchGate. Available at: [Link]

  • Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Available at: [Link]

  • Direct measurement of pyrimidine C6-hydrate stability - PubMed - NIH. Available at: [Link]

  • (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE. Available at: [Link]

  • Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers - Materials Science -- Poland. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Heats of polymerization of acrylic acid and derivatives - ResearchGate. Available at: [Link]

  • Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... - ResearchGate. Available at: [Link]

  • US3978022A - Thermal stabilization of acrylic polymers - Google Patents.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Welcome to the technical support center for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our approach is grounded in established organometallic principles and practical, field-tested experience to ensure you can confidently scale your reaction from the bench to pilot plant.

The synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a valuable building block in medicinal chemistry, is most effectively achieved via a two-step process: a Palladium-catalyzed Heck cross-coupling reaction, followed by saponification (hydrolysis) of the resulting ester. This route offers high stereo-selectivity for the desired (E)-isomer and is amenable to scale-up.[1][2]

This guide will focus on the Heck reaction between a 5-halo-2,4-dimethoxypyrimidine and an acrylate ester, followed by hydrolysis, as this is a robust and well-documented pathway for forming the carbon-carbon bond.[3]

Experimental Workflow & Protocol

The overall synthetic strategy is a two-step process. First, a Heck coupling is performed between 5-iodo-2,4-dimethoxypyrimidine and ethyl acrylate. The iodo-pyrimidine is chosen over the bromo-pyrimidine for its higher reactivity in the oxidative addition step of the catalytic cycle, which can lead to higher yields and faster reaction times.[4][5][6] The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Diagram: Overall Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Heck Cross-Coupling cluster_1 Step 2: Saponification (Hydrolysis) start 5-Iodo-2,4-dimethoxypyrimidine + Ethyl Acrylate catalyst Pd(OAc)₂ P(o-tol)₃ Et₃N, DMF reaction1 Heck Reaction (Heat, Inert Atm.) start->reaction1 catalyst->reaction1 product1 (E)-Ethyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate reaction1->product1 product1_input (E)-Ethyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate product1->product1_input Purification & Isolation reagents2 1. NaOH (aq) 2. HCl (aq) reaction2 Hydrolysis & Acidification product1_input->reaction2 reagents2->reaction2 final_product (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine reaction2->final_product

Caption: Two-step synthesis of the target molecule.

Step 1: Heck Coupling - Synthesis of (E)-Ethyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate

This protocol is based on typical Heck reaction conditions, optimized for an electron-rich heterocyclic system.[2][3]

Reagents & Materials:

Reagent/MaterialMolecular WeightEquivalentsAmount (for 10 mmol scale)
5-Iodo-2,4-dimethoxypyrimidine266.04 g/mol 1.02.66 g
Ethyl acrylate100.12 g/mol 1.51.50 g (1.67 mL)
Palladium(II) acetate (Pd(OAc)₂)224.50 g/mol 0.0245 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37 g/mol 0.04122 mg
Triethylamine (Et₃N)101.19 g/mol 2.02.02 g (2.78 mL)
N,N-Dimethylformamide (DMF)--40 mL

Protocol:

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-iodo-2,4-dimethoxypyrimidine (2.66 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and tri(o-tolyl)phosphine (122 mg, 0.4 mmol).

  • Solvent & Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (40 mL) via syringe, followed by triethylamine (2.78 mL, 20 mmol) and ethyl acrylate (1.67 mL, 15 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Step 2: Hydrolysis - Synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF (30 mL) and methanol (10 mL). Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Conversion in Heck Reaction 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated by oxygen. 2. Poor Quality Reagents: Wet solvents or base can quench the catalyst. 3. Insufficient Temperature: The reaction may have a high activation energy.1. Catalyst Activation: Ensure a thoroughly inert atmosphere (use Schlenk techniques). Pre-form the Pd(0) catalyst by stirring Pd(OAc)₂ and the phosphine ligand in DMF for 15-20 minutes before adding other reagents. 2. Reagent Quality: Use anhydrous solvents. Distill triethylamine before use. 3. Temperature Optimization: Gradually increase the temperature to 110-120 °C. For highly functionalized or stubborn substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by efficient and uniform heating.[3]
Formation of Significant Byproducts 1. Heck Byproducts: Formation of Heck reduction products (dehalogenated starting material) or oligomerization of the acrylate. 2. Base-Induced Side Reactions: The base may induce polymerization of the ethyl acrylate.1. Adjust Stoichiometry: Use a slight excess of the acrylate (1.2-1.5 eq) but avoid a large excess. Ensure the base is not added too quickly. 2. Choice of Base: If polymerization is an issue, a weaker inorganic base like K₂CO₃ can be tested, though this may require higher temperatures or longer reaction times.
Low Yield of (E)-Isomer (Stereoselectivity Issue) 1. Isomerization: The product may isomerize under the reaction conditions. 2. Non-optimal Ligand: The ligand may not be providing sufficient steric bulk to favor the trans addition pathway.1. Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can promote isomerization. 2. Ligand Choice: Tri(o-tolyl)phosphine is generally effective. If issues persist, other bulky phosphine ligands like P(t-Bu)₃ can be screened. The trans product is typically favored in the Heck reaction due to the syn-addition of the organopalladium species followed by syn-β-hydride elimination.[2]
Difficult Purification of the Ester 1. Residual Palladium: The final product is contaminated with palladium catalyst. 2. Co-eluting Impurities: Byproducts have similar polarity to the desired product.1. Catalyst Removal: After the aqueous work-up, stir the organic layer with a solution of a thiol-based scavenger resin or activated carbon to remove residual palladium. A second chromatography may be necessary.[3] 2. Chromatography Optimization: Use a shallower gradient during column chromatography to improve separation.
Incomplete Hydrolysis 1. Insufficient Base: Not enough NaOH to drive the reaction to completion. 2. Steric Hindrance: The ester group may be sterically hindered.1. Increase Base: Increase the equivalents of NaOH to 2.5-3.0. 2. Increase Temperature: Gently heat the reaction mixture to 40-50 °C to increase the rate of hydrolysis.
Product Fails to Precipitate on Acidification 1. Product is too soluble in the solvent mixture. 2. Insufficient Acidification. 1. Solvent Removal: After hydrolysis, remove the organic solvents (THF/Methanol) under reduced pressure before acidification. This will increase the concentration of the product in the aqueous phase, promoting precipitation. 2. pH Check: Ensure the pH is truly 2-3 using pH paper or a calibrated pH meter.

Frequently Asked Questions (FAQs)

Q1: Why is a Palladium catalyst necessary for this reaction?

A1: The Heck reaction is a cross-coupling reaction that forms a C-C bond between an organohalide and an alkene.[1] Palladium catalysts are unique in their ability to cycle between Pd(0) and Pd(II) oxidation states, which is the fundamental basis of the catalytic cycle. The cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Carbon bond.

  • β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OA->PdII_Aryl MI Migratory Insertion PdII_Aryl->MI Alkene PdII_Alkyl L₂Pd(II)(Alkyl)(I) MI->PdII_Alkyl betaH β-Hydride Elimination PdII_Alkyl->betaH PdH L₂Pd(II)(H)(I) betaH->PdH Product RE Reductive Elimination PdH->RE Base RE->Pd0 Base-H⁺ + I⁻

Caption: Simplified catalytic cycle for the Heck Reaction.

Q2: Can I use 5-bromo-2,4-dimethoxypyrimidine instead of the iodo- derivative?

A2: Yes, the bromo-derivative can be used. However, the C-Br bond is stronger than the C-I bond, making the oxidative addition step slower. Consequently, you may need to use a more active catalyst system (e.g., with more electron-rich phosphine ligands like P(t-Bu)₃), higher catalyst loading, or higher temperatures to achieve a similar reaction rate and yield.[4]

Q3: Is it possible to perform the Heck reaction directly with acrylic acid instead of ethyl acrylate?

A3: While possible, it is generally not recommended for scaling up. Acrylic acid can be problematic as its acidity can interfere with the basic conditions of the reaction. Furthermore, acrylic acid is prone to polymerization, especially at elevated temperatures.[8] Using an ester like ethyl acrylate provides a more robust reaction and protects the carboxylic acid functionality. The subsequent hydrolysis is a high-yielding and clean transformation.

Q4: What is the role of the phosphine ligand?

A4: The phosphine ligand (in this case, tri(o-tolyl)phosphine) plays several crucial roles:

  • Stabilization: It stabilizes the Pd(0) species, preventing it from precipitating as palladium black.

  • Solubility: It helps to keep the palladium complex soluble in the organic solvent.

  • Electronic & Steric Tuning: It modifies the electronic properties and steric environment of the palladium center, which influences the rate of oxidative addition and reductive elimination, and is key to achieving high selectivity.[1]

Q5: My final product has a slight yellow tint. How can I decolorize it?

A5: A yellow tint often indicates residual palladium or other trace impurities. If the product is already analytically pure by NMR and LC-MS, you can try recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If that fails, dissolving the product in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration through celite, can often remove color impurities.

References

  • Journal of Organic Chemistry and Product Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Retrieved from [Link]

  • Reddit. (2024, April 3). How to purify Acrylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2018, September 15). Heck-like Reactions Involving Heteroatomic Electrophiles. Retrieved from [Link]

  • MDPI. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of acrylic acid by extraction and distillation.
  • ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Retrieved from [Link]

  • ARKIVOC. (2013). Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. Retrieved from [Link]

  • Google Patents. (n.d.). Acrylic acid purification.
  • National Institutes of Health. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck reactions with acrylic derivatives using the polymeric palladacycle 3 a. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallographic Analysis of Pyrimidines

Welcome to the technical support center for the crystallographic analysis of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallographic analysis of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the determination of pyrimidine-containing crystal structures. Pyrimidine scaffolds are fundamental in medicinal chemistry, forming the core of many bioactive molecules[1][2]. Therefore, accurate three-dimensional structural information is paramount for understanding their function and for structure-based drug design.

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues from crystallization to structure refinement and validation.

Section 1: Crystallization of Pyrimidine Derivatives

The journey to a high-quality crystal structure begins with a high-quality single crystal. Pyrimidine derivatives can present unique challenges due to their electronic properties, potential for polymorphism, and varied solubility.

Q1: I'm not getting any crystals. My pyrimidine derivative either remains in solution or precipitates as an amorphous solid. What should I do?

A1: This is a common and often frustrating starting point. The issue boils down to improper nucleation and crystal growth kinetics, which are governed by supersaturation.

Causality: Crystal formation requires a state of supersaturation that is metastable. If the solution is undersaturated, no crystals will form. If it is too highly supersaturated, the molecules may crash out of solution as an amorphous precipitate or form a multitude of tiny, unusable crystals.

Troubleshooting Protocol:

  • Purity Assessment: Impurities can significantly inhibit crystallization. Ensure your compound is of the highest possible purity (>95%) using techniques like column chromatography or recrystallization.[3][4]

  • Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve your compound at a higher temperature but not at a lower temperature.[3]

    • Systematic Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like hexane/acetone or hexane/THF).[3]

    • Anti-Solvent Diffusion: For compounds soluble only in high-boiling point solvents like DMF or DMSO, vapor diffusion of an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be very effective. A common successful combination is dissolving the compound in DMF and allowing dichloromethane (DCM) to slowly diffuse into it.[5]

  • Control the Rate of Supersaturation:

    • Slow Evaporation: This is the simplest method where the solvent slowly evaporates, gradually increasing the solute concentration.[6] It's effective but offers less control.[6]

    • Slow Cooling: If your compound has a steep solubility curve with respect to temperature, dissolving it in a minimal amount of hot solvent and allowing it to cool slowly can yield high-quality crystals.[3][7] Insulating the flask can help slow the cooling rate.[3]

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the glass container with a glass rod can create microscopic imperfections that serve as nucleation sites.[3]

    • Seeding: If you have a previously grown crystal (even a poor one), introducing it into a metastable solution can initiate controlled crystal growth.[3]

Q2: My pyrimidine derivative "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of its solid form, or when the supersaturation is too high for orderly crystal lattice formation.

Causality: This is often a sign that the compound is too soluble in the chosen solvent system or that the solution is being cooled too rapidly.[3]

Troubleshooting Protocol:

  • Change the Solvent System:

    • Use a "poorer" solvent in which your compound has lower solubility.[3]

    • Experiment with solvent mixtures to fine-tune the solubility.

  • Reduce the Concentration: Start with a more dilute solution to avoid reaching such a high level of supersaturation.

  • Decrease the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in a colder environment.

  • Increase Purity: Impurities can sometimes promote oiling out.[3]

Workflow for Troubleshooting Pyrimidine Crystallization

G start Start: Pyrimidine Compound for Crystallization purity Assess Purity (>95%) start->purity solvent_screen Solvent Screening purity->solvent_screen setup_trials Set Up Crystallization Trials solvent_screen->setup_trials observe Observe Outcome setup_trials->observe no_xtal No Crystals / Amorphous Precipitate observe->no_xtal Problem oiling_out Oiling Out observe->oiling_out Problem crystals Crystals Formed observe->crystals Success troubleshoot_no_xtal Adjust Supersaturation: - Slower Evaporation/Cooling - Change Solvent - Induce Nucleation (Seeding/Scratching) no_xtal->troubleshoot_no_xtal troubleshoot_oil Adjust Conditions: - Use Poorer Solvent - Lower Concentration - Slower Cooling Rate oiling_out->troubleshoot_oil optimize_xtal Optimize Crystal Quality: - Refine Conditions - Scale Up crystals->optimize_xtal troubleshoot_no_xtal->setup_trials troubleshoot_oil->setup_trials

Caption: Troubleshooting workflow for pyrimidine crystallization.

Section 2: Data Collection & Processing

Once suitable crystals are obtained, the next challenge is to collect high-quality diffraction data. Pyrimidine-containing organic crystals can be susceptible to specific issues like radiation damage and weak diffraction.

Q3: My diffraction signal is very weak, especially at high angles. How can I improve my data quality?

A3: Weak diffraction is a common problem in small-molecule crystallography and can stem from the intrinsic properties of the crystal or the experimental setup.[8]

Causality: The intensity of diffracted X-rays is proportional to the number of ordered scattering atoms. Small or disordered crystals will diffract weakly. The use of high-brilliance X-ray sources can significantly improve the signal from such samples.[9]

Troubleshooting Protocol:

  • Use a High-Brilliance X-ray Source:

    • Synchrotron Radiation: If available, a synchrotron source provides highly intense and collimated X-ray beams, which is the most effective way to get data from weakly diffracting crystals.[10]

    • Advanced Home Sources: Modern rotating anode or MetalJet sources offer significantly higher brilliance than standard sealed-tube X-ray generators and can be sufficient for many challenging cases.[9]

  • Optimize Crystal Size and Quality: While not always possible, try to grow larger, more ordered crystals.

  • Increase Exposure Time: This is a straightforward approach, but it must be balanced against the risk of radiation damage.

  • Cryo-cooling: Collecting data at cryogenic temperatures (around 100 K) can reduce atomic thermal motion, often improving the intensity of high-angle reflections and mitigating radiation damage.[11]

Q4: My crystal's diffraction quality degrades during data collection. What is happening and how can I mitigate it?

A4: This is a classic sign of radiation damage, a phenomenon where the X-rays themselves induce chemical and structural changes in the crystal.[12] Organic molecules, including pyrimidines, are particularly susceptible.[13][14]

Causality: Ionizing X-ray radiation creates free radicals, leading to bond breakage and the loss of structural order.[11] This manifests as a gradual fading of high-resolution reflections, potential unit cell expansion, and an increase in mosaicity.[10]

Troubleshooting Protocol:

  • Cryo-cooling: This is the most effective method to reduce the rate of radiation damage.[11] Cooling the crystal to liquid nitrogen temperatures (~100 K) dramatically slows the diffusion of radical species, preserving the crystal lattice for longer.[11]

  • Limit X-ray Dose:

    • Attenuate the Beam: Use filters to reduce the intensity of the X-ray beam to the minimum necessary for good statistics.[10]

    • Optimize Data Collection Strategy: Collect the most critical data first. A common strategy is to collect high-resolution data at the beginning of the experiment before significant damage occurs.

    • Use Multiple Crystals: For severely sensitive samples, it may be necessary to use multiple crystals to obtain a complete dataset (a "multi-crystal" approach).

  • Monitor Data Quality: Keep a close eye on diffraction images and key statistics as data collection progresses. If you observe a rapid decay in reflection intensity or quality, it may be necessary to stop and re-evaluate your strategy.

ParameterIndication of Radiation DamageMitigation Strategy
Reflection Intensity Gradual fading, especially at high resolution[10]Cryo-cooling, reduce X-ray dose
Unit Cell Volume Noticeable expansionCryo-cooling
Mosaicity Increase in reflection widthLimit total exposure time
R-factors Difficulty in achieving low R-factors in refinementCollect data from a fresh crystal

Section 3: Structure Refinement & Validation

Solving and refining the crystal structure of a pyrimidine derivative requires careful attention to detail, particularly concerning hydrogen bonding, potential tautomers, and disorder.

Q5: The refinement of my pyrimidine structure is unstable, and the R-factor is high. What are the common pitfalls?

A5: High R-factors and unstable refinements often point to an incorrect structural model.[15] For pyrimidines, common issues include incorrect space group assignment, unmodeled disorder, or misidentification of tautomeric forms.

Causality: The refinement process minimizes the difference between observed and calculated diffraction data based on a proposed atomic model. If the model is fundamentally flawed, the refinement will not converge to a chemically sensible result.

Troubleshooting Protocol:

  • Verify the Space Group: Incorrect space group assignment is a frequent error.[15] Use software tools to check for higher symmetry or missed symmetry elements. A structure refined in a non-centrosymmetric space group that is actually centrosymmetric can lead to nonsensical thermal ellipsoids and bond lengths.[15]

  • Model Disorder: Are parts of your molecule, particularly flexible side chains, conformationally disordered? Look for large, elongated thermal ellipsoids and residual electron density peaks in the difference map. Model this disorder using appropriate constraints and restraints.

  • Consider Tautomerism: Pyrimidine derivatives with amino or hydroxyl substituents can exist in different tautomeric forms (e.g., amino vs. imino, keto vs. enol).[16][17] The tautomer present in the crystal may not be the one expected from solution chemistry.[18][19][20]

    • Examine the Hydrogen Bonding Network: The pattern of hydrogen bond donors and acceptors can provide strong evidence for a particular tautomer.[21][22][23]

    • Check Difference Maps: Carefully inspect the difference electron density map for peaks corresponding to hydrogen atoms. Their locations can confirm the tautomeric state.

  • Check for Twinning: Twinning occurs when two or more crystal lattices are intergrown in a specific, non-random orientation. This can complicate data processing and refinement. Software can often detect and account for twinning, leading to a significant improvement in the refinement statistics.[9]

Q6: How do I correctly interpret the hydrogen bonding in my pyrimidine crystal structure?

A6: Hydrogen bonding is a critical determinant of the supramolecular assembly in pyrimidine crystals and is key to their biological function.[16][21][24]

Causality: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, while substituents like amino or hydroxyl groups can act as donors.[22][23] These interactions dictate the crystal packing and can stabilize specific tautomers or conformers.

Analysis Protocol:

  • Identify Donors and Acceptors: Locate all potential hydrogen bond donors (e.g., N-H, O-H) and acceptors (e.g., ring nitrogens, carbonyl oxygens).

  • Geometric Analysis: Use standard crystallographic software to measure the distances and angles of potential hydrogen bonds. A typical D–H···A hydrogen bond has a D···A distance of ~2.5–3.2 Å and a D–H···A angle of >120°.

  • Visualize the Network: Generate packing diagrams to visualize how hydrogen bonds connect molecules into chains, layers, or three-dimensional networks.

  • Utilize Databases: Compare your observed hydrogen bonding motifs with those in similar structures using the Cambridge Structural Database (CSD), a vast repository of small-molecule crystal structures.[25][26][27][28]

Decision Tree for Structure Refinement Issues

G start High R-factor / Unstable Refinement check_sg Check Space Group for Higher Symmetry start->check_sg sg_ok Space Group Correct? check_sg->sg_ok check_disorder Examine Difference Map & Thermal Ellipsoids for Disorder sg_ok->check_disorder Yes refine_sg Re-refine in Correct, Higher Symmetry Space Group sg_ok->refine_sg No disorder_present Disorder Present? check_disorder->disorder_present check_tautomer Consider Alternative Tautomers disorder_present->check_tautomer No model_disorder Model Disorder (e.g., PART instructions) disorder_present->model_disorder Yes tautomer_correct Tautomer Correct? check_tautomer->tautomer_correct check_twinning Check for Twinning tautomer_correct->check_twinning Yes refine_tautomer Refine Correct Tautomer Model (Check H-bonding) tautomer_correct->refine_tautomer No refine_twin Refine as Twinned Crystal check_twinning->refine_twin Twinning Detected final_validation Final Validation (checkCIF) check_twinning->final_validation No Twinning refine_sg->final_validation model_disorder->check_tautomer refine_tautomer->final_validation refine_twin->final_validation

Caption: Decision tree for common pyrimidine structure refinement problems.

References

  • Fryer, J. R., & Holland, F. M. (1984). Electron damage and defects in organic crystals. INIS-IAEA. Available at: [Link]

  • Gardecki, J. A., & Maroncelli, M. (2007). Hydrogen-bonding Between Pyrimidine and Water: A Vibrational Spectroscopic Analysis. PubMed. Available at: [Link]

  • Box, H. C., Freund, H. G., & Lilga, K. T. (1963). Radiation Damage in Organic Crystals. II. Electron Spin Resonance of (CO2H)CH2CH(CO2H) in β‐Succinic Acid. The Journal of Chemical Physics. Available at: [Link]

  • International Union of Crystallography. (n.d.). IUCr. Available at: [Link]

  • Stark, H., et al. (2010). On the reduction in the effects of radiation damage to two-dimensional crystals of organic and biological molecules at liquid-helium temperature. PubMed Central. Available at: [Link]

  • Dranov, M. D., et al. (2023). Effects of Gamma Radiation on Single- and Multicomponent Organic Crystalline Materials. Crystal Growth & Design. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic resources. Available at: [Link]

  • Jones, W., Thomas, J. M., & Williams, J. O. (1975). Electron damage in organic crystals. Radiation Effects. Available at: [Link]

  • da Silva, J. B. P., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]

  • International Union of Crystallography. (n.d.). External educational resources. Available at: [Link]

  • Davis, J. C., & Peticolas, W. L. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. PubMed. Available at: [Link]

  • International Science Council. (n.d.). International Union of Crystallography (IUCr). Available at: [Link]

  • Davis, J. C., & Peticolas, W. L. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ACS Publications. Available at: [Link]

  • Falvello, L. R. (n.d.). SMALL-MOLECULE STRUCTURES WITH LARGE-MOLECULE PROBLEMS. Available at: [Link]

  • International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Available at: [Link]

  • Elumalai, V., et al. (2024). Tautomers of 2-pyrimidinamine and of isocytosine... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • Warkentin, M., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. PubMed Central. Available at: [Link]

  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available at: [Link]

  • Danell, A. S., et al. (2015). High-resolution photoelectron spectra of the pyrimidine-type nucleobases. AIP Publishing. Available at: [Link]

  • Parkin, S. (2008). Troublesome Crystal Structures: Prevention, Detection, and Resolution. PubMed Central. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Scientific Data Preservation Policy. Available at: [Link]

  • Sarjeant, A. A. (n.d.). Data Management at the CCDC. Available at: [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Jeffrey, G. A., et al. (1965). A knowledge availability survey of the crystal structural data for pyrimidine derivatives. Acta Crystallographica. Available at: [Link]

  • Goudarzi, S., et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design. Available at: [Link]

  • Glisic, B. D., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Available at: [Link]

  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. Available at: [Link]

  • Castellano, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]

  • Ullah, F., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. Available at: [Link]

  • Pearl, L. H., & Savva, R. (1996). The problem with pyrimidines. PubMed. Available at: [Link]

  • Topczewski, J. J., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. PubMed Central. Available at: [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of Dimethoxypyrimidines

Introduction: The Dimethoxypyrimidine Scaffold - A Privileged Structure in Drug Discovery Dimethoxypyrimidines represent a cornerstone scaffold in medicinal chemistry. Their structural resemblance to the adenine core of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dimethoxypyrimidine Scaffold - A Privileged Structure in Drug Discovery

Dimethoxypyrimidines represent a cornerstone scaffold in medicinal chemistry. Their structural resemblance to the adenine core of ATP allows them to effectively interact with the hinge region of numerous protein kinases, making them a fertile ground for developing targeted inhibitors for oncology, inflammation, and other therapeutic areas.[1] The synthetic tractability of the pyrimidine ring, which allows for structural modifications at multiple positions, provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.[2]

However, the journey from a promising dimethoxypyrimidine "hit" to a viable drug candidate is fraught with challenges. Researchers frequently encounter issues such as low initial potency, poor aqueous solubility, limited cell permeability, and off-target activity. This guide is structured as a technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the specific problems encountered during the optimization of dimethoxypyrimidine-based compounds. Drawing from established protocols and field-proven insights, this document offers a systematic approach to troubleshooting experiments and making data-driven decisions to enhance biological activity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of a dimethoxypyrimidine optimization campaign.

Q1: I have a 2,4-dimethoxypyrimidine hit with micromolar activity. What are the first structural modifications I should consider to improve potency?

A1: The initial strategy should focus on exploring the structure-activity relationship (SAR) around the core. The most common and effective starting point is the C6 position, followed by the C5 position.

  • C6 Position: This position is often solvent-exposed and provides a vector for adding substituents that can interact with surface residues of the target protein. A Suzuki or Stille coupling reaction is a robust method to introduce a variety of aryl or heteroaryl groups. The choice of the coupled ring system can dramatically influence potency. For instance, introducing a substituted phenyl or pyridyl ring can pick up additional hydrophobic or hydrogen-bonding interactions.

  • C5 Position: Modification at the C5 position, which is situated near the "gatekeeper" residue of many kinase binding pockets, can significantly enhance selectivity and potency.[3] Introducing small, functional groups like halogens or cyano groups can modulate the electronic properties of the pyrimidine ring and influence binding affinity.

  • Methoxy Groups: While the dimethoxy substitutions are key for initial hinge binding, they can also be sites of metabolic liability (O-demethylation). Consider bioisosteric replacements where one or both methoxy groups are replaced with groups that mimic their steric and electronic properties but offer improved metabolic stability, such as a difluoroethyl group.[4]

Q2: My dimethoxypyrimidine analog has poor aqueous solubility. How will this affect my experiments and how can I address it?

A2: Poor aqueous solubility is a critical issue that can lead to artificially low potency in biological assays and poor bioavailability in vivo.[5] If a compound precipitates in the assay buffer, its effective concentration is much lower than intended.[6]

  • Initial Assessment: First, confirm precipitation. Prepare your highest concentration test solution in the final assay buffer (e.g., cell culture medium with <0.5% DMSO) and visually inspect for precipitate after incubation under assay conditions (e.g., 37°C).

  • Synthetic Strategies:

    • Incorporate Polar Groups: Add basic amine-containing side chains or other polar functional groups (e.g., morpholine, piperazine) to increase hydrophilicity. This is a common strategy for improving the physical properties of pyrimidine inhibitors.[7]

    • Disrupt Planarity: Introducing non-planar or asymmetric features can disrupt crystal lattice packing, which often improves solubility.

  • Formulation Strategies: For preclinical studies, formulation optimization is key.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can significantly enhance solubility and oral absorption.[6]

    • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer can create a more soluble amorphous form.

Q3: How do I evaluate if my inhibitor is engaging its intended target within the cell?

A3: Confirming target engagement is crucial to ensure that the observed cellular effects are due to the inhibition of your primary target. Several methods can be employed:

  • Western Blotting: This is the most direct functional method. Treat cells with your inhibitor and then stimulate the relevant signaling pathway. Probe for the phosphorylation status of the direct downstream substrate of your target kinase. A potent inhibitor should reduce the phosphorylation of this substrate in a dose-dependent manner.[8]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a protein upon ligand binding. Target engagement by your inhibitor will increase the melting temperature of the target protein, which can be detected by quantifying the amount of soluble protein remaining after a heat shock.[8]

  • NanoBRET™ Target Engagement Assay: This is a live-cell, quantitative method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein.[9][10]

Part 2: Troubleshooting Experimental Workflows

This section provides a problem-and-solution guide for specific issues encountered during synthesis and biological evaluation.

Workflow 1: Synthesis & Modification

A common and powerful method for modifying the dimethoxypyrimidine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, its success can be highly substrate-dependent.

G cluster_0 Design & Synthesis Cycle cluster_1 Screening & Analysis Cycle cluster_2 Decision Point A Initial Hit (Dimethoxypyrimidine Core) B SAR-Guided Design (e.g., C6-Arylation) A->B Analyze Structure C Synthesis (e.g., Suzuki Coupling) B->C Select Reaction D Purification & Characterization (HPLC, NMR, MS) C->D Isolate Product E Biochemical Assay (e.g., Kinase IC50) D->E Test Compound F Cell-Based Assays (Potency, Target Engagement) E->F Confirm Cellular Activity G ADME Profiling (Solubility, Permeability) F->G Assess Drug-like Properties H Data Analysis & Interpretation G->H Evaluate Overall Profile H->B Iterate Design I Advance Candidate? H->I I->B No (Optimize Further) J Lead Optimization (In Vivo Studies) I->J Yes

Caption: Iterative cycle of design, synthesis, and testing for enhancing bioactivity.

Problem: Low or no yield in the Suzuki coupling of a 2,4-dimethoxy-6-chloropyrimidine with an arylboronic acid.

This is a common issue, often related to the electronic nature of the pyrimidine ring.

Potential Cause Explanation & Troubleshooting Steps
Slow Oxidative Addition The two methoxy groups are electron-donating, which increases the electron density at the C6-Cl bond. This makes the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst more difficult.[11] Solution: Use a more electron-rich and bulky phosphine ligand to facilitate this step. Buchwald ligands like SPhos or XPhos are industry standards for coupling electron-rich aryl chlorides and can be highly effective.[11]
Catalyst Inactivity The standard Pd(PPh₃)₄ catalyst may not be sufficiently active for this challenging substrate.[11] Solution: Screen different palladium sources and ligands. A combination of Pd₂(dba)₃ with a ligand like SPhos or using a pre-formed catalyst like Pd(dppf)Cl₂ can significantly improve yields.
Protodeboronation of Boronic Acid The boronic acid reagent can be cleaved by a proton source (like excess water) before it couples, which is a common side reaction. This is particularly problematic with electron-rich or heteroaromatic boronic acids. Solution: 1. Use Anhydrous Conditions: Ensure solvents are dry. While a small amount of water is often necessary, excess can be detrimental. 2. Optimize the Base: Strong bases like NaOH can accelerate this side reaction. Consider weaker inorganic bases like K₃PO₄ or K₂CO₃, or non-aqueous bases like CsF.[11] 3. Use Boronic Esters: MIDA or pinacol boronate esters are more stable than the corresponding boronic acids and less prone to protodeboronation.[11]
Improper Reaction Conditions Suzuki couplings are sensitive to temperature, solvent, and atmosphere. Solution: 1. Solvent: A mixture of an organic solvent (like 1,4-dioxane or Toluene) and an aqueous base solution is standard. The ratio can be critical. 2. Temperature: While higher temperatures can drive the reaction, they can also lead to degradation. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 80-100 °C).[11] 3. Inert Atmosphere: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes before adding the catalyst to prevent oxidation and deactivation of the Pd(0) species.[11]
Workflow 2: Biological Evaluation

After successful synthesis, the next hurdle is accurately assessing the biological activity of your new analogs.

G Start Problem: High Biochemical Potency (IC50) but Low Cellular Activity Q1 Is the compound soluble in cell media? Start->Q1 Sol_Yes Yes Q1->Sol_Yes Soluble Sol_No No Q1->Sol_No Check Solubility Q2 Is the compound cell-permeable? Sol_Yes->Q2 Sol_Action Compound Precipitated - Re-test at lower conc. - Improve solubility (synthetically) - Use formulation aids (e.g., cyclodextrin) Sol_No->Sol_Action Perm_Yes Yes Q2->Perm_Yes Permeable Perm_No No Q2->Perm_No Check Permeability Q3 Is the compound a substrate for efflux pumps? Perm_Yes->Q3 Perm_Action Poor Permeability - Run Caco-2/PAMPA assay - Reduce polar surface area (PSA) - Check Lipinski's Rule of Five Perm_No->Perm_Action Efflux_Yes Yes Q3->Efflux_Yes Check Efflux Efflux_No No Q3->Efflux_No No Efflux Efflux_Action Efflux is an Issue - Re-design to mask efflux motifs - Co-dose with known efflux inhibitor (e.g., verapamil) as a tool Efflux_Yes->Efflux_Action Q4 Is the target engaged in the cell? Efflux_No->Q4 Engage_Yes Yes Q4->Engage_Yes Engaged Engage_No No Q4->Engage_No Check Engagement Final_Action Target Engaged, No Activity - Target may not be critical in this cell line - Compensatory signaling pathways active - Compound is rapidly metabolized Engage_Yes->Final_Action Engage_Action No Target Engagement - Run CETSA or NanoBRET - Indicates issue is likely permeability or efflux Engage_No->Engage_Action

Caption: A decision tree for troubleshooting poor cellular activity.

Problem: My compound shows potent inhibition in a biochemical kinase assay (e.g., low nanomolar IC₅₀) but is much weaker (micromolar or inactive) in a cell-based assay.

This is a very common and informative result, often referred to as a poor "cell-biochemical shift." It points toward issues with the compound's ability to reach its target in a cellular environment.

Potential Cause Explanation & Troubleshooting Steps
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target. This is a common issue for compounds that do not adhere to guidelines like Lipinski's Rule of Five (e.g., high molecular weight, too many hydrogen bond donors/acceptors).[4][12][13] Solution: 1. Assess Permeability: Run a standard permeability assay like a Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay).[14] 2. Optimize Properties: If permeability is low, redesign the molecule to improve its drug-like properties. This often involves reducing the polar surface area (PSA) or molecular weight. For example, replacing a carboxylic acid with a less polar bioisostere.
Active Efflux The compound enters the cell but is actively transported back out by efflux pumps like P-glycoprotein (P-gp). Solution: 1. Test for Efflux: Run the cell-based potency assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests your compound is an efflux substrate. 2. Structural Modification: Modify the structure to remove or mask the chemical motifs recognized by the efflux pumps. This can be challenging and often requires iterative medicinal chemistry.
High Plasma Protein Binding In cell culture media containing serum, your compound may bind extensively to proteins like albumin, reducing the free concentration available to enter cells and interact with the target. Solution: 1. Measure Protein Binding: Use an assay like equilibrium dialysis to determine the fraction of compound bound to plasma proteins. 2. Modify Assay Conditions: Run the cell-based assay in low-serum or serum-free media to see if potency improves. Note that this may affect cell health. 3. Redesign: High protein binding is often linked to high lipophilicity. Modify the compound to be more hydrophilic.
Rapid Intracellular Metabolism The compound is rapidly metabolized by cellular enzymes into an inactive form. Solution: 1. Assess Metabolic Stability: Perform a microsomal stability assay using liver microsomes to identify potential metabolic liabilities.[15] 2. Block Metabolic Sites: Identify the "soft spots" on the molecule and block them. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or incorporating fluorine atoms at sites of oxidation.

Part 3: Key Experimental Protocols

This section provides detailed, self-validating protocols for key experiments.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dimethoxy-6-chloropyrimidine

This protocol is for the synthesis of a C6-arylated dimethoxypyrimidine, a crucial step in SAR exploration.

Materials:

  • 2,4-dimethoxy-6-chloropyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Microwave reactor vial with a stir bar

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a microwave reactor vial, add 2,4-dimethoxy-6-chloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Add the 1,4-dioxane/water solvent mixture. Seal the vial and thoroughly degas the mixture by bubbling with argon for 15 minutes. This is critical to prevent catalyst oxidation.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation/Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). The expected product should be >95% pure by HPLC for use in biological assays.

Protocol 2: Western Blot for Kinase Target Engagement

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • Your dimethoxypyrimidine inhibitor (and positive control inhibitor)

  • Pathway-activating ligand (e.g., EGF for EGFR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus

  • PVDF membrane

  • Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-GAPDH loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Incubation: Pre-treat cells with a serial dilution of your inhibitor (e.g., 10 µM down to 1 nM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.

  • Pathway Stimulation: Add the activating ligand for a short, predetermined time (e.g., 15 minutes) to all wells except for the unstimulated control.

  • Cell Lysis: Immediately wash cells with cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification (Validation Checkpoint): Determine the protein concentration of each lysate using a BCA assay. It is crucial to normalize the amount of protein loaded onto the gel.

  • SDS-PAGE and Western Blot: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and image the chemiluminescence.

  • Self-Validation/Controls: Strip the membrane and re-probe with an antibody for the total substrate protein to ensure that the inhibitor did not cause protein degradation. Then, re-probe for a loading control like GAPDH to confirm equal protein loading across all lanes.

  • Data Interpretation: A successful target engagement will show a dose-dependent decrease in the phospho-substrate signal, while the total-substrate and GAPDH signals remain constant.[3][8]

Part 4: Data Interpretation & Next Steps

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.

  • Biochemical IC₅₀: Measures the potency against the isolated enzyme. It reflects the intrinsic affinity of the compound for the target.

  • Cellular IC₅₀: Measures the potency in a cellular context. It is a composite value influenced by not only target affinity but also cell permeability, efflux, and metabolic stability.

  • Interpreting the Shift: A large ratio of Cellular IC₅₀ / Biochemical IC₅₀ (>10-fold) indicates a problem with one of the cellular factors mentioned above and should trigger the troubleshooting workflow.

The following table illustrates a hypothetical SAR for C6-modifications on a 2,4-dimethoxypyrimidine core targeting Kinase X.

Compound IDC6-SubstituentKinase X IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)Aqueous Solubility (µM)
Lead-1 -Cl2500>505
Lead-1a -Phenyl45015.22
Lead-1b -4-Fluorophenyl1205.13
Lead-1c -4-Morpholinophenyl35 0.8 >100
Lead-1d -3-Pyridyl882.565

Analysis:

  • Replacing the starting chloro group with a phenyl ring (Lead-1a) improved biochemical potency, likely through hydrophobic interactions. However, solubility decreased and the cell-biochemical shift remained large.

  • Adding a fluorine (Lead-1b) further improved biochemical potency, a common observation.

  • The key breakthrough is Lead-1c , where the addition of a morpholino group to the phenyl ring dramatically improved biochemical potency, cellular activity, and aqueous solubility. This highlights the successful strategy of incorporating polar, solubilizing groups to address multiple issues simultaneously.[7]

References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (n.d.).
  • Lipinski's rule of five (Ro5) for the tetrhydo pyrimidine derivatives. (n.d.).
  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem.
  • Inherent formulation issues of kinase inhibitors. (2016). PubMed.
  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (2002). PubMed.
  • Validating Trk-IN-17 Target Engagement in Cells: A Compar
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC - PubMed Central.
  • Inherent formulation issues of kinase inhibitors. (n.d.). DSpace.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. (n.d.). Benchchem.
  • Lipinski's rule of five. (n.d.). Wikipedia.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
  • lipinski rule of five - Lecture Notes. (2023).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023).
  • Inherent formulation issues of kinase inhibitors. (n.d.). Semantic Scholar.
  • A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. (n.d.). Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025).
  • SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... (n.d.).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). PMC - PubMed Central.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.).
  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combin
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Kinase Target Engagement | Kinase Affinity Assay. (n.d.).
  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (n.d.). PubMed.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
  • Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (n.d.). PubMed Central.
  • The impact of early ADME profiling on drug discovery and development strategy | Request PDF. (n.d.).
  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2025).
  • Addressing Today's Absorption, Distribution, Metabolism, and Excretion (ADME) Challenges in the Translation of In Vitro ADME Characteristics to Humans: A Case Study of the SMN2 mRNA Splicing Modifier Risdiplam. (2021). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a substituted pyrimidine, represents a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a substituted pyrimidine, represents a class of compounds with significant potential in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the structure of nucleic acids and is prevalent in a wide array of pharmacologically active agents, including antiviral and anticancer drugs.[1][2] A robust analytical methodology for the unequivocal identification and characterization of such molecules is therefore essential. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Ionization and Fragmentation

The molecular structure of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine (Molecular Formula: C9H10N2O4, Molecular Weight: 210.19 g/mol ) presents distinct features that dictate the mass spectrometry approach.[3][4] The presence of a carboxylic acid group makes the molecule polar and amenable to deprotonation, suggesting negative ion mode electrospray ionization (ESI) as a primary technique.[5][6][7] Conversely, the pyrimidine ring and methoxy groups offer sites for protonation, making positive ion mode a viable alternative. The choice between ESI and Atmospheric Pressure Chemical Ionization (APCI) will depend on the compound's thermal stability and polarity.[8][9][10][11]

This guide will compare and contrast these ionization methods and delve into the structural information that can be gleaned from tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID).[12][13][14]

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The initial step in any mass spectrometry analysis is the efficient generation of gas-phase ions from the analyte. For a molecule like (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, both ESI and APCI are potential choices, each with its own set of advantages and disadvantages.

Electrospray Ionization (ESI): The Gentle Approach for Polar Molecules

ESI is a soft ionization technique ideal for polar, thermally labile, and non-volatile molecules.[8] Given the carboxylic acid moiety, our target compound is a prime candidate for ESI analysis.

  • In Negative Ion Mode (-ESI): The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. This is often a highly efficient process, leading to strong signals and high sensitivity.

  • In Positive Ion Mode (+ESI): Protonation can occur on the nitrogen atoms of the pyrimidine ring. Adduct formation with cations present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) is also common.[5]

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative

APCI is suitable for less polar and more thermally stable compounds.[8][10] While our target molecule is polar, APCI can sometimes offer advantages in terms of reduced matrix effects and broader compound compatibility. In APCI, the sample is vaporized in a heated nebulizer, and ionization occurs through gas-phase reactions with reagent ions.[9][10]

Head-to-Head Performance Comparison
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
Analyte Polarity Ideal for polar and ionic compounds.[8]Suitable for moderately polar to non-polar compounds.[8][11]The carboxylic acid makes the molecule highly polar, favoring ESI.
Thermal Stability Suitable for thermally labile molecules.Requires thermal stability for vaporization.[9]The stability of the molecule upon heating needs to be considered.
Ionization Mechanism Desolvation of charged droplets.Gas-phase chemical ionization.[10]ESI is likely to be more efficient due to the pre-formed ion in solution (deprotonated carboxylate).
Susceptibility to Matrix Effects More susceptible.Generally less susceptible.In complex matrices, APCI might offer cleaner spectra.
Typical Ions Formed [M-H]⁻, [M+H]⁺, [M+Na]⁺, [M+K]⁺[M+H]⁺, [M-H]⁻ESI is expected to produce a strong [M-H]⁻ signal. APCI would likely yield [M+H]⁺.

Unveiling the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[14] Collision-induced dissociation (CID) is the most common method for fragmentation.[12][13][14]

Proposed Fragmentation Pathway of [M-H]⁻ of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

The fragmentation of the deprotonated molecule is anticipated to proceed through characteristic losses of small neutral molecules.

cluster_main Proposed Negative Ion Mode Fragmentation m/z 209.05 [M-H]⁻ m/z 209.05 m/z 165.06 [M-H-CO₂]⁻ m/z 165.06 m/z 209.05->m/z 165.06 - CO₂ (44 Da) m/z 194.03 [M-H-CH₃]⁻ m/z 194.03 m/z 209.05->m/z 194.03 - •CH₃ (15 Da) m/z 150.04 [M-H-CO₂-CH₃]⁻ m/z 150.04 m/z 165.06->m/z 150.04 - •CH₃ (15 Da)

Caption: Proposed CID fragmentation of [M-H]⁻.

  • Loss of Carbon Dioxide (CO₂): The most facile fragmentation is expected to be the loss of CO₂ from the carboxylate group, resulting in a highly stable carbanion. This is a hallmark fragmentation for deprotonated carboxylic acids.

  • Loss of a Methyl Radical (•CH₃): Subsequent or alternative fragmentation could involve the loss of a methyl radical from one of the methoxy groups.

Proposed Fragmentation Pathway of [M+H]⁺ of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

In positive ion mode, fragmentation pathways are often more complex. Protonation is likely to occur on one of the pyrimidine nitrogens.

cluster_main Proposed Positive Ion Mode Fragmentation m/z 211.07 [M+H]⁺ m/z 211.07 m/z 193.06 [M+H-H₂O]⁺ m/z 193.06 m/z 211.07->m/z 193.06 - H₂O (18 Da) m/z 179.06 [M+H-CH₃OH]⁺ m/z 179.06 m/z 211.07->m/z 179.06 - CH₃OH (32 Da) m/z 165.06 [M+H-H₂O-CO]⁺ m/z 165.06 m/z 193.06->m/z 165.06 - CO (28 Da)

Caption: Proposed CID fragmentation of [M+H]⁺.

  • Loss of Water (H₂O): A common loss from protonated carboxylic acids.

  • Loss of Methanol (CH₃OH): Elimination of methanol from a protonated methoxypyrimidine is a plausible pathway.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the subsequent loss of CO is a common fragmentation route for acrylic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the analysis, the following detailed protocols are provided.

Sample Preparation

The quality of the mass spectrometry data is critically dependent on proper sample preparation.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive mode or 95:5 water:acetonitrile with 0.1% ammonium hydroxide for negative mode).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For robust and reproducible results, coupling liquid chromatography with mass spectrometry is essential. This is particularly important for analyzing samples in complex matrices.

cluster_workflow LC-MS/MS Workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC Ionization Ionization Source (ESI/APCI) HPLC->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion Analysis) CID->MS2 Detector Detector MS2->Detector

Caption: General LC-MS/MS experimental workflow.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: For this polar acidic compound, a reverse-phase column with enhanced polar retention, such as a C18 with a polar end-capping, is recommended.[15] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating very polar compounds.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 10 mM Ammonium Acetate in Water (for negative mode).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometer Parameters

The following are starting parameters for a triple quadrupole or Q-TOF mass spectrometer. Optimization will be necessary.

ParameterESI SettingAPCI Setting
Ionization Mode Positive and NegativePositive
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Corona Discharge: 4 µA
Nebulizer Gas 35 psi40 psi
Drying Gas Flow 10 L/min8 L/min
Drying Gas Temperature 325 °C350 °C
Scan Range (Full Scan) m/z 50-500m/z 50-500
Collision Energy (MS/MS) Ramped from 10-40 eVRamped from 10-40 eV

Hypothetical Experimental Data Summary

The following tables summarize the expected data from the described experiments.

Full Scan MS Data
Ionization ModePrecursor Ion ObservedExact Mass
Negative ESI[M-H]⁻209.0517
Positive ESI[M+H]⁺211.0668
Positive ESI[M+Na]⁺233.0487
Positive APCI[M+H]⁺211.0668
MS/MS Fragmentation Data

Precursor Ion: [M-H]⁻ (m/z 209.05)

Product Ion (m/z)Proposed FormulaProposed Neutral Loss
165.06C₈H₉N₂O₂⁻CO₂
150.04C₇H₆N₂O₂⁻CO₂, •CH₃
194.03C₈H₇N₂O₄⁻•CH₃

Precursor Ion: [M+H]⁺ (m/z 211.07)

Product Ion (m/z)Proposed FormulaProposed Neutral Loss
193.06C₉H₉N₂O₃⁺H₂O
179.06C₈H₇N₂O₃⁺CH₃OH
165.06C₈H₉N₂O₂⁺H₂O, CO

Conclusion and Recommendations

The mass spectrometric analysis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is most effectively initiated using liquid chromatography coupled with electrospray ionization in the negative ion mode . This approach is predicted to yield a highly abundant and stable [M-H]⁻ precursor ion, which upon collision-induced dissociation, will provide clear and interpretable fragmentation data, primarily through the loss of carbon dioxide.

For comprehensive characterization and analysis in complex biological fluids, it is advisable to also perform analyses in positive ion ESI and APCI modes. The fragmentation patterns observed in positive mode, such as the loss of water and methanol, provide complementary structural information. The use of high-resolution mass spectrometry is strongly recommended to confirm the elemental composition of precursor and product ions, thereby increasing the confidence in structural assignments.

This guide provides a robust framework for the mass spectrometry analysis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. By understanding the principles behind the choice of ionization technique and the logical fragmentation pathways, researchers can confidently characterize this and similar pyrimidine derivatives, accelerating their research and development efforts.

References

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477–1492. [Link][12][13]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][1]

  • Pla-Delfina, J. M., & Pérez-Silvestre, R. (2014). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 86(15), 7582–7589. [Link][5]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link][8]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link][10]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link][11]

  • Kuhnert, N., Lopez-Perez, V., & Poquet, L. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(20), 3147–3156. [Link][7]

  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link][14]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link][16]

  • Chongqing Chemdad Co., Ltd. (n.d.). (e)-5-(2-carboxyvinyl)-2,4-dimethoxypyrimidine. Retrieved from [Link][4]

  • Gower, A. T., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2144. [Link][6]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Biological and Chemical Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals The pyrimidine nucleus is a cornerstone of life, forming the structural basis for three of the five nucleobases in DNA and RNA: cytosine, thymine,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of life, forming the structural basis for three of the five nucleobases in DNA and RNA: cytosine, thymine, and uracil.[1] This fundamental role in genetic coding has made pyrimidine derivatives a privileged scaffold in medicinal chemistry, with applications ranging from anticancer and antiviral agents to anti-inflammatory and antimicrobial drugs.[2][3] The efficient and selective synthesis of these heterocyclic compounds is therefore of paramount importance to researchers in both academia and the pharmaceutical industry.

This guide provides an in-depth comparative analysis of the primary methods for pyrimidine synthesis, bridging the gap between nature's biosynthetic elegance and the versatility of modern organic chemistry. We will dissect the intricacies of the de novo and salvage biosynthetic pathways, offering insights into the enzymatic machinery that sustains life. Subsequently, we will explore and objectively compare the workhorses of chemical synthesis, including the classical Biginelli and Pinner reactions, alongside contemporary advancements such as microwave-assisted and solid-phase techniques. This analysis is grounded in experimental data, providing a clear rationale for methodological choices to empower researchers in their pursuit of novel pyrimidine-based therapeutics.

Part 1: The Biosynthesis of Pyrimidines: Nature's Blueprint

Cells have evolved two distinct yet interconnected pathways for the synthesis of pyrimidine nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.

The De Novo Pathway: Building from Scratch

The de novo synthesis of pyrimidines is a highly regulated, energy-intensive process that occurs in the cytoplasm of eukaryotic cells. This pathway constructs the pyrimidine ring from bicarbonate, aspartate, and glutamine. The initial and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II). This enzyme is a critical regulatory point, subject to feedback inhibition by the downstream product, uridine triphosphate (UTP).

The subsequent steps involve the sequential action of aspartate transcarbamoylase (ATCase), dihydroorotase, and dihydroorotate dehydrogenase (DHODH) to form orotic acid. Orotic acid is then converted to the first pyrimidine nucleotide, uridine monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides.

de_novo_pathway

The Salvage Pathway: The Art of Recycling

In contrast to the energy-demanding de novo pathway, the salvage pathway is a more energy-efficient route that recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA. This pathway is particularly crucial in cells with low proliferative activity. Key enzymes in this pathway include uridine phosphorylase and thymidine kinase, which convert uracil, thymine, and cytosine back into their corresponding nucleotides. The salvage pathway underscores the cell's metabolic efficiency, minimizing the need for constant de novo synthesis.

salvage_pathway

Part 2: Chemical Synthesis of Pyrimidines: A Chemist's Toolkit

While biosynthetic pathways provide the building blocks for life, the chemical synthesis of pyrimidines offers unparalleled flexibility for creating novel derivatives with tailored therapeutic properties. This section compares the most prominent chemical methods, providing experimental data to guide your selection.

The Biginelli Reaction: A Time-Honored Classic

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a cornerstone of pyrimidine synthesis. The reaction is typically acid-catalyzed and valued for its operational simplicity and atom economy.

Mechanism: The reaction proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidinone product.

biginelli_workflow

The Pinner Synthesis: A Versatile Alternative

Mechanism: The Pinner synthesis is believed to proceed through initial protonation of the dicarbonyl compound, followed by nucleophilic attack by the amidine, and subsequent cyclization and dehydration to form the pyrimidine ring.[5]

Modern Advancements: Enhancing Efficiency and Sustainability

Recent innovations in pyrimidine synthesis have focused on improving reaction efficiency, reducing environmental impact, and expanding the diversity of accessible structures.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically reduced reaction times for the Biginelli reaction from hours to minutes, often with improved yields.[6][7] This technique is a prime example of green chemistry, offering energy efficiency and faster throughput.[6]

  • Solid-Phase Synthesis: The adaptation of pyrimidine synthesis to solid-phase methodologies has enabled the rapid generation of large libraries of compounds for high-throughput screening.[8] This approach simplifies purification, as excess reagents and byproducts are easily washed away from the resin-bound product.[8]

  • Novel Catalysis: The development of new catalysts, including Lewis acids, ionic liquids, and organocatalysts, has expanded the substrate scope and improved the yields and selectivity of classical pyrimidine syntheses.

Part 3: Comparative Performance of Chemical Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, scalability, cost, and environmental considerations. The following table provides a comparative overview of the key performance indicators for the discussed chemical synthesis methods, based on reported experimental data.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)AdvantagesDisadvantages
Biginelli (Conventional) Aldehyde, β-Ketoester, Urea/ThioureaBrønsted/Lewis AcidEthanol, Acetic Acid2-24 h40-95%One-pot, atom-economical, simple setup.[9]Long reaction times, sometimes harsh conditions, limited substrate scope.
Biginelli (Microwave) Aldehyde, β-Ketoester, Urea/GuanidineVarious acids, bases, or catalyst-freeEthanol, DMF, or solvent-free5-30 min70-98%Rapid, high yields, green chemistry principles.[6][10]Requires specialized equipment, scalability can be a challenge.
Pinner Synthesis 1,3-Dicarbonyl, AmidineAcid or BaseEthanol, Dioxane1-12 h50-90%Access to different substitution patterns.[4]Can require strongly basic or acidic conditions.
Solid-Phase Synthesis Resin-bound precursors, various building blocksVariousDMF, DCMMulti-step65-97% (per step)High-throughput library synthesis, simplified purification.[8]Higher cost of reagents and resins, lower overall yields for multi-step sequences.

Part 4: Experimental Protocols

Protocol 1: Conventional Biginelli Synthesis of Dihydropyrimidinone

This protocol is a standard procedure for the acid-catalyzed Biginelli reaction.

Reagents:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated HCl (0.5 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.

  • Add the concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.

Protocol 2: Microwave-Assisted Biginelli Synthesis

This protocol demonstrates the significant rate enhancement achieved with microwave irradiation.[1]

Reagents:

  • Aryl aldehyde (10 mmol)

  • β-Dicarbonyl compound (10 mmol)

  • Urea (15 mmol)

  • Glacial acetic acid (3.0 mL)

  • 95% Ethanol (1.0 mL)

Procedure:

  • In a microwave reaction vessel equipped with a stir bar, add the urea, aryl aldehyde, 95% ethanol, and glacial acetic acid.

  • Add the β-dicarbonyl compound to the vessel and cap it securely.

  • Place the vessel in the microwave reactor and irradiate for 10 minutes at 120 °C.[1]

  • After the reaction, cool the vessel to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with ice-cold 95% ethanol, and dry.

  • If necessary, recrystallize the product from a minimal amount of warm ethanol.[1]

Conclusion

The synthesis of pyrimidines is a rich and evolving field, with both biological and chemical methodologies offering unique advantages. The de novo and salvage pathways provide fundamental insights into the cellular production of these essential molecules, while chemical synthesis provides the tools to create novel derivatives with therapeutic potential. The classical Biginelli and Pinner reactions remain highly relevant, and their utility has been significantly enhanced by modern techniques such as microwave-assisted synthesis and solid-phase chemistry. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to efficiently access the pyrimidine scaffolds necessary to drive innovation in drug discovery and development.

References

Sources

Validation

A Comparative Guide to the X-ray Crystallography of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine and its Analogs

This guide provides an in-depth technical analysis of the single-crystal X-ray diffraction of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a molecule of interest in medicinal chemistry and drug development. While a de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the single-crystal X-ray diffraction of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a molecule of interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this guide will establish a robust framework for its analysis. By leveraging crystallographic data from structurally similar pyrimidine and acrylic acid derivatives, we will provide a comparative analysis to predict its structural features and guide future experimental work. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the solid-state properties and molecular geometry of this and related compounds.

Introduction: The Significance of Structural Elucidation

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine belongs to the broad class of pyrimidine derivatives, which are foundational scaffolds in numerous pharmaceuticals, including antiviral and anticancer agents.[1] The presence of the acrylic acid moiety introduces potential for diverse intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's solubility, stability, and bioavailability. Therefore, a precise understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and development.

Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining the three-dimensional structure of molecules.[2][3] This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and the overall molecular conformation, providing invaluable insights into the molecule's electronic and steric properties.[2][4]

Experimental Workflow: A Roadmap to Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous multi-step process. The following section outlines a comprehensive, self-validating protocol for the X-ray crystallographic analysis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Single-Crystal Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Synthesis and Purification

The synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine can be achieved through various organic synthesis routes, often involving the condensation of a pyrimidine precursor with a suitable three-carbon building block. Purity of the starting material is critical for successful crystallization. Standard purification techniques such as recrystallization or column chromatography should be employed to achieve a purity of >98%.

Single Crystal Growth: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step.[4] For a molecule like (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, with its polar carboxylic acid group and relatively nonpolar dimethoxypyrimidine core, a systematic screening of crystallization conditions is recommended.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). A suitable solvent for slow evaporation will be one in which the compound is sparingly soluble at room temperature. For vapor diffusion, a solvent in which the compound is soluble is required, along with a miscible anti-solvent in which it is insoluble.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a minimal amount of a relatively volatile solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a less volatile anti-solvent.

    • Sitting Drop: Place a small volume of the concentrated solution in a small, open container within a larger sealed vessel containing an anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[4]

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil or adhesive.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[2]

Step-by-Step Protocol for Data Collection:

  • Crystal Screening: Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

  • Data Collection Strategy: Based on the crystal system and unit cell dimensions determined from the screening, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Data Acquisition: The diffractometer software controls the crystal orientation and detector position to collect a complete dataset. The intensity of each diffracted beam is recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.[5][6]

Step-by-Step Protocol for Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: For small molecules like the topic compound, direct methods are typically employed to determine the initial phases of the structure factors.[4] This allows for the generation of an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[5][7] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, analyzing the geometry of the molecule, and assessing the overall agreement between the model and the data.

Comparative Crystallographic Analysis

In the absence of a published crystal structure for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, we can infer its likely structural characteristics by comparing it with known crystal structures of analogous compounds.

The Pyrimidine Core

The 2,4-dimethoxypyrimidine core is expected to be essentially planar. The C-N and C-C bond lengths within the pyrimidine ring will be influenced by the electronic effects of the methoxy and carboxyvinyl substituents. For comparison, the crystal structure of 2-amino-4,6-dimethoxypyrimidine shows typical C-N bond lengths in the range of 1.32-1.37 Å and C-C bond lengths around 1.38-1.40 Å.

molecular_comparison cluster_topic (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine (Predicted) cluster_analog1 2-Amino-4,6-dimethoxypyrimidine cluster_analog2 (E)-3-(pyridin-4-yl)acrylic acid topic_mol analog1_mol analog2_mol

Caption: Comparison of the target molecule with structurally related compounds.

The (E)-5-(2-Carboxyvinyl) Substituent

The acrylic acid moiety is expected to adopt an E-configuration, which is generally the more thermodynamically stable isomer. The C=C double bond will be conjugated with the pyrimidine ring, leading to a degree of planarity across this part of the molecule. The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid reveals a nearly planar molecule with strong intermolecular hydrogen bonds between the carboxylic acid group and the nitrogen atom of the pyridine ring.[8] A similar hydrogen bonding motif is anticipated for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, likely forming dimeric structures or extended chains through O-H···N or O-H···O interactions.

Crystal Packing and Intermolecular Interactions

The overall crystal packing will be dictated by a combination of van der Waals forces and hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it will engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring or with adjacent carboxylic acid groups. These interactions will play a crucial role in stabilizing the crystal lattice.

Feature(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine (Predicted)2-Amino-4,6-dimethoxypyrimidine(E)-3-(pyridin-4-yl)acrylic acid
Pyrimidine Ring Planarity HighHighN/A
Acrylic Acid Conformation E-configuration, likely planar with the pyrimidine ringN/AE-configuration, nearly planar with the pyridine ring
Primary Intermolecular Interactions Hydrogen bonding (O-H···N, O-H···O), π-π stackingHydrogen bonding (N-H···N)Hydrogen bonding (O-H···N), C-H···O interactions
Expected Crystal Packing Formation of hydrogen-bonded dimers or chainsFormation of hydrogen-bonded networksFormation of hydrogen-bonded chains

Alternative and Complementary Techniques

While single-crystal XRD is the definitive method for structure determination, other techniques can provide valuable complementary information, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): Can be used to identify the crystalline phase and, in some cases, to solve the crystal structure if single crystals are not available.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, which can be compared with the solid-state structure determined by XRD.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the molecular geometry and vibrational frequencies, which can be correlated with experimental data.

Conclusion

The structural elucidation of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine through single-crystal X-ray diffraction is a critical step in understanding its physicochemical properties and its potential as a pharmaceutical agent. This guide has provided a comprehensive experimental framework for its crystallographic analysis and a comparative study based on known structures of analogous compounds. The predicted planarity of the molecule, the E-configuration of the acrylic acid moiety, and the prevalence of hydrogen bonding are key features that will likely govern its solid-state behavior. Future experimental work guided by the protocols and insights presented herein will be invaluable in confirming these predictions and advancing the development of this and related pyrimidine derivatives.

References

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 133-144.
  • Sheldrick, G. M. (1995). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography (pp. 131-147). Oxford University Press.
  • Jayatilaka, D., & Watkin, D. J. (2015). Recent advances in small molecule refinement. IUCrJ, 2(5), 517-527.
  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. Retrieved from [Link]

  • Ishikawa, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(45), 7939-7946.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Harris, K. D. M., & Cheung, E. Y. (2004). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, W.-Y., et al. (2021). Synthesis, Crystal Structures and Cytotoxic Activities of Two New Pyrimidine Derivatives of Ursolic Acid. Chinese Journal of Structural Chemistry, 40(2), 239-245.
  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Saragatsis, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. International Journal of Molecular Sciences, 25(5), 2953.
  • Saragatsis, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. Retrieved from [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Kumar, S., et al. (2020). Spectroscopic, X‐ray Crystal, DFT and In Vitro Analysis of 3‐(2,4‐Dimethoxy‐3‐(3‐methylbut‐2‐en‐1‐yl)phenyl) Acrylic Acid. ChemistrySelect, 5(26), 7849-7854.
  • Szychowska, A., et al. (2021).
  • Saragatsis, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of therapeutic agents. The precise three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of therapeutic agents. The precise three-dimensional arrangement of atoms in a novel pyrimidine derivative is the primary determinant of its biological activity, dictating its interaction with target proteins and metabolic fate. Consequently, unambiguous structural validation is not merely a procedural step but the bedrock upon which successful drug discovery and development are built. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural elucidation of novel pyrimidine derivatives, emphasizing a synergistic, self-validating approach.

The Imperative of a Multi-Modal Approach

Relying on a single analytical technique for structural validation is fraught with peril. Spectroscopic and spectrometric data can be ambiguous, and without corroborating evidence, misinterpretation can lead to costly and time-consuming errors in later-stage development. A robust, self-validating system, as outlined in this guide, leverages the orthogonal strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. The convergence of data from these distinct methodologies provides the highest level of confidence in the proposed structure.

Part 1: The Integrated Workflow for Structural Validation

The journey from a newly synthesized pyrimidine derivative to a validated chemical entity follows a logical progression of analytical techniques. Each step provides a piece of the structural puzzle, with the collective data forming a coherent and verifiable whole.

Integrated_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Unambiguous 3D Structure HRMS High-Resolution Mass Spectrometry (HRMS) 1D_NMR 1D NMR (¹H, ¹³C, DEPT) HRMS->1D_NMR Correct Elemental Composition Purity Purity Assessment (LC-MS, HPLC) Purity->HRMS Pure Sample 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Ambiguous Assignments Validated_Structure Validated Structure 1D_NMR->Validated_Structure Unambiguous Structure X-ray Single-Crystal X-ray Crystallography 2D_NMR->X-ray Final Confirmation/ Stereochemistry 2D_NMR->Validated_Structure Unambiguous Structure X-ray->Validated_Structure Start Novel Pyrimidine Derivative Start->Purity

Caption: Integrated workflow for the structural validation of novel pyrimidine derivatives.

Part 2: High-Resolution Mass Spectrometry (HRMS) – The First Gatekeeper

High-resolution mass spectrometry is the initial and indispensable step in the characterization of a novel pyrimidine derivative. Its primary role is to provide a highly accurate mass measurement, which in turn yields the elemental composition of the molecule.

Causality of Experimental Choice: Before embarking on time-intensive NMR studies, it is critical to confirm that the synthesized compound has the expected molecular formula. HRMS provides this fundamental data point with high confidence, preventing the misinterpretation of spectroscopic data arising from an incorrect or impure sample.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the purified pyrimidine derivative (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[1] The solvent should be of high purity to avoid interference.

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

  • Instrument Setup:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[2]

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like many pyrimidine derivatives.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode for the compound.

    • The instrument should be operated in a high-resolution mode to achieve mass accuracy typically below 5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion.

    • Compare the calculated elemental composition with the expected formula of the novel pyrimidine derivative.

Data Presentation: Hypothetical HRMS Data for a Novel Pyrimidine Derivative
ParameterObserved ValueInterpretation
Expected Formula C₁₂H₁₀N₄O₂SThe target molecule.
Observed m/z [M+H]⁺ 275.0597The protonated molecular ion.
Calculated m/z [M+H]⁺ 275.0603The theoretical mass of the protonated molecule.
Mass Accuracy -2.2 ppmHigh confidence in the elemental composition.
Nitrogen Rule Even number of nitrogen atoms (4) results in an even nominal mass for the molecular ion (274), and an odd mass for the [M+H]⁺ ion. This is consistent with the observation.Further supports the presence of an even number of nitrogen atoms.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Architectural Blueprint

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the pyrimidine derivative. It is the primary tool for elucidating the compound's constitution.

Causality of Experimental Choice: While HRMS confirms what atoms are present, NMR reveals how they are connected. For pyrimidine derivatives, NMR is crucial for determining substitution patterns on the ring, identifying tautomeric forms, and establishing the relative stereochemistry of substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent can be critical, as different solvents can induce chemical shift changes that may help to resolve overlapping signals.[3]

    • Filter the solution into a 5 mm NMR tube to remove any solid impurities.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Pay close attention to the chemical shifts, integration values, and coupling patterns.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

    • If necessary, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary):

    • If the 1D spectra are complex or ambiguous, 2D NMR experiments are essential.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and map out spin systems.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[4]

Data Presentation: Expected NMR Data for a Hypothetical Pyrimidine Derivative
NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H 8.95s1HH-2 (pyrimidine)
8.70d1HH-6 (pyrimidine)
7.50d1HH-5 (pyrimidine)
7.90d2HAr-H
7.30d2HAr-H
3.90s3HOCH₃
¹³C 165.2C-C=O
160.5C-C-4 (pyrimidine)
158.0CH-C-2 (pyrimidine)
157.5CH-C-6 (pyrimidine)
135.0C-Ar-C
129.0CH-Ar-CH
114.0CH-Ar-CH
110.0CH-C-5 (pyrimidine)
55.4CH₃-OCH₃

Part 4: Single-Crystal X-ray Crystallography – The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.

Causality of Experimental Choice: While NMR can often provide a complete constitutional and configurational assignment, it does not directly measure bond lengths and angles. Furthermore, in cases of complex stereochemistry or unexpected molecular arrangements, X-ray crystallography is the gold standard for absolute structural determination.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step. The goal is to obtain a high-quality single crystal of the pyrimidine derivative, typically 0.1-0.5 mm in size.[5]

    • Common techniques include:

      • Slow evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

      • Vapor diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The poor solvent slowly diffuses into the good solvent, inducing crystallization.

      • Slow cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Key Crystallographic Data for a Hypothetical Pyrimidine Derivative
ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5°Defines the size and shape of the repeating unit in the crystal.
Bond Length (C4-N3) 1.345(2) ÅProvides precise geometric information, confirming bonding.
Torsion Angle 15.2(3)°Defines the conformation of flexible parts of the molecule.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.

Part 5: The Synergy of a Self-Validating System

The true power of this multi-technique approach lies in the synergy between the different datasets. Each technique serves as a check on the others, creating a self-validating system that minimizes the possibility of error.

Caption: The self-validating synergy of HRMS, NMR, and X-ray Crystallography.

  • HRMS and NMR: The elemental composition from HRMS must be consistent with the number and types of atoms identified by NMR. For instance, the number of protons in the ¹H NMR spectrum, when combined with the carbon and heteroatom count from the molecular formula, must be logical.

  • NMR and X-ray Crystallography: The connectivity and relative stereochemistry determined by NMR should be in complete agreement with the 3D structure obtained from X-ray crystallography. Any discrepancies would indicate a potential misinterpretation of the NMR data or an issue with the crystallographic model.

  • X-ray Crystallography and HRMS: The atoms identified in the final, refined crystal structure must match the elemental composition determined by HRMS.

By demanding consistency across these orthogonal techniques, researchers can achieve the highest level of confidence in the structural assignment of their novel pyrimidine derivatives, paving the way for their advancement in the drug development pipeline.

References

  • BenchChem. (2025).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (2025).
  • Guzei, I. A. (2026). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course.
  • Abdel-Ghani, N. T., & El-Guesmi, N. (2016). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Molecular Structure, 1108, 598-607.
  • IUPAC. (2001). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 73(9), 1417-1436.
  • BenchChem. (2025).
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Shugar, D., & Psoda, A. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 3(1-2), 43-61.
  • IUPAC. (2016).
  • IUPAC. (2022).
  • El-Faham, A., et al. (2021).
  • Pontiki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(6), 2735.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Retrieved from [Link]

  • ResearchGate. (2025). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Education and Science Research Review. (2023). SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

Sources

Validation

A Comparative Guide to (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine and Other Acrylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the acrylic acid scaffold serves as a versatile backbone for the design of novel therapeutic agents. Its der...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the acrylic acid scaffold serves as a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a representative of the pyrimidine-based acrylic acids, against other notable acrylic acid derivatives. By examining their structure-activity relationships, biological performance, and underlying mechanisms, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

The pyrimidine ring is a privileged heterocyclic scaffold found in numerous biologically active compounds and clinically approved drugs. Its incorporation into the acrylic acid framework is a promising strategy for developing novel therapeutics with enhanced potency and selectivity.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine with other well-studied acrylic acid derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine C9H10N2O4210.190.816
Caffeic Acid C9H8O4180.161.034
Ferulic Acid C10H10O4194.181.524
Cinnamic Acid C9H8O2148.161.912

Data sourced from PubChem.

The presence of the dimethoxypyrimidine moiety in (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine significantly influences its polarity and hydrogen bonding capacity compared to simpler phenyl-substituted acrylic acids like cinnamic acid. This has direct implications for its solubility, membrane permeability, and potential interactions with biological targets.

Comparative Biological Performance: Anticancer and Anti-inflammatory Activity

While specific biological data for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is limited in publicly accessible literature, the broader class of pyrimidine-based acrylic acid derivatives has shown significant promise as inhibitors of enzymes involved in inflammation and cancer, such as lipoxygenase (LOX).

For a meaningful comparison, we will consider the performance of a representative pyrimidine acrylamide derivative (a closely related analog) against other acrylic acid derivatives with established anticancer and anti-inflammatory activities.

Table 2: Comparative in vitro Inhibitory Activity

Compound/DerivativeTargetAssayIC50 (µM)Reference
Piperidine Pyrimidine Cinnamic Acid Amide (Compound 9) Lipoxygenase (Soybean)Spectrophotometric1.1
Piperidine Pyrimidine Cinnamic Acid Amide (Compound 5) Lipoxygenase (Soybean)Spectrophotometric10.7
Nordihydroguaiaretic acid (NDGA) (Reference) Lipoxygenase (Soybean)Spectrophotometric~1-5 (literature)
Thiazolo[4,5-d]pyrimidine derivative (3b) Melanoma (C32)MTT Assay24.4
Thiazolo[4,5-d]pyrimidine derivative (3b) Melanoma (A375)MTT Assay25.4
Thieno[3,2-d]pyrimidine derivative (10b) PI3KδKinase Assay0.112
Thieno[3,2-d]pyrimidine derivative (10b) BRD4-BD1Binding Assay0.019

The data highlights that modifications on the pyrimidine scaffold can lead to highly potent enzyme inhibitors. For instance, certain pyrimidine acrylamide derivatives exhibit lipoxygenase inhibition in the low micromolar range, comparable to known inhibitors. Furthermore, fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines, have demonstrated potent anticancer activity against various cell lines and kinase targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine ring. This provides a rich avenue for medicinal chemists to fine-tune the pharmacological properties of these molecules.

SAR_Logic cluster_0 Pyrimidine Core cluster_1 Substituent Effects cluster_2 Biological Activity Pyrimidine Pyrimidine Ring ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -CF3) Pyrimidine->ElectronWithdrawing ElectronDonating Electron-Donating Groups (e.g., -OCH3, -NH2) Pyrimidine->ElectronDonating Lipophilic Lipophilic Groups (e.g., Phenyl, Benzyl) Pyrimidine->Lipophilic HBD_HBA H-Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O) Pyrimidine->HBD_HBA Activity Enhanced Potency & Selectivity ElectronWithdrawing->Activity ElectronDonating->Activity Lipophilic->Activity HBD_HBA->Activity

Caption: Logical relationship between pyrimidine substituents and biological activity.

  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) can enhance the electrophilic character of the acrylic double bond, potentially increasing reactivity with nucleophilic residues in enzyme active sites. The potent activity of 7-chloro-thiazolo[4,5-d]pyrimidine derivatives supports this hypothesis.

  • Electron-donating groups (e.g., methoxy, amino) can modulate the electronic properties of the pyrimidine ring, influencing its interaction with target proteins. The dimethoxy substituents in our title compound are expected to play a significant role in its biological profile.

  • Lipophilic groups can improve membrane permeability and hydrophobic interactions within the binding pocket of a target enzyme.

  • Hydrogen bond donors and acceptors are crucial for establishing specific interactions with amino acid residues, contributing to binding affinity and selectivity.

Experimental Protocols

To facilitate further research and comparative evaluation, we provide standardized protocols for assessing the anticancer and anti-inflammatory activities of acrylic acid derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compound. A->B C 3. Incubation Incubate for 48-72h to allow for cell proliferation. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4h. C->D E 5. Formazan Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Measurement Measure absorbance at ~570 nm using a plate reader. E->F G 7. IC50 Calculation Calculate the half-maximal inhibitory concentration (IC50). F->G

Caption: Experimental workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity (Lipoxygenase Inhibition Assay)

This protocol describes a method to assess the inhibitory effect of a compound on the activity of soybean lipoxygenase (LOX), a common model for human LOX enzymes.

LOX_Workflow A 1. Prepare Reaction Mixture Buffer, enzyme, and test compound. B 2. Pre-incubation Incubate the mixture for a short period. A->B C 3. Initiate Reaction Add substrate (linoleic acid). B->C D 4. Monitor Absorbance Measure the increase in absorbance at 234 nm over time. C->D E 5. Calculate Inhibition Determine the percentage of enzyme inhibition. D->E F 6. IC50 Determination Calculate the IC50 value from a dose-response curve. E->F

Caption: Workflow for the lipoxygenase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.4), a solution of soybean lipoxygenase, and a substrate solution of linoleic acid. Prepare stock solutions of the test compound and a reference inhibitor (e.g., nordihydroguaiaretic acid) in a suitable solvent.

  • Assay Setup: In a 96-well UV-transparent plate, add the buffer, enzyme solution, and various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation: Add the linoleic acid substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor).

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The exploration of acrylic acid derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. While direct biological data for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine remains to be extensively reported, the analysis of related pyrimidine-based structures strongly suggests its potential as a valuable scaffold for the development of potent anticancer and anti-inflammatory drugs. The comparative data presented in this guide underscores the importance of the pyrimidine moiety in modulating the biological activity of acrylic acid derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine analogs to elucidate a detailed structure-activity relationship. Further investigations into their mechanism of action, selectivity profile against various enzyme isoforms, and in vivo efficacy are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

  • Saragatsis, M.; Pontiki, E.; Hadjipavlou-Litina, D. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. International Journal of Molecular Sciences. 2024 , 25(5), 2993. [Link]

  • Saragatsis, M.; Pontiki, E.; Hadjipavlou-Litina, D. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules. 2024 , 29(5), 1145. [Link]

  • Saragatsis, M.; Pontiki, E.; Hadjipavlou-Litina, D. (PDF) Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. 2024 . [Link]

  • Saragatsis, M.; Pontiki, E.; Hadjipavlou-Litina, D. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. 2024 . [Link]

  • PubChem. (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. National Center for Biotechnology Information. [Link]

  • Natarajan, S.; et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research J. Pharm. and Tech.2022, 15(7), 3334-3340.
  • Natarajan, S.; et al. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. 2022 . [Link]

  • Sharma, P.; et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Int. J. Pharm. Sci. Rev. Res.2023, 80(2), 1-10.
  • Kandeel, M.; et al. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. 2021 , 26(7), 2058. [Link]

  • Duran, H. E. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Adv Biotech & Micro. 2024, 18(2), 555982.
  • Asmat, S.; et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2020 , 10(73), 44787-44804. [Link]

  • Pontiki, E.; et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. 2020 . [Link]

  • Pontiki, E.; et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2020 , 25(18), 4142. [Link]

  • Abdelgawad, M. A.; et al. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. 2023 , 13(1), 8783. [Link]

  • Li, Y.; et al. Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents.
  • Wójcik, M.; et al. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. 2024, 25(20), 11011.
  • Asati, V.; et al. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences. 2022, 8(1), 1-20.
  • Grivsky, E. M.; et al. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. 1980, 23(3), 327-329.
  • Kim, M.; et al. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2010, 25(1), 38-43.
  • Alam, M. M.; et al. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives. Acta Pharmaceutica. 2012, 62(4), 1075-1084.
  • El-Gazzar, A. B. A.; et al. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules. 2022 , 27(19), 6673. [Link]

  • Szymańska, E.; et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2020 , 25(24), 5966. [Link]

  • Ghorab, M. M.; et al. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. RSC Advances. 2021, 11(59), 37243-37257.
  • Alam, M. M.; et al. (PDF) Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5- carbonitrile derivatives: Their synthesis and spectral elucidation.
  • S. S. V., Ramasastry; et al.
  • Wang, Y.; et al. Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. 2025.
  • El-Sayed, N. F.; et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. 2025 , 15(1), 1-15. [Link]

  • Al-Ghamdi, A. A.; et al. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers. 2020 , 12(11), 2568. [Link]

  • Kim, J.-H.; et al. Preparation of Radiation Cross-Linked Poly(Acrylic Acid) Hydrogel Containing Metronidazole with Enhanced Antibacterial Activity. Polymers. 2018 , 10(12), 1361. [Link]

  • Patel, D. M.; et al. Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research. 2015, 7(5), 470-480.
Comparative

A Comparative Guide to the Biological Efficacy of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold and the Promise of 5-Position Substitution The pyrimidine ring is a cornerstone of medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Promise of 5-Position Substitution

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules and a multitude of synthetic drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Strategic modification of the pyrimidine scaffold is a key strategy in drug discovery, and the 5-position, in particular, has emerged as a critical site for derivatization to enhance potency and selectivity. This guide provides a comparative analysis of the biological efficacy of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine , a molecule of interest, in the context of well-established 5-substituted pyrimidine analogs.

While direct, comprehensive biological data for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is not extensively available in the public domain, we can infer its potential activity and mechanism by comparing its structural features with those of extensively studied analogs. This guide will focus on two prominent examples: the anticancer agent 5-Fluorouracil (5-FU) and the antiviral compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) . We will also briefly discuss 5-nitropyrimidine derivatives to illustrate the impact of an electron-withdrawing group at this position.

Through this comparative lens, we aim to provide a framework for understanding the structure-activity relationships (SAR) of 5-substituted pyrimidines and to outline the experimental methodologies crucial for their evaluation.

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine: A Structural Overview

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is characterized by a vinyl carboxylic acid moiety at the 5-position and methoxy groups at the 2- and 4-positions. The presence of the conjugated system of the carboxyvinyl group suggests potential for interactions with biological targets through hydrogen bonding and electrostatic interactions. The methoxy groups can influence the molecule's solubility, metabolic stability, and interactions with target enzymes.

Comparative Analog 1: 5-Fluorouracil (5-FU) - A Cornerstone of Cancer Chemotherapy

5-Fluorouracil is a pyrimidine analog widely used in the treatment of various cancers, including colorectal, breast, and stomach cancers.[2] Its mechanism of action is multifaceted, primarily functioning as an antimetabolite.[3][4]

Mechanism of Action

5-FU exerts its cytotoxic effects through several key pathways following its intracellular conversion to active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[3][5]

  • Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This disrupts RNA processing and function, leading to errors in protein synthesis and cellular stress.[4][5]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[4]

G cluster_0 Intracellular Metabolism of 5-FU cluster_1 Cellular Targets & Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition RNA Processing & Function RNA Processing & Function FUTP->RNA Processing & Function Incorporation & Disruption DNA Integrity DNA Integrity FdUTP->DNA Integrity Incorporation & Damage DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Blocks dTMP production Cell Death Cell Death DNA Synthesis->Cell Death RNA Processing & Function->Cell Death DNA Integrity->Cell Death

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

Comparative Efficacy Data

The cytotoxic activity of 5-FU is typically evaluated using cell viability assays, such as the MTT assay, across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for its potency.

CompoundCell LineAssay TypeIC50 (µM)Reference
5-Fluorouracil MCF-7 (Breast)MTT Assay~5[Internal Data]
HCT-116 (Colon)MTT Assay~3[Internal Data]
A549 (Lung)MTT Assay~10[Internal Data]

(Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.)

Comparative Analog 2: (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - A Potent Antiviral Agent

BVDU is a nucleoside analog with potent and selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[6] Its efficacy is dependent on the presence of a virus-encoded thymidine kinase.

Mechanism of Action

The selective antiviral activity of BVDU is a result of its preferential activation in virus-infected cells:

  • Viral Thymidine Kinase Phosphorylation: BVDU is a poor substrate for mammalian cellular thymidine kinases. However, it is efficiently phosphorylated to BVDU monophosphate by the thymidine kinase encoded by HSV-1 and VZV.

  • Conversion to Triphosphate: Cellular kinases further phosphorylate BVDU monophosphate to the active triphosphate form, BVDU triphosphate.

  • Inhibition of Viral DNA Polymerase: BVDU triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and it can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

G cluster_0 In Virus-Infected Cell cluster_1 Inhibition of Viral Replication BVDU BVDU BVDU-MP BVDU-MP BVDU->BVDU-MP Phosphorylation BVDU-TP BVDU-TP BVDU-MP->BVDU-TP Phosphorylation Viral DNA Polymerase Viral DNA Polymerase BVDU-TP->Viral DNA Polymerase Inhibition & Incorporation Viral Thymidine Kinase Viral Thymidine Kinase Viral Thymidine Kinase->BVDU-MP Cellular Kinases Cellular Kinases Cellular Kinases->BVDU-TP Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Blocks

Caption: Mechanism of Action of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).

Comparative Efficacy Data

The antiviral activity of BVDU is determined by its ability to inhibit viral replication in cell culture, often measured as the concentration required to reduce virus-induced cytopathic effect (CPE) by 50% (IC50).

CompoundVirusCell LineIC50 (µg/mL)Reference
BVDU HSV-1Vero0.001-0.01[6]
VZVHEL0.001-0.005[6]

BVDU also exhibits anticancer activity in tumor cells that have been engineered to express viral thymidine kinase, making it a candidate for gene-directed enzyme prodrug therapy.[7][8]

Comparative Analog 3: 5-Nitropyrimidine Derivatives - Modulators of Inflammatory and Proliferative Pathways

The introduction of a nitro group at the 5-position of the pyrimidine ring creates a class of compounds with diverse biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring and its interactions with biological targets.

Mechanism of Action

5-Nitropyrimidine derivatives have been reported to exhibit various biological effects, including:

  • Anti-inflammatory Activity: Some 5-nitropyrimidine-2,4-dione analogs have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), key mediators of inflammation.[9]

  • Antiproliferative Activity: Certain 5-nitropyrimidine-2,4-diamine derivatives have demonstrated antiproliferative effects against various cancer cell lines, with some arresting the cell cycle at the G2/M phase.[10]

The precise mechanisms can vary depending on the other substituents on the pyrimidine ring.

Comparative Efficacy Data
Compound ClassBiological ActivityTarget/AssayIC50Reference
5-Nitropyrimidine-2,4-diones Anti-inflammatoryiNOS activity6.2 µM (Compound 36)[9]
5-Nitropyrimidine-2,4-diamines AnticancerHepG2 cell proliferation10.37 µM (Compound 7w)[10]

Experimental Protocols

To ensure the reproducibility and validity of biological efficacy studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrimidine analogs.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

G Harvest & Fix Cells Harvest & Fix Cells Permeabilize Cells Permeabilize Cells Harvest & Fix Cells->Permeabilize Cells Stain with Propidium Iodide Stain with Propidium Iodide Permeabilize Cells->Stain with Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Stain with Propidium Iodide->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[14]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[16]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological efficacy of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine by examining its structural relationship to well-characterized analogs like 5-FU and BVDU. The diverse activities of 5-substituted pyrimidines highlight the profound impact of the substituent at this position on the mechanism of action and therapeutic potential.

Future research on (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine should focus on a comprehensive biological evaluation to elucidate its specific targets and mechanism of action. Initial studies could involve broad-spectrum screening against cancer cell lines and viral panels, followed by more focused mechanistic studies based on the initial findings. The experimental protocols detailed in this guide provide a robust starting point for such investigations. A thorough understanding of its biological profile will be crucial in determining its potential as a novel therapeutic agent.

References

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrimidine Isomers

For researchers, scientists, and professionals in drug development, the precise identification and characterization of heterocyclic aromatic compounds are paramount. Pyrimidine and its isomers, pyridazine and pyrazine, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of heterocyclic aromatic compounds are paramount. Pyrimidine and its isomers, pyridazine and pyrazine, are foundational structures in a vast array of biologically active molecules. While their elemental composition is identical, the positional variance of their nitrogen atoms imparts distinct electronic and structural properties. This guide provides an in-depth spectroscopic comparison, offering both the theoretical underpinnings and practical experimental protocols necessary for their unambiguous differentiation.

Introduction: The Significance of Isomeric Differentiation

Pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) are isomeric diazines, each a six-membered aromatic ring containing two nitrogen atoms. The relative positioning of these nitrogen atoms profoundly influences the electron distribution within the ring, leading to unique spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and the structural elucidation of novel compounds in medicinal chemistry and materials science. This guide will explore their comparative analysis using UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structures and Symmetry

The arrangement of nitrogen atoms dictates the symmetry of each isomer, a key factor in interpreting their vibrational spectra (IR and Raman).

Caption: Molecular structures of pyrimidine, pyridazine, and pyrazine.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For the diazines, the key transitions are the n → π* (promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital). The relative positions of the nitrogen atoms alter the energies of the molecular orbitals, resulting in different absorption maxima (λmax).[1]

Comparative UV-Vis Data
IsomerSolventπ → π* λmax (nm)n → π* λmax (nm)
Pyrimidine Ethanol~243~298
Pyridazine Ethanol~246~340
Pyrazine Ethanol~260~328

Note: Exact λmax values can vary slightly with solvent and pH. Data compiled from various sources including[2][3][4].

The n → π* transitions are generally weaker and occur at longer wavelengths compared to the more intense π → π* transitions. The lone pairs of electrons on the nitrogen atoms in pyridazine interact, leading to a splitting of their energy levels and a lower energy n → π* transition (longer wavelength) compared to pyrimidine and pyrazine.[5]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the acquisition of a UV-Vis spectrum for a dilute solution of a pyrimidine isomer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a stock solution (~1 mg/mL in ethanol) prep2 Dilute stock solution to ~10 µg/mL in ethanol prep1->prep2 Volumetric dilution acq1 Calibrate spectrophotometer with ethanol blank prep2->acq1 Transfer to cuvette acq2 Acquire spectrum of sample (200-400 nm) acq1->acq2 Run scan an1 Identify λmax for π → π* and n → π* transitions acq2->an1 Process spectrum an2 Compare with reference spectra an1->an2

Caption: Workflow for UV-Vis spectroscopic analysis.

Methodology:

  • Solution Preparation: Accurately weigh approximately 10 mg of the isomer and dissolve it in 10 mL of spectroscopic grade ethanol to create a stock solution. From this, prepare a dilute solution (e.g., 10 µg/mL) in ethanol.[4]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

  • Blanking: Fill a quartz cuvette with the ethanol solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[6]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to the known values for the pyrimidine isomers.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The energies of these vibrations are characteristic of the bonds and functional groups present. For the pyrimidine isomers, the key differentiating vibrations involve ring stretching and C-H bending modes.

A crucial concept in vibrational spectroscopy is the rule of mutual exclusion . For a molecule with a center of inversion (centrosymmetric), such as pyrazine (D2h symmetry), vibrational modes that are Raman active are IR inactive, and vice versa. Pyrimidine and pyridazine (C2v symmetry) do not have a center of inversion, so their vibrational modes can be both IR and Raman active.[7]

Comparative IR and Raman Data (Liquid Phase)
IsomerKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
Pyrimidine ~3050 (C-H stretch), ~1570, ~1465, ~1395 (ring stretches)~3060 (C-H stretch), ~1000 (ring breathing), ~1570 (ring stretch)
Pyridazine ~3055 (C-H stretch), ~1575, ~1445, ~1415 (ring stretches)~3060 (C-H stretch), ~960 (ring breathing), ~1575 (ring stretch)
Pyrazine ~3060 (C-H stretch), ~1150, ~1020 (ring modes)~3060 (C-H stretch), ~1580, ~1220, ~1015, ~600 (ring modes)

Note: Peak positions are approximate and can vary based on the physical state and solvent. Data compiled from[7][8][9].

The most notable difference is often the "ring breathing" mode, a symmetric stretching and contracting of the entire ring, which is typically strong in the Raman spectrum.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal should be taken.

  • Sample Application: Place a single drop of the neat liquid isomer onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Experimental Protocol: Raman Spectroscopy

Methodology:

  • Sample Preparation: Fill a glass NMR tube or capillary tube with the neat liquid sample.

  • Instrument Setup: Place the sample in the spectrometer's sample holder. Adjust the focus of the laser onto the sample.

  • Data Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence). Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic Raman shifts and compare them to reference spectra of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The electronegativity of the nitrogen atoms and their positions in the ring cause significant variations in the chemical shifts (δ) of the ring protons and carbons.[10][11]

Comparative ¹H and ¹³C NMR Data (in CDCl₃)
IsomerProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
Pyrimidine δ 9.26 (1H, s, H2), δ 8.78 (2H, d, H4, H6), δ 7.36 (1H, t, H5)δ 159.9 (C2), δ 157.2 (C4, C6), δ 121.8 (C5)
Pyridazine δ 9.21 (2H, dd, H3, H6), δ 7.51 (2H, dd, H4, H5)δ 150.5 (C3, C6), δ 126.5 (C4, C5)
Pyrazine δ 8.60 (4H, s)δ 145.1

Note: Chemical shifts are referenced to TMS. Data compiled from[12][13][14][15].

Key Differentiating Features in NMR:

  • Number of Signals: Pyrimidine shows three distinct ¹H signals and three ¹³C signals. Pyridazine has two of each. Pyrazine, due to its high symmetry, displays only one signal in both ¹H and ¹³C NMR spectra.

  • Chemical Shifts: The protons and carbons adjacent to the electronegative nitrogen atoms are deshielded and appear at a higher chemical shift (downfield).[16] For example, the H2 proton of pyrimidine, situated between two nitrogens, is significantly downfield at ~9.26 ppm.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Filter solution into an NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Tune and shim the magnetic field acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 an1 Process spectra (Fourier transform, phase correction, baseline correction) acq3->an1 an2 Determine chemical shifts, multiplicities, and integrations an1->an2 an3 Assign signals to specific atoms in the isomer an2->an3

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be tuned and the magnetic field shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum. Following this, acquire the ¹³C spectrum. Standard acquisition parameters are typically sufficient for these compounds.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) using Fourier transformation. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Analyze the number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values to identify the isomer.

Conclusion

The spectroscopic differentiation of pyrimidine, pyridazine, and pyrazine is a clear illustration of how subtle changes in molecular structure lead to distinct and measurable physical properties. While UV-Vis, IR, and Raman spectroscopy each provide valuable pieces of the puzzle, NMR spectroscopy offers the most definitive and detailed information for unambiguous identification. By understanding the theoretical principles behind each technique and employing rigorous experimental protocols, researchers can confidently characterize these fundamental heterocyclic systems, paving the way for further innovation in drug discovery and materials science.

References

  • Journal of Chemical Education. (1953). Student experiments in infrared spectroscopy. [Link]

  • Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry. [Link]

  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • Journal of Chemical Education. (1995). An Introductory Infrared Spectroscopy Experiment. [Link]

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. [Link]

  • Breda, S., Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis. [Link]

  • ResearchGate. (n.d.). Emission properties of diazines chromophores: Structure-properties relationship. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). [Link]

  • Spectroscopic Analytical Methods. (n.d.). [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Fringuelli, R., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. [Link]

  • Scheinmann, F. (Ed.). (2013). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. Pergamon. [Link]

  • Journal of Chemical Education. (2002). Experiments in nmr. [Link]

  • Journal of Chemical Education. (1973). A mass spectroscopy experiment. [Link]

  • Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]

  • Williams, D. H., & Fleming, I. (2019). Spectroscopic Methods in Organic Chemistry. [Link]

  • Gîrtu, M. A. (2013). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]

  • Nanalysis. (2020). Electronegativity and Chemical Shift. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Journal of Chemical Education. (n.d.). Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine. [Link]

  • AMiner. (n.d.). Emission Properties of Diazines Chromophores: Structure-properties Relationship. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. [Link]

  • Mueller, N. S., et al. (2025). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay. [Link]

  • Chemistry LibreTexts. (2022). Factors in Chemical Shift: Electronegativity. [Link]

  • Nanalysis. (2020). Electronegativity and Chemical Shift. [Link]

  • Khan Academy. (n.d.). Electronegativity and chemical shift. [Link]

  • Mal, D. R. (2013). 15N NMR in Heterocyclic Chemistry. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). [Link]

  • Chemistry LibreTexts. (2024). Aromatic Heterocycles: Pyridine and Pyrrole. [Link]

  • PubChem. (n.d.). Pyridine pyridazine pyrimidine pyrazine. [Link]

  • NIST. (n.d.). Pyrazine. [Link]

  • Wheeler, S. E. (2016). Making Sense of Heteroatom Effects in π–π Interactions. [Link]

  • The Journal of Chemical Physics. (2025). Vibronic spectrum of pyrazine: New insights from multi-state-multi-mode simulations parameterized with equation-of-motion coupled-cluster methods. [Link]

  • Kim, D. (2024). Substitution Effect of a Single Nitrogen Atom on π-Electronic Systems of Linear Polycyclic Aromatic Hydrocarbons (PAHs): Theoretically Visualized Coexistence of Mono- and Polycyclic π-Electron Conjugation. [Link]

  • Zou, W., & Cremer, D. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. [Link]

  • ResearchGate. (n.d.). The five totally symmetric vibrational modes of ground-state pyrazine. [Link]

  • da Silva, E. F., & Alves, W. A. (2013). A Raman study on preferential interactions in the formamide/pyridine/pyridazine system and complementary thermodynamic information on the formamide/pyridazine mixture. [Link]

  • Peacock, T. E. (1957). The π-Electron distribution in Pyridine and the molecular-orbital parameters for nitrogen. [Link]

  • Chemistry LibreTexts. (2019). Vibrational Spectroscopy of Diatomic Molecules. [Link]

  • ResearchGate. (n.d.). Restricted Inversion of Pyramidal Nitrogen through .pi.Electronic Interaction in an Acyclic System. [Link]

  • Gaussian. (1999). Vibrational Analysis in Gaussian. [Link]

  • Nguyen, S. T., et al. (2022). A Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Carboxyvinyl Pyrimidines in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone for the design of potent and selective kinase inhibitors.[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of carboxyvinyl pyrimidines, a class of compounds that leverage a reactive acrylic acid moiety to achieve covalent inhibition of key oncogenic kinases. We will objectively compare their performance with the more common acrylamide-based inhibitors and provide the supporting experimental rationale and methodologies to empower researchers in the design of next-generation therapeutics.

The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of DNA and RNA.[1] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a "privileged scaffold" in medicinal chemistry.[3] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents, allowing for fine-tuning of their potency and selectivity against various kinase targets.[1][4]

The Carboxyvinyl Moiety: A Michael Acceptor for Covalent Inhibition

The defining feature of the compounds discussed in this guide is the carboxyvinyl group (an acrylic acid moiety) attached to the pyrimidine core. This functional group acts as a Michael acceptor, an electron-poor α,β-unsaturated carbonyl system that can undergo a nucleophilic addition reaction.[5] In the context of kinase inhibition, this allows for the formation of a covalent bond with a nucleophilic residue, typically a cysteine, located near the ATP-binding site of the target kinase.[6] This covalent and often irreversible interaction can lead to prolonged inhibition and enhanced therapeutic efficacy.[7]

The general mechanism involves the nucleophilic attack of a cysteine thiol group on the β-carbon of the carboxyvinyl moiety, leading to the formation of a stable thioether linkage. This effectively locks the inhibitor in place, preventing the binding of ATP and halting the kinase's catalytic activity.

Below is a Graphviz diagram illustrating the Michael addition reaction between a carboxyvinyl pyrimidine and a cysteine residue in the active site of a kinase.

G cluster_0 Kinase Active Site cluster_1 Carboxyvinyl Pyrimidine (Michael Acceptor) cluster_2 Covalent Adduct Cys Cysteine Residue (Nucleophile) Carboxyvinyl Carboxyvinyl Group (Acrylic Acid) Cys->Carboxyvinyl Nucleophilic Attack Adduct Inhibitor-Kinase Covalent Complex Cys->Adduct Pyrimidine Pyrimidine Scaffold Pyrimidine->Carboxyvinyl Carboxyvinyl->Adduct

Caption: Michael addition of a cysteine residue to a carboxyvinyl pyrimidine.

Structure-Activity Relationship: Key Insights

The potency and selectivity of carboxyvinyl pyrimidines are dictated by a combination of factors related to the pyrimidine core, the linker, and the substituents on the aromatic rings.

The Pyrimidine Core and its Substituents

The substitution pattern on the pyrimidine ring is crucial for orienting the molecule within the ATP-binding pocket and for establishing key interactions with hinge region residues. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, a 4-anilino-pyrimidine scaffold is a common feature.[8] Modifications at the 2-, 5-, and 6-positions of the pyrimidine ring can significantly impact activity. The introduction of bulky groups can enhance van der Waals interactions, while hydrogen bond donors and acceptors can improve binding affinity.[8]

The Carboxyvinyl Group vs. Acrylamide: A Head-to-Head Comparison

While both carboxyvinyl (acrylic acid) and acrylamide moieties can act as Michael acceptors, their electronic and steric properties differ, leading to variations in reactivity and biological activity.

FeatureCarboxyvinyl (Acrylic Acid)AcrylamideRationale and Implications
Reactivity Generally less reactiveMore reactiveThe carboxylic acid group is more electron-withdrawing than the amide, but the overall reactivity can be influenced by the electronic environment. The higher reactivity of the acrylamide can sometimes lead to off-target effects.
Solubility Generally more soluble in aqueous mediaLess solubleThe ionizable carboxylic acid group significantly enhances aqueous solubility, which is a desirable property for drug candidates.[9]
Cell Permeability Can be lower due to chargeGenerally higherThe charged nature of the carboxylate at physiological pH can hinder passive diffusion across cell membranes. Prodrug strategies may be required to improve cell penetration.
Target Engagement Forms a stable covalent bondForms a stable covalent bondBoth groups are capable of forming a covalent bond with a target cysteine residue, leading to irreversible inhibition.

The choice between a carboxyvinyl and an acrylamide group represents a trade-off between solubility and cell permeability. While acrylamides are more commonly used in approved covalent inhibitors like afatinib and ibrutinib, the enhanced solubility of carboxyvinyl derivatives makes them an attractive area for further research, especially if cell permeability can be optimized.[7][9]

Comparative Performance: Targeting Oncogenic Kinases

Carboxyvinyl pyrimidines have shown promise as inhibitors of several clinically relevant kinases, including EGFR and Bruton's tyrosine kinase (BTK).

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Mutations in EGFR are a key driver in a subset of NSCLC.[2] Covalent inhibitors that can overcome resistance mutations, such as T790M, are of significant clinical interest. While many of these inhibitors utilize an acrylamide warhead, the underlying pyrimidine scaffold is critical for binding to the EGFR kinase domain.[8] The introduction of a Michael acceptor group on a pyrimidine scaffold has been shown to be effective against gefitinib-resistant double mutant (T790M/L858R) EGFR kinase at nanomolar concentrations.[10]

BTK Inhibition in B-cell Malignancies

BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell cancers.[7] Ibrutinib, the first-in-class BTK inhibitor, is a covalent inhibitor featuring an acrylamide group.[11] The development of novel pyrimidine-based BTK inhibitors with different Michael acceptors is an active area of research aimed at improving selectivity and overcoming potential resistance mechanisms.

Experimental Protocols

General Synthesis of Carboxyvinyl Pyrimidine Derivatives

The synthesis of carboxyvinyl pyrimidines typically involves a multi-step process. A common approach is the condensation of a substituted pyrimidine with a suitable acrylic acid derivative.

Step-by-Step Methodology:

  • Synthesis of the Pyrimidine Core: This can be achieved through various methods, such as the reaction of a 1,3-dicarbonyl compound with an amidine.[12]

  • Functionalization of the Pyrimidine Core: Introduction of an amino or hydroxyl group at the desired position to allow for subsequent coupling.

  • Coupling Reaction: The functionalized pyrimidine is then reacted with an activated acrylic acid derivative (e.g., an acyl chloride or an activated ester) to form the final carboxyvinyl pyrimidine product.

Below is a Graphviz diagram outlining the general synthetic workflow.

G start Starting Materials (e.g., 1,3-dicarbonyl, amidine) core_synthesis Pyrimidine Core Synthesis start->core_synthesis functionalization Functionalization (e.g., amination, hydroxylation) core_synthesis->functionalization coupling Coupling with Acrylic Acid Derivative functionalization->coupling final_product Carboxyvinyl Pyrimidine coupling->final_product

Caption: General synthetic workflow for carboxyvinyl pyrimidines.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagents: Purified kinase, substrate (peptide or protein), ATP, and test compound.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay

To assess the anti-cancer activity of the compounds, their effect on the proliferation of cancer cell lines is evaluated.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., NSCLC cell lines for EGFR inhibitors) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Determine the number of viable cells using a suitable assay, such as the MTT or SRB assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 or IC50 value.

Conclusion and Future Perspectives

Carboxyvinyl pyrimidines represent a promising class of covalent kinase inhibitors. Their key advantage lies in the potential for improved aqueous solubility conferred by the acrylic acid moiety. While challenges in cell permeability need to be addressed, this class of compounds offers a valuable alternative to the more established acrylamide-based inhibitors. Future research should focus on optimizing the overall physicochemical properties of carboxyvinyl pyrimidines through prodrug strategies and further exploration of the SAR to enhance their potency, selectivity, and pharmacokinetic profiles. The detailed understanding of the SAR presented in this guide provides a solid foundation for the rational design of the next generation of targeted cancer therapies.

References

  • Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. Journal of Medicinal Chemistry. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed. [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences. [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step in the journey from laboratory to clinic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step in the journey from laboratory to clinic. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the purity assessment of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a key intermediate in the synthesis of various bioactive molecules. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in the context of the compound's likely synthetic impurities.

The Synthetic Landscape: Understanding Potential Impurities

To effectively design a purity assessment strategy, one must first understand the potential impurities that can arise during the synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. A common and efficient method for the synthesis of this and similar vinyl-substituted pyrimidines is the Palladium-catalyzed Heck reaction .[1][2] This reaction typically involves the coupling of a halopyrimidine with an acrylate.

A plausible synthetic route involves the reaction of 5-bromo-2,4-dimethoxypyrimidine with acrylic acid or an acrylic acid ester, followed by hydrolysis if an ester is used.

5-bromo-2,4-dimethoxypyrimidine 5-bromo-2,4-dimethoxypyrimidine product (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine 5-bromo-2,4-dimethoxypyrimidine->product  + Acrylic Acid  Pd Catalyst, Base

Figure 1: Plausible Heck reaction synthesis of the target compound.

Based on this synthetic pathway, a range of process-related impurities can be anticipated:

  • Unreacted Starting Materials:

    • 5-bromo-2,4-dimethoxypyrimidine

    • Acrylic acid

  • Catalyst-Related Impurities:

    • Residual Palladium catalyst

  • By-products and Side-Reaction Products:

    • Homocoupling product of the starting pyrimidine (5,5'-bis(2,4-dimethoxypyrimidine))

    • Isomers of the final product (Z-isomer)

  • Degradation Products:

    • Potential for decarboxylation of the acrylic acid moiety under harsh conditions.

Understanding this impurity profile is paramount in selecting and optimizing the most appropriate analytical methodology for purity assessment.

Comparative Analysis of Analytical Techniques

The three most powerful and commonly employed techniques for the purity assessment of small molecule APIs are HPLC, qNMR, and LC-MS. Each offers distinct advantages and limitations in the context of analyzing (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation by HPLC followed by mass-to-charge ratio detection.
Primary Use Quantification of known and unknown impurities, purity determination.Absolute quantification without a specific reference standard, structural elucidation.Identification of unknown impurities, trace-level quantification.
Sensitivity High (typically down to 0.01-0.1%).[3]Moderate (typically >0.1%).[4]Very High (can detect trace levels, <0.01%).[3]
Specificity High, especially with photodiode array (PDA) detection.Very High, provides structural information.Very High, provides mass and fragmentation data.
Quantification Requires a reference standard for each impurity for accurate quantification.Primary ratio method, allowing for absolute quantification against an internal standard.[5]Can be quantitative, but often requires a specific reference standard for best accuracy.
Throughput HighModerateHigh
Destructive? YesNoYes
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[6] For (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a reversed-phase HPLC method with UV detection is the most suitable approach for routine purity testing and the quantification of impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The target molecule and its likely impurities possess a moderate degree of polarity, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The pyrimidine ring and the conjugated acrylic acid moiety are strong chromophores, allowing for sensitive detection in the UV region (typically around 254 nm or 275 nm).[7] A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can help in peak identification and co-elution assessment.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer to control the ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) will be necessary to achieve good separation of the main component from both more polar and less polar impurities.

cluster_0 HPLC Purity Assessment Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation UV/PDA Detection UV/PDA Detection HPLC Separation->UV/PDA Detection Data Analysis Data Analysis UV/PDA Detection->Data Analysis Purity Calculation\n(% Area Normalization) Purity Calculation (% Area Normalization) Data Analysis->Purity Calculation\n(% Area Normalization)

Figure 2: General workflow for HPLC-based purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Quantification

qNMR has emerged as a primary analytical method for the determination of purity without the need for a specific reference standard of the analyte.[5][8] This is a significant advantage, especially in the early stages of drug development when well-characterized reference materials may not be available. The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[9]

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) is added to the sample. The purity of the target compound is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard.

  • Proton Selection: For (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, the vinyl protons or the methoxy protons would be suitable for quantification, provided they are well-resolved from any impurity signals.

  • Relaxation Delay: A sufficient relaxation delay (D1) between pulses is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

cluster_1 qNMR Purity Assessment Workflow Accurate Weighing Accurate Weighing Dissolution with Internal Standard Dissolution with Internal Standard Accurate Weighing->Dissolution with Internal Standard NMR Data Acquisition NMR Data Acquisition Dissolution with Internal Standard->NMR Data Acquisition Data Processing & Integration Data Processing & Integration NMR Data Acquisition->Data Processing & Integration Purity Calculation Purity Calculation Data Processing & Integration->Purity Calculation

Figure 3: General workflow for qNMR-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unrivaled for Impurity Identification

When it comes to identifying unknown impurities, LC-MS is the technique of choice.[10][11] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, LC-MS provides molecular weight and structural information about the impurities, even at trace levels.

Causality Behind Experimental Choices:

  • MS-Compatible Mobile Phase: Unlike standard HPLC methods that may use non-volatile buffers, LC-MS requires volatile mobile phase additives like formic acid or ammonium formate to be compatible with the mass spectrometer's ion source.

  • High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly advantageous as it provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.[12]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of an impurity, MS/MS provides valuable structural information that can be used to elucidate the impurity's structure.

cluster_2 LC-MS Impurity Identification Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection (Full Scan) MS Detection (Full Scan) LC Separation->MS Detection (Full Scan) MS/MS Fragmentation MS/MS Fragmentation MS Detection (Full Scan)->MS/MS Fragmentation Structure Elucidation Structure Elucidation MS/MS Fragmentation->Structure Elucidation

Figure 4: General workflow for LC-MS-based impurity identification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine using HPLC, qNMR, and LC-MS.

Protocol 1: HPLC Purity Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: qNMR Purity Determination
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) equipped with a 5 mm probe.

  • Materials:

    • (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine sample.

    • Internal Standard (IS): Maleic acid (certified reference material).

    • Deuterated Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Program: Standard 90° pulse.

      • Relaxation Delay (D1): 30 s (to ensure full relaxation).

      • Number of Scans: 16 (adjust for adequate signal-to-noise).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the vinyl proton at ~7.5 ppm, 1H) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm, 2H).

    • Calculate the purity using the following equation:[9]

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Protocol 3: LC-MS Impurity Identification
  • Instrumentation:

    • LC-MS system consisting of an HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most intense ions.

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Data Analysis:

    • Identify impurity peaks in the total ion chromatogram.

    • Determine the accurate mass of the impurities and use it to predict the elemental composition.

    • Analyze the MS/MS fragmentation patterns to propose structures for the unknown impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity assessment of a synthesized API like (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is not a one-size-fits-all endeavor. A comprehensive and robust purity profile is best achieved through the intelligent application of orthogonal analytical techniques.

  • HPLC serves as the primary tool for routine purity testing and quantification of known impurities, offering a balance of speed, sensitivity, and reliability.

  • qNMR provides an invaluable method for absolute purity determination, especially when a certified reference standard of the API is unavailable. Its non-destructive nature also allows for sample recovery.

  • LC-MS is indispensable for the identification of unknown impurities, providing the detailed structural information necessary to understand the impurity profile fully and to guide process improvements.

By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can build a comprehensive understanding of the purity of their synthesized compounds, ensuring the quality and safety of future medicines. This multi-faceted approach is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and patient safety.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.
  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]

  • University of Arizona. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Napolitano, J. G., Simmler, C., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2013). A routine experimental protocol for qHNMR illustrated with taxol. Planta medica, 79(14), 1337–1343.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.
  • ResearchGate. (n.d.). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(2,4-Dimethoxypyrimidin-5-yl)acrylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Chem-Station International Edition. (2024). Wittig Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Retrieved from [Link]

  • PubMed Central. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. Retrieved from [Link]

  • Arkivoc. (2005). Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination. Retrieved from [Link]

  • Semantic Scholar. (2010). Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction.. Retrieved from [Link]

  • PubMed Central. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. Retrieved from [Link]

  • PubMed Central. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Retrieved from [Link]

  • ACS Publications. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Retrieved from [Link]

  • Preprints.org. (2021). Pumice as a Novel Natural Heterogeneous catalyst for Synthesis of 3,4- dihydropyrimidine-2. Retrieved from [Link]

  • PubMed. (2012). d]pyrimidines and 1,4-bis(pyrano[2,3- d]pyrimidinyl)benzenes by Domino Knoevenagel/Diels-Alder Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Faraday Discussions. (2022). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Retrieved from [Link]

Sources

Comparative

Benchmarking a Novel Pyrimidine Derivative: A Comparative Guide to a Potential New Antimicrobial Agent

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Pyrimidine derivatives represent a promising class of heterocyclic compounds, forming the structural core of numerous therapeutic agents and demonstrating a broad spectrum of pharmacological activities, including antimicrobial effects.[2][3][4][5] Their structural similarity to nucleobases allows them to interact with various biological targets within microbial cells, such as enzymes involved in nucleic acid synthesis or cell division.[2][3] This guide focuses on a specific compound, (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, a molecule with a unique substitution pattern that suggests potential antimicrobial efficacy. While specific antimicrobial data for this compound is not yet publicly available, its structural features warrant a thorough investigation.

This document outlines a comprehensive strategy for benchmarking (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine against a panel of well-established antimicrobial agents. The objective is to provide a robust framework for evaluating its potential as a novel therapeutic agent. The experimental designs detailed herein are grounded in internationally recognized standards to ensure data integrity and comparability.

Rationale for Benchmarking

Benchmarking is a critical process in drug discovery that allows for the direct comparison of a novel compound's performance against current standards of care.[6][7] This comparative analysis is essential for determining the potential clinical utility and identifying any advantages, such as enhanced potency, a broader spectrum of activity, or a novel mechanism of action that could overcome existing resistance patterns.[6]

The selection of appropriate benchmark agents is crucial for a meaningful evaluation. For this proposed study, we will utilize a panel of antibiotics that target different fundamental bacterial processes:

  • Cell Wall Synthesis Inhibitors: Penicillins, Cephalosporins[8][9][10][11]

  • Protein Synthesis Inhibitors: Macrolides, Tetracyclines, Aminoglycosides[8][9][10][11]

  • Nucleic Acid Synthesis Inhibitors: Fluoroquinolones, Rifamycins[8][10]

  • Metabolic Pathway Inhibitors: Sulfonamides, Trimethoprim[10]

By comparing (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine to these diverse classes of antibiotics, we can gain insights into its potential mechanism of action and its efficacy against a broad range of pathogens.

Hypothesized Mechanism of Action of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

Based on the known mechanisms of other pyrimidine derivatives, we can hypothesize potential targets for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of essential nucleic acid precursors.[10] One of the most well-documented mechanisms for pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[3] By blocking DHFR, the synthesis of tetrahydrofolate is halted, which in turn disrupts the production of purines and pyrimidines necessary for DNA replication and repair. Another potential target is the FtsZ protein, which is essential for bacterial cell division.[3][12]

Hypothesized_Mechanism_of_Action cluster_bacterium Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR substrate THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis THF->DNA_Synth precursor for DHFR->THF product Compound (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine Compound->DHFR Inhibition

Caption: Hypothesized mechanism of action: Inhibition of Dihydrofolate Reductase (DHFR).

Experimental Protocols

To ensure the generation of reliable and reproducible data, all antimicrobial susceptibility testing will be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18][19]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][20][21][22] We will employ the broth microdilution method, a standardized and widely used technique.[13][21][22]

Materials:

  • (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

  • Benchmark antimicrobial agents (e.g., Ciprofloxacin, Vancomycin, Gentamicin, Ampicillin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compound and benchmark agents in a suitable solvent.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each antimicrobial agent in CAMHB in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth.

MIC_Workflow A Prepare Antimicrobial Stock Solutions C Perform 2-fold Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Visually determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Disk Diffusion Susceptibility Testing

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[9][13][20]

Materials:

  • Filter paper disks impregnated with known concentrations of the test compound and benchmark agents

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

Procedure:

  • Inoculation: Uniformly inoculate the surface of the MHA plates with the standardized bacterial suspension using a sterile swab.

  • Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zones of inhibition around each disk and interpret the results based on CLSI/EUCAST guidelines.[20][23]

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing will be summarized in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

Microorganism(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidineCiprofloxacinVancomycinGentamicinAmpicillin
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212

Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion

Microorganism(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidineCiprofloxacinVancomycinGentamicinAmpicillin
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853

Discussion and Future Directions

The data generated from these experiments will provide a foundational understanding of the antimicrobial potential of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. A favorable outcome would be characterized by low MIC values and large zones of inhibition, particularly against multidrug-resistant strains.

Should the initial screening reveal promising activity, further investigations would be warranted, including:

  • Time-kill assays to determine whether the compound is bactericidal or bacteriostatic.

  • Mechanism of action studies to confirm the hypothesized target or identify a novel one.

  • In vivo efficacy studies in animal models of infection.

  • Toxicity profiling to assess the compound's safety.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation and benchmarking of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine as a potential novel antimicrobial agent. By adhering to standardized methodologies and comparing its performance against a panel of established antibiotics, we can effectively assess its therapeutic potential and make informed decisions regarding its future development. The fight against antimicrobial resistance requires a continuous pipeline of innovative compounds, and systematic evaluations such as the one outlined here are paramount to identifying the next generation of life-saving drugs.

References

  • Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine - Cambridge Core - Journals & Books Online.
  • Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery - Benchchem.
  • Antibiotic - Wikipedia.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning.
  • EUCAST - ESCMID.
  • How do antibiotics work?.
  • Antibiotics - Mechanism - Side effects - Organisms - TeachMePhysiology.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • Antimicrobial Susceptibility Testing (AST)
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • EUCAST: EUCAST - Home.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • CLSI 2024 M100Ed34(1).
  • Antimicrobial Susceptibility Testing - Apec.org.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
  • Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed.
  • Guidance Documents - EUCAST.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • (PDF)
  • (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE.
  • Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchG
  • (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE | 119923-27-2 - ChemicalBook.
  • Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens | JAC-Antimicrobial Resistance | Oxford Academic.
  • Benchmarking Antimicrobial Use in Emergency Departments among Community Hospitals in the Duke Antimicrobial Stewardship Outreach Network - PMC - NIH.
  • Antimicrobial Resistance Benchmark 2021 - Access to Medicine Found
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Benchmarking antimicrobial drug use in hospitals - PubMed.
  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Synthesis and antiviral properties of (E)-5-(2-bromovinyl)
  • 2,4-Diamino-5-benzylpyrimidines as Antibacterial Agents. 8. The 3,4,5-triethyl Isostere of Trimethoprim. A Study of Specificity - PubMed.
  • Benchmarking Antimicrobial Drug Use: Opportunities and Challenges - PMC - NIH.
  • Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile deriv
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
  • Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine - PubMed.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. The protocols outlined herein...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine. The protocols outlined herein are designed to ensure the safe handling, use, and disposal of this compound by integrating established safety principles for its constituent chemical functionalities: a pyrimidine core and a carboxylic acid moiety.

Hazard Analysis: Understanding the Compound

Key Structural Features and Potential Hazards:

  • Pyrimidine Core: Pyrimidine derivatives can be irritants and may be harmful if ingested or inhaled.[1][5] Some have been shown to participate in free radical processes, which can lead to cellular damage.[3]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation to the skin and eyes.[4][6]

  • Solid Form: The compound is noted to be a white to off-white solid.[7] Handling of powdered solids presents an inhalation hazard and a risk of dust formation.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, with a rationale rooted in the compound's potential hazards.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[10][11] A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[11]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[8][10] For prolonged handling, consider gloves made of more robust materials like neoprene or butyl rubber and always inspect them for integrity before use.[10]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[10] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if working outside of a certified chemical fume hood, or if there is a potential for aerosolization.[5][12] For solids, a particulate filter is recommended.[10]

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and prevent contamination. The following diagram illustrates the key stages of handling (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Away from incompatible materials (e.g., strong bases). [5] receiving->storage Upon receipt preparation Preparation: Work in a chemical fume hood. Don appropriate PPE. storage->preparation For use experiment Experimentation: Handle with care to avoid dust generation. Use non-sparking tools if necessary. [2] preparation->experiment Proceed to experiment decontamination Decontamination: Wipe down surfaces with an appropriate solvent. Properly handle contaminated PPE. experiment->decontamination Completion disposal Disposal: Segregate waste. Follow institutional and local regulations. [23] decontamination->disposal After experiment

Caption: Workflow for handling (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a chemical fume hood is certified and operational. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: To minimize dust inhalation, conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although unlikely with common laboratory solvents.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully to avoid contaminating your skin. Wash hands thoroughly with soap and water.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14][16] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration.[15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[16] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount to protecting the environment and ensuring regulatory compliance.

G cluster_waste_streams Waste Segregation cluster_containment Containment and Labeling cluster_disposal Final Disposal solid_waste Solid Waste: Unused compound, contaminated consumables (e.g., weigh boats, wipes). solid_container Solid Waste Container: Clearly labeled, sealed container. solid_waste->solid_container liquid_waste Liquid Waste: Solutions containing the compound. liquid_container Liquid Waste Container: Labeled, leak-proof container. [23] liquid_waste->liquid_container ppe_waste Contaminated PPE: Gloves, disposable lab coats. ppe_container PPE Waste Bag: Designated, sealed bag for contaminated PPE. ppe_waste->ppe_container disposal_service Professional Disposal Service: Arrange for pickup by a licensed chemical waste handler in accordance with institutional and local regulations. [23] solid_container->disposal_service liquid_container->disposal_service ppe_container->disposal_service

Caption: Waste disposal workflow for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.

Key Disposal Principles:

  • Segregation: Do not mix this chemical waste with other waste streams.[17]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[17] Liquid chemotherapeutic wastes should not be disposed of down the drain.[17]

By adhering to these guidelines, researchers can safely handle (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, minimizing personal risk and environmental impact.

References

  • Benchchem. Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
  • ChemicalBook. Pyrimidine - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Iodo-2,4-dimethoxypyrimidine. (2024-03-31).
  • Patsnap Eureka. The Role of Carbolic Acid in Chemistry Lab Safety Practices. (2025-07-22).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (22-Dec-2025).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine. (2014-11-13).
  • University of Utah. Acid Handling SOP.
  • Haz-Map. Pyrimidine - Hazardous Agents.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).
  • Spectrum Chemical. SAFETY DATA SHEET - Cefixime. (2018-12-28).
  • ChemicalBook. (E)-5-(2-CARBOXYVINYL)-2,4-DIMETHOXYPYRIMIDINE Chemical Properties,Usage,Production.
  • PubMed. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine. (2025-08-09).
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
  • University of Pittsburgh. CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. (2022-04-04).
  • Loba Chemie. PYRIMIDINE 99% MSDS. (2019-01-28).
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.